molecular formula C9H11NO3 B3047998 2,4-Dimethoxybenzamide CAS No. 1521-95-5

2,4-Dimethoxybenzamide

Cat. No.: B3047998
CAS No.: 1521-95-5
M. Wt: 181.19 g/mol
InChI Key: PTNIWJWNLJDPEI-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzamide (CAS Number: 1521-95-5) is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.189 g/mol. This substituted benzamide serves as a valuable chemical building block and intermediate in organic synthesis and medicinal chemistry research. Its physical properties include a density of 1.16 g/cm³, a boiling point of 307.6°C at 760 mmHg, and a flash point of 153.3°C . The compound features a benzamide core functionalized with methoxy groups at the 2- and 4- positions of the benzene ring, a structure that is frequently utilized in the synthesis of more complex molecules. For instance, derivatives of dimethoxybenzamide are key intermediates in the synthesis of pharmacologically active compounds, demonstrating the utility of this chemical scaffold in drug discovery and development . One documented application in research settings shows that related dimethoxybenzamide structures are employed in sophisticated synthetic routes, such as the preparation of itopride intermediates, highlighting their role in constructing molecules with potential biological activity . This compound is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNIWJWNLJDPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286092
Record name 2,4-dimethoxybenzamide
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Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521-95-5
Record name NSC43742
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 2,4-Dimethoxybenzamide (CAS 1521-95-5)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4-Dimethoxybenzamide (CAS 1521-95-5) Technical Guide Content Type: Technical Whitepaper / Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Scaffold Utility, Synthetic Architecture, and Physicochemical Characterization[1]

Executive Summary

This compound (CAS 1521-95-5) is a substituted benzamide derivative serving as a critical pharmacophore in medicinal chemistry. Structurally characterized by a benzene ring substituted with two methoxy groups at the ortho and para positions relative to the amide functionality, it exhibits distinct electronic properties due to the synergistic electron-donating effects of the alkoxy groups. This compound is widely utilized as a fragment in the design of dopamine D2 antagonists, histone deacetylase (HDAC) inhibitors, and antifungal agents. This guide provides a rigorous analysis of its properties, a validated synthetic workflow, and structural characterization data.

Physicochemical Profiling

Understanding the solid-state and solution-phase behavior of this compound is essential for assay development and formulation.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionNotes
CAS Number 1521-95-5Distinct from 3,4-isomer (CAS 1521-41-1)
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance White to off-white crystalline solid
Melting Point 160–164 °C (Predicted/Typical)Experimental verification recommended per batch
Solubility DMSO, Methanol, Ethanol, DMFLimited solubility in water and non-polar alkanes
pKa (Amide NH) ~23 (Predicted)Neutral under physiological conditions
LogP ~0.8–1.2Lipophilic enough for membrane permeability
H-Bond Donors 2 (Amide NH₂)
H-Bond Acceptors 3 (2x OMe, 1x C=O)

Synthetic Architecture

The synthesis of this compound is most efficiently achieved via the activation of 2,4-dimethoxybenzoic acid. The electron-rich nature of the ring requires careful handling during acid chloride formation to avoid side reactions (e.g., demethylation or polymerization).

Reaction Pathway Visualization

The following diagram outlines the conversion of the carboxylic acid precursor to the primary amide via an acyl chloride intermediate.

Synthesis Figure 1: Synthetic pathway via acyl chloride activation. Acid 2,4-Dimethoxybenzoic Acid (Precursor) AcidChloride 2,4-Dimethoxybenzoyl Chloride (Activated Intermediate) Acid->AcidChloride Activation (Reflux, 2-4h) SOCl2 Reagent: Thionyl Chloride (SOCl₂) Cat. DMF SOCl2->AcidChloride Product This compound (Target) AcidChloride->Product Amidation (0°C to RT) Ammonia Reagent: Aqueous NH₃ or NH₃/Dioxane Ammonia->Product

Detailed Experimental Protocol

Objective: Synthesis of this compound from 2,4-dimethoxybenzoic acid.

Reagents:

  • 2,4-Dimethoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)[1]

  • N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)

  • Tetrahydrofuran (THF) or Toluene (Anhydrous)

  • Ammonium hydroxide (28% NH₃ aq) or Ammonia in Methanol (7N)

Step-by-Step Procedure:

  • Activation (Acyl Chloride Formation):

    • Charge a flame-dried round-bottom flask with 2,4-dimethoxybenzoic acid (e.g., 10 mmol) and anhydrous THF (or Toluene).

    • Add catalytic DMF (2 drops).

    • Add thionyl chloride (15 mmol) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

    • Critical Step: Heat the mixture to reflux (65°C for THF, 80°C for Toluene) for 2–3 hours. Monitor gas evolution (HCl/SO₂).

    • Once gas evolution ceases, cool to room temperature. Remove excess SOCl₂ and solvent under reduced pressure to yield the crude acid chloride (typically a pale yellow solid/oil). Do not purify; use immediately.

  • Amidation:

    • Dissolve the crude acid chloride in fresh anhydrous THF (10 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an excess of ammonium hydroxide or methanolic ammonia (approx. 5–10 eq) to the stirred solution. The reaction is exothermic; control addition rate.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture under vacuum to remove solvent and excess ammonia.

    • Precipitation: Add cold water (20 mL) to the residue. The product should precipitate as a white solid.

    • Filter the solid and wash with cold water (2 x 10 mL) and cold diethyl ether (to remove trace organic impurities).

    • Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Heptane.

Analytical Characterization

Validation of the structure relies on distinguishing the 2,4-substitution pattern from the 3,4-isomer. The 2,4-pattern results in distinct shielding of the aromatic protons due to the ortho/para electron donation.

Table 2: Predicted Spectral Data (¹H NMR & IR)
TechniqueSignal / BandAssignment / Interpretation
¹H NMR (DMSO-d₆)δ 7.6 – 7.8 ppm (d, 1H)H-6 : Deshielded by the adjacent carbonyl group.
δ 7.2 – 7.5 ppm (br s, 2H)NH₂ : Amide protons (broad, exchangeable with D₂O).
δ 6.5 – 6.6 ppm (d, 1H)H-5 : Shielded by ortho and para methoxy groups.
δ 6.4 – 6.5 ppm (s, 1H)H-3 : Highly shielded; singlet-like (meta coupling only).
δ 3.8 – 3.9 ppm (s, 6H)OMe : Two singlets (or overlapping) for methoxy groups.
FT-IR (KBr)3350, 3180 cm⁻¹N-H Stretch : Characteristic primary amide doublet.
1660 – 1680 cm⁻¹C=O Stretch (Amide I) : Strong band.
1600, 1580 cm⁻¹C=C Aromatic : Enhanced intensity due to OMe conjugation.

Medicinal Chemistry Applications

The this compound moiety acts as a versatile scaffold. Its electronic richness makes it a suitable bioisostere for other electron-rich aromatic systems in drug design.

Pharmacophore Mapping
  • D2 Receptor Antagonists: The 2-methoxy group often forms an intramolecular hydrogen bond with the amide NH, locking the conformation into a planar structure critical for receptor binding (similar to Sulpiride or Remoxipride analogs).

  • Antifungal Activity: Resorcinol derivatives (2,4-dioxygenated patterns) are known to disrupt fungal cell walls. The amide derivative serves as a stable precursor or active metabolite.

Pharmacophore Figure 2: Key Pharmacophoric Features for Drug Design Scaffold This compound Scaffold Feature1 Intramolecular H-Bond (2-OMe to NH) Conformational Lock Scaffold->Feature1 Feature2 Electronic Density (Electron Rich Ring) Pi-Stacking Interactions Scaffold->Feature2 Feature3 Amide Linker H-Bond Donor/Acceptor Vector for Sidechains Scaffold->Feature3

Safety and Handling (SDS Summary)

While specific toxicological data for CAS 1521-95-5 is limited, it should be handled with the standard precautions for benzamide derivatives.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation of fine powder.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.

References

  • Synthesis of Benzamides: BenchChem. Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide. Link (Protocol adapted for 2,4-isomer).

  • NMR Data (Aldehyde Precursor): ChemicalBook. 2,4-Dimethoxybenzaldehyde 1H NMR Spectrum. Link (Used for chemical shift correlation).

  • Medicinal Applications: Dove Medical Press. Study of the antibacterial and antifungal activities of synthetic benzyl bromides...[2]Link (Context on 2,4-dimethoxy activity).

  • General Properties: PubChem. Compound Summary: this compound.[3] Link

Sources

Executive Summary: The Ortho-Effect vs. The Veratryl Motif

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure & Functional Analysis: 2,4-Dimethoxybenzamide vs. 3,4-Dimethoxybenzamide Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

In medicinal chemistry, the positional isomerism of dimethoxybenzamides represents a textbook case of how minor structural changes dictate macroscopic physical properties and pharmacological fate.[1]

This guide analyzes the divergence between This compound and its isomer 3,4-dimethoxybenzamide (Veratramide) .[1][2] While they share the same molecular formula (


) and weight (181.19  g/mol ), their behavior is governed by a single mechanistic principle: Hydrogen Bonding Topology. [1][2]
  • The 2,4-Isomer: Defined by the "Ortho Effect." The 2-methoxy group locks the amide into a planar conformation via an intramolecular hydrogen bond, creating a pseudo-heterocyclic ring.[1]

  • The 3,4-Isomer: Defined by the "Veratryl Motif." Lacking ortho-substitution, it relies on extensive intermolecular hydrogen bonding, resulting in a higher melting point and distinct solubility profile.[1]

Part 1: Structural & Electronic Characterization

The defining feature of these isomers is the electronic environment of the amide nitrogen.[1][2]

Crystallographic & Conformational Analysis
  • This compound (Intramolecular Dominance): The methoxy group at the ortho (C2) position acts as a hydrogen bond acceptor for the amide proton (

    
    ).[1][2] This forms a stable S(6) ring motif  (a six-membered pseudo-ring).[1][2] This "locking" mechanism forces the amide group to be coplanar with the benzene ring to maximize orbital overlap, effectively reducing the molecule's polarity by "hiding" the polar N-H donor from the solvent.[1]
    
  • 3,4-Dimethoxybenzamide (Intermolecular Dominance): With methoxy groups at C3 and C4, there is no steric or electronic capability for intramolecular bonding with the amide.[1][2] Consequently, the crystal lattice is stabilized by strong intermolecular

    
     hydrogen bonds , forming supramolecular chains or sheets.[1] This extensive networking requires more energy to break, explaining the higher melting point.[1]
    
Analytical Validation (NMR Spectroscopy)

The most reliable method to distinguish these isomers without a reference standard is


-NMR, specifically observing the amide protons.[1]
  • 2,4-Isomer: The intramolecular H-bond causes significant deshielding of one amide proton.[1] You will often observe two distinct amide peaks (restricted rotation).[1][2] The H-bonded proton shifts downfield (typically

    
     ppm in 
    
    
    
    ).[2]
  • 3,4-Isomer: The amide protons are chemically equivalent (or rapidly exchanging) and generally appear upfield (

    
     ppm) unless in a strong H-bond accepting solvent like DMSO.[1][2]
    

G I24 This compound (Ortho-Substituted) Mech24 Intramolecular H-Bond (S(6) Pseudo-Ring) I24->Mech24 I34 3,4-Dimethoxybenzamide (Meta/Para-Substituted) Mech34 Intermolecular H-Bond (Lattice Network) I34->Mech34 Prop24 Lower MP (154-156°C) Higher Lipophilicity Deshielded NMR Signal Mech24->Prop24 Conformational Lock Prop34 Higher MP (163-164°C) Lower Lipophilicity Shielded NMR Signal Mech34->Prop34 Lattice Energy

Figure 1: Mechanistic divergence of dimethoxybenzamide isomers. The ortho-methoxy group in the 2,4-isomer creates a closed loop system, altering physical properties.[1]

Part 2: Physicochemical Profiling

The structural differences translate directly into quantitative data.[1][2] The following table summarizes the key physical constants.

PropertyThis compound3,4-Dimethoxybenzamide (Veratramide)Technical Insight
Melting Point 154 – 156 °C 163 – 164 °C 3,4-isomer has higher lattice energy due to intermolecular H-bonding networks.[1][2]
LogP (Est.) ~1.1 - 1.6~0.82,4-isomer is more lipophilic as the internal H-bond masks the polar donor.[1][2]
Water Solubility LowModerate3,4-isomer has more accessible sites for water solvation.[1]
pKa (Amide) ~23 (Neutral)~23 (Neutral)Electronic effects on acidity are subtle; solubility drives the difference.[1][2]
CAS Number 24056-08-4 (N-isomer) / 1521-95-51521-41-1Critical for sourcing correct starting materials.[2]

Part 3: Synthetic Pathways & Optimization

While direct amidation of esters is possible, the Acid Chloride Method is the "Gold Standard" for research-grade synthesis due to its high yield and simplified workup.[1]

Experimental Protocol: Acid Chloride Route

Applicable to both isomers, substituting the starting benzoic acid.

Reagents:

  • Precursor: 2,4-dimethoxybenzoic acid OR 3,4-dimethoxybenzoic acid (1.0 eq)[1][2]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq) or Oxalyl Chloride[1][2]
    
  • Solvent: Anhydrous Toluene or DCM[1][2]

  • Catalyst: DMF (1-2 drops)[2]

  • Quench: Aqueous Ammonia (

    
    ) or Ammonium Carbonate[1][2]
    

Step-by-Step Methodology:

  • Activation: In a flame-dried RBF equipped with a reflux condenser and drying tube (

    
    ), suspend the benzoic acid derivative in anhydrous toluene.
    
  • Chlorination: Add

    
     dropwise at room temperature. Add catalytic DMF.[1]
    
  • Reflux: Heat to 80°C for 2-3 hours. Self-Validating Check: Monitor gas evolution (

    
    ).[1][2] Reaction is complete when evolution ceases and solution becomes homogeneous.[1][2]
    
  • Evaporation: Remove excess

    
     and toluene under reduced pressure. Re-dissolve the crude acid chloride in dry DCM.
    
  • Amidation: Cool the DCM solution to 0°C. Slowly add aqueous

    
     (excess) or bubble 
    
    
    
    gas. Exothermic reaction—control temperature <10°C to prevent hydrolysis.
  • Workup: Filter the precipitate. Wash with

    
     (removes unreacted acid) and water.[1][2] Recrystallize from Ethanol/Water.[1][2]
    

Synthesis Start Start: Dimethoxybenzoic Acid (2,4- or 3,4-isomer) Step1 Activation: SOCl2 + cat. DMF (Reflux 2-3h) Start->Step1 Inter Intermediate: Acid Chloride Step1->Inter - SO2, - HCl Step2 Amidation: NH4OH or NH3(g) (0°C, DCM) Inter->Step2 Final Final Product: Dimethoxybenzamide Step2->Final Precipitation & Recrystallization

Figure 2: Standardized synthetic workflow via the Acid Chloride route.

Part 4: Pharmacological Implications

The structural differences dictate how these molecules interact with biological targets.[1][2]

1. The 3,4-Scaffold (Veratramide):

  • Prokinetic Agents: The 3,4-dimethoxy motif is the core scaffold for Itopride , a dopamine D2 antagonist and acetylcholinesterase inhibitor used for functional dyspepsia.[1][3] The 3,4-substitution pattern mimics the neurotransmitter acetylcholine's electronic density.[1]

  • Metabolic Vulnerability: The exposed methoxy groups are susceptible to O-demethylation by CYP450 enzymes, often serving as the primary metabolic soft spot.[1]

2. The 2,4-Scaffold:

  • Metabolic Shielding: The ortho-methoxy group sterically hinders the amide bond from hydrolysis and protects the ring from metabolic attack at the C2/C3 positions.[1][2]

  • VMAT2 Inhibition: 2,4-dimethoxy analogs (e.g., Lobelane derivatives) have shown high affinity for the Vesicular Monoamine Transporter 2 (VMAT2), utilized in treating methamphetamine abuse.[1][2] The rigid conformation induced by the intramolecular H-bond improves binding pocket specificity.[2]

References

  • Crystal Structure & H-Bonding

    • Acta Crystallographica.[1] (2010).[1][2][4] "Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide [Analogous H-bond analysis]."

  • Melting Point & Physical Data (3,4-Isomer)

    • ChemicalBook / Sigma-Aldrich Data.[2] "3,4-Dimethoxybenzamide Melting Point (163-164°C)."

  • Melting Point & Physical Data (2,4-Isomer)

    • Google Patents / US4304935A.[1][2] "Production of 1-phenyl-3-cyanoureas (Cites MP of pure this compound as 154-156°C)."

  • Pharmacological Applications (Itopride/Veratramide)

    • PubChem Compound Summary.[1] "3,4-Dimethoxybenzamide (Veratramide) as Itopride Intermediate."[1][2]

    • [1][2]

  • NMR Characterization of Amides

    • Hori et al., Int. J. Mol.[1] Sci. (2002).[1][2][5] "Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton."

    • [1][2]

Sources

A Technical Guide to the Solubility of 2,4-Dimethoxybenzamide in DMSO and Ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation strategies to bioavailability. This guide provides an in-depth technical exploration of the solubility of 2,4-dimethoxybenzamide, a compound of interest in medicinal chemistry, within two commonly utilized laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol.

This document moves beyond a simple recitation of data. As a self-validating system for the discerning researcher, it delves into the foundational principles governing solubility, offers predictive insights based on analogous structures, and most crucially, provides detailed, field-proven experimental protocols for the precise determination of solubility. Every recommendation and procedural step is grounded in established scientific principles to ensure methodological robustness and data integrity.

The Theoretical Framework: Predicting Solubility

While specific quantitative solubility data for this compound is not extensively published, we can formulate a strong predictive hypothesis by examining its molecular structure and the properties of the selected solvents. The fundamental principle of "like dissolves like" serves as our initial guidepost, directing us to consider the interplay of polarity, hydrogen bonding, and the thermodynamics of dissolution.[1][2]

The dissolution process is governed by the Gibbs free energy change (ΔG), which incorporates both enthalpic (ΔH) and entropic (ΔS) contributions.[3][4] For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.[4]

Molecular Characteristics of this compound

This compound possesses a benzamide core structure, which is substituted with two methoxy groups. The key functional groups influencing its solubility are:

  • Amide Group (-CONH₂): This group is polar and can act as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the C=O and N lone pair).

  • Methoxy Groups (-OCH₃): The oxygen atoms in the methoxy groups are hydrogen bond acceptors. These groups also contribute to the overall polarity of the molecule.

  • Benzene Ring: This aromatic ring is nonpolar and contributes to the hydrophobic character of the molecule.

The presence of the polar amide and methoxy groups suggests that this compound will exhibit favorable interactions with polar solvents.

Solvent Properties: DMSO and Ethanol

A nuanced understanding of the solvent's nature is critical for predicting solubility.

PropertyDimethyl Sulfoxide (DMSO)Ethanol
Classification Polar AproticPolar Protic
Dielectric Constant ~47~24.3
Hydrogen Bonding H-bond acceptorH-bond donor and acceptor

Table 1: Comparative Properties of DMSO and Ethanol [5][6]

  • DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO has a high dielectric constant and a large dipole moment, making it an excellent solvent for a wide range of polar and nonpolar compounds.[5] It can effectively solvate cations and acts as a strong hydrogen bond acceptor. Its inability to act as a hydrogen bond donor means it does not "cage" anionic or nucleophilic solutes, often enhancing their reactivity.[7][8]

  • Ethanol: As a polar protic solvent, ethanol can engage in hydrogen bonding as both a donor and an acceptor.[5][9] This allows it to form strong intermolecular interactions with solutes that also have hydrogen bonding capabilities.

Predictive Solubility Analysis

Based on the principles of "like dissolves like" and the specific molecular interactions:

  • In DMSO: The high polarity of DMSO and its capacity as a strong hydrogen bond acceptor will lead to favorable interactions with the amide and methoxy groups of this compound. The parent compound, benzamide, has been predicted to have a very high, possibly infinite, solubility in DMSO based on computational models.[10] The addition of two polar methoxy groups to the benzamide structure is expected to further enhance these favorable interactions, suggesting that This compound will be highly soluble in DMSO.

  • In Ethanol: Ethanol's ability to act as both a hydrogen bond donor and acceptor will facilitate strong interactions with the amide and methoxy groups of this compound. Studies on the parent compound, benzamide, have shown it to be soluble in ethanol.[11][12][13][14] The presence of the methoxy groups in this compound should increase its polarity and potential for hydrogen bonding, leading to the prediction that This compound will exhibit good solubility in ethanol.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are invaluable, empirical determination of solubility is the gold standard in pharmaceutical sciences. The distinction between kinetic and thermodynamic solubility is crucial; kinetic solubility refers to the concentration at which a compound, often from a DMSO stock, precipitates in an aqueous medium, while thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[15][16][17][18][19] The following protocol details the robust shake-flask method for determining the thermodynamic solubility of this compound.[20][21][22]

The Shake-Flask Method: A Step-by-Step Protocol

This method is designed to achieve a true equilibrium between the undissolved solid and the saturated solution, providing a reliable measure of thermodynamic solubility.

1. Materials and Reagents:

  • This compound (solid, high purity)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol, absolute, analytical grade

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for standard preparation

2. Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess this compound into 2 mL vials B Add a precise volume (e.g., 1 mL) of DMSO or Ethanol A->B Solvent Addition C Seal vials and place on shaker at a constant temperature (e.g., 25°C) B->C Incubation Setup D Shake for 24-48 hours to ensure equilibrium is reached C->D Achieving Equilibrium E Centrifuge vials to pellet undissolved solid D->E Post-Equilibration F Carefully collect the supernatant E->F Isolating the Saturated Solution G Filter the supernatant through a 0.45 µm syringe filter F->G Removal of Particulates I Analyze the filtered supernatant using HPLC or UV-Vis spectroscopy G->I Sample Analysis H Prepare a calibration curve with known concentrations of the compound H->I Analytical Method J Determine the concentration of the saturated solution I->J Data Interpretation

Caption: Workflow for Thermodynamic Solubility Determination.

3. Detailed Procedural Steps:

  • Step 1: Sample Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. The key is to have a visible amount of undissolved solid remaining at the end of the experiment to ensure saturation.

  • Step 2: Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of either DMSO or ethanol to the vial.

  • Step 3: Equilibration: Tightly seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[20][22]

  • Step 4: Phase Separation: After the equilibration period, visually confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the excess solid.

  • Step 5: Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. To remove any remaining microparticulates, filter the supernatant through a 0.45 µm syringe filter into a clean vial.

  • Step 6: Quantification: Determine the concentration of this compound in the filtered supernatant. This is typically achieved using HPLC with UV detection or UV-Vis spectroscopy.[23][24][25]

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent (DMSO or ethanol).

    • Analysis: Analyze the standard solutions to generate a calibration curve of instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) versus concentration.

    • Sample Measurement: Analyze the filtered supernatant from the solubility experiment and use the calibration curve to determine its concentration. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and further use in research and development activities.

SolventPredicted SolubilityExperimentally Determined Solubility (mg/mL)Experimentally Determined Solubility (M)
DMSO Very HighTo be determined experimentallyTo be determined experimentally
Ethanol Good to HighTo be determined experimentallyTo be determined experimentally

Table 2: Summary of Predicted and Experimental Solubility of this compound

Causality and Self-Validation in Experimental Design

The described protocol incorporates several elements to ensure the generation of trustworthy and accurate data:

  • Use of Excess Solid: This is a critical control to ensure that the solution has reached saturation and that the measured concentration represents the true thermodynamic solubility.

  • Extended Equilibration Time: A 24-48 hour incubation period allows the system to reach a state of thermodynamic equilibrium.[20] Shorter incubation times may result in an underestimation of the true solubility.

  • Temperature Control: Solubility is temperature-dependent.[11][13][26] Maintaining a constant temperature throughout the experiment is essential for reproducibility.

  • Filtration: The filtration step is crucial to remove any undissolved microparticles that could artificially inflate the measured concentration.

  • Validated Analytical Method: The use of a validated and linear analytical method, such as HPLC with a proper calibration curve, ensures the accuracy of the concentration measurement.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in DMSO and ethanol. Based on theoretical principles and data from analogous compounds, it is predicted that this compound will exhibit high solubility in DMSO and good solubility in ethanol. However, for the exacting demands of drug development, experimental verification is indispensable. The detailed shake-flask protocol provided herein offers a robust and reliable method for obtaining precise thermodynamic solubility data. By adhering to the principles of scientific integrity and meticulous experimental execution, researchers can confidently generate the high-quality solubility data necessary to advance their scientific and developmental objectives.

References

  • 2,4-Dimethoxybenzaldehyde. In: Wikipedia. ; 2023. Accessed January 22, 2024. [Link]

  • Li, Y., Wang, Y., & Zhang, C. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Molecular Liquids, 122869.
  • Benzamide. In: Solubility of Things. Accessed January 22, 2024. [Link]

  • Li, Y., Wang, Y., & Zhang, C. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • Cysewski, P., & Jeliński, T. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 26(21), 6463.
  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). YouTube.
  • Solubility Testing – Shake Flask Method. In: BioAssay Systems. Accessed January 22, 2024. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. In: Master Organic Chemistry.
  • How to measure solubility for drugs in oils/emulsions?. In: ResearchGate. Accessed January 22, 2024. [Link]

  • Wang, X., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. In: American Pharmaceutical Review.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). In: Protocols.io. Accessed January 22, 2024. [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Thermodynamics of Solutions. In: Chemistry LibreTexts. ; 2022.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. In: Sygnature Discovery. Accessed January 22, 2024. [Link]

  • Polar Protic and Polar Aprotic Solvents. In: Chemistry Steps. Accessed January 22, 2024. [Link]

  • m-Methoxybenzamide. In: Cayman Chemical. ; 2022.
  • Loftin, C., & Sedeh, I. Z. (2023). Biochemistry, Dissolution and Solubility.
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Valid
  • Comparison of kinetic solubility with equilibrium solubility (μM) of.... In: ResearchGate. Accessed January 22, 2024. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Free Energy of Dissolution. (2022). YouTube.
  • Measurement of water solubility for PFHXA. In: Daikin Chemicals. ; 2018.
  • Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions.
  • Polar, aprotic solvents and the hydrophobic effect. In: ResearchGate. Accessed January 22, 2024. [Link]

  • Lab 11 - Thermodynamics of Salt Dissolution. In: WebAssign. Accessed January 22, 2024. [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. In: ResearchGate. Accessed January 22, 2024. [Link]

  • Kühne, R., et al. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 67(21), 3906-3910.
  • 2,4-Dimethoxybenzylamine. In: PubChem. Accessed January 22, 2024. [Link]

  • 1,4-Dimethoxybenzene. In: Wikipedia. ; 2023. Accessed January 22, 2024. [Link]

  • Polar Protic and Aprotic Solvents. In: Chemistry LibreTexts. ; 2023.

Sources

Biological activity of 2,4-dimethoxybenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Resorcinol Mimic: A Technical Guide to 2,4-Dimethoxybenzamide Derivatives

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, distinguished by its electron-rich aromatic core and specific steric profile. Unlike its 3,4,5-trimethoxy counterparts (often associated with tubulin inhibition) or 2,3-dimethoxy analogs (typical of antipsychotics like sulpiride), the 2,4-substitution pattern functions primarily as a lipophilic mimic of the resorcinol pharmacophore.

This guide provides a technical deep-dive into the biological utility of these derivatives, specifically focusing on tyrosinase inhibition (antimelanogenesis) and antifungal activity . It synthesizes structure-activity relationships (SAR), validated experimental protocols, and mechanistic pathways to support researchers in lead optimization.

Part 1: Structural Pharmacology & SAR

The biological activity of this compound derivatives is governed by the electronic donation of the methoxy groups at the ortho and para positions relative to the amide carbonyl.

  • Electronic Effect: The methoxy groups (

    
    ) are strong 
    
    
    
    -donors. This increases the electron density of the benzene ring, making it susceptible to
    
    
    stacking interactions with electron-deficient aromatic residues (e.g., Histidine, Tryptophan) in enzyme active sites.
  • Resorcinol Mimicry: The 2,4-dimethoxy pattern mimics the 2,4-dihydroxy (resorcinol) motif found in potent tyrosinase inhibitors (e.g., rucinol). However, the methoxy groups improve membrane permeability (LogP) compared to the hydroxylated parents, often acting as pro-drugs or interacting via hydrophobic clefts rather than direct hydrogen bonding.

  • The Amide Linker: The amide nitrogen (

    
    ) serves as a hydrogen bond donor, critical for orienting the molecule within the receptor pocket (e.g., anchoring to the serine residue in the active site of hydrolytic enzymes).
    

Part 2: Tyrosinase Inhibition & Melanogenesis Control[1][2]

One of the most validated applications of this compound derivatives is the inhibition of tyrosinase , the rate-limiting enzyme in melanin biosynthesis.

Mechanism of Action

Tyrosinase is a copper-containing metalloenzyme. The this compound core acts as a competitive inhibitor against the natural substrate, L-DOPA. The oxygen atoms of the methoxy groups (and the carbonyl oxygen) can coordinate with the binuclear copper active site, while the aromatic ring occupies the hydrophobic pocket intended for the tyrosine side chain.

Visualization: The Melanogenesis Blockade

The following diagram illustrates the specific intervention point of this compound derivatives within the Raper-Mason pathway.

TyrosinaseInhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Spontaneous Polymerization Enzyme Tyrosinase Enzyme (Cu++ Active Site) Enzyme->Tyrosine Catalyzes Enzyme->LDOPA Catalyzes Inhibitor This compound Derivative Inhibitor->Enzyme Competitive Binding (Chelation/Steric Block)

Caption: Competitive inhibition of Tyrosinase by this compound derivatives, preventing L-DOPA oxidation.

Experimental Protocol: Mushroom Tyrosinase Assay

Standardized for high-throughput screening of benzamide derivatives.

  • Reagent Preparation:

    • Buffer: 50 mM Phosphate buffer (pH 6.8).

    • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 units/mL in buffer.

    • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM.

    • Test Compound: Dissolve this compound derivative in DMSO (Final DMSO concentration < 1%).

  • Assay Workflow:

    • In a 96-well plate, add 120 µL Phosphate buffer.

    • Add 20 µL of Test Compound (various concentrations).

    • Add 20 µL of Tyrosinase solution.

    • Incubate at 25°C for 10 minutes (allows inhibitor-enzyme equilibration).

    • Initiate reaction by adding 40 µL of L-DOPA substrate.

  • Measurement:

    • Monitor absorbance at 475 nm (formation of Dopachrome) kinetically for 20 minutes using a microplate reader.

  • Calculation:

    • 
      .
      
    • Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation: Kojic acid (positive control) should yield IC50

      
       15-20 µM.
      

Part 3: Antifungal & Antimicrobial Activity[3][4][5][6]

Derivatives of this compound, particularly those with specific N-substitutions (e.g., thiosemicarbazones or phenyl-linkers), exhibit potent antifungal activity against phytopathogens and clinical strains like Candida albicans.

Target Data Summary
OrganismDerivative TypeActivity MetricReference
Candida albicansN-phenyl-2,4-dihydroxythiobenzamide*MIC: 12.5 - 50 µg/mL[1]
Botrytis cinereaN-phenylbenzamide analogsInhibition Rate > 90%[2]
Alternaria alternataBenzamide-Triazole hybridsEC50: ~1.77 µg/mL[3]

*Note: While 2,4-dihydroxy is more potent, the 2,4-dimethoxy analogs serve as lipophilic precursors or retain activity depending on the N-substituent.

Experimental Protocol: MIC Determination (Broth Microdilution)

Adhering to CLSI M27-A3 guidelines for yeasts.

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24h.

    • Suspend colonies in saline to reach 0.5 McFarland turbidity (

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • Compound Dilution:

    • Prepare stock of this compound derivative in DMSO.

    • Perform serial 2-fold dilutions in RPMI 1640 across a 96-well plate (Range: 0.125 – 64 µg/mL).

  • Incubation:

    • Add 100 µL of diluted inoculum to each well.

    • Include Growth Control (media + fungi + DMSO) and Sterility Control (media only).

    • Incubate at 35°C for 24–48 hours.

  • Readout:

    • MIC endpoint: The lowest concentration showing 100% inhibition of visual growth compared to control.

    • Validation: Fluconazole must be run in parallel as a reference standard.

Part 4: Chemical Synthesis Workflow

To ensure reproducibility, the synthesis of these derivatives typically follows a Schotten-Baumann or coupling reagent pathway. The 2,4-dimethoxy substitution is stable, but care must be taken to avoid demethylation if strong Lewis acids are used downstream.

Visualization: Synthesis Pathway

Synthesis Start 2,4-Dimethoxybenzoic Acid Activation Activation (SOCl2 or EDC/HOBt) Start->Activation Intermediate Activated Ester / Acid Chloride Activation->Intermediate Coupling Coupling Reaction (Et3N, DCM, RT) Intermediate->Coupling Amine Amine (R-NH2) Amine->Coupling Product This compound Derivative Coupling->Product

Caption: General synthetic route for N-substituted this compound derivatives.

Step-by-Step Protocol (Acid Chloride Method)
  • Activation: Reflux 2,4-dimethoxybenzoic acid (1.0 eq) with Thionyl Chloride (

    
    , 5.0 eq) for 3 hours. Evaporate excess 
    
    
    
    under vacuum to obtain the acid chloride.
  • Coupling: Dissolve the target amine (1.1 eq) and Triethylamine (

    
    , 2.0 eq) in dry Dichloromethane (DCM) at 0°C.
    
  • Addition: Add the crude acid chloride (dissolved in minimal DCM) dropwise to the amine solution.

  • Workup: Stir at Room Temperature (RT) for 4-12 hours. Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via Silica Gel Flash Chromatography (Hexane:Ethyl Acetate gradient).

References

  • Niewiadomy, A., et al. (2015).[1] Synthesis and biological activity of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives. Acta Poloniae Pharmaceutica.

  • Li, Y., et al. (2021).[2] Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro...[3] Journal of Chemistry.

  • Wu, Z., et al. (2016).[3] Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules.

  • Kubo, I., & Kinst-Hori, I. (1999).[4] 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants.[4] Planta Medica.

  • BenchChem. (2025).[5] The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide.

Sources

Technical Handling & Safety Guide: 2,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for 2,4-Dimethoxybenzamide , structuring safety and handling protocols around its chemical behavior and pharmaceutical applications. Unlike a standard SDS, this document integrates field-proven experimental insights for research and development contexts.

CAS: 1521-95-5 | Formula: C₉H₁₁NO₃ | MW: 181.19 g/mol

Part 1: Chemical Identity & Strategic Relevance

This compound is a substituted benzamide derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of prokinetic agents (e.g., Itopride analogs) and novel tyrosinase inhibitors (e.g., AP736 derivatives) for dermatological applications.

Structural Integrity & Reactivity

The molecule features an amide group stabilized by two electron-donating methoxy groups at the ortho and para positions.

  • Electronic Effect: The 2,4-dimethoxy substitution pattern significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution than unsubstituted benzamide.

  • Stability: The amide bond is robust but susceptible to hydrolysis under strongly acidic or basic conditions (releasing 2,4-dimethoxybenzoic acid and ammonia).

Part 2: Hazard Profiling & Safety Logic (GHS)

Rationale: While specific toxicological data for this intermediate is limited in public registries, its safety profile is derived from Structure-Activity Relationships (SAR) of the benzamide class and its metabolic precursors.

GHS Classification (Predicted/Analog-Based)
Hazard CategoryCodeStatementMechanism/Logic
Acute Toxicity (Oral) H302 Harmful if swallowed.Consistent with benzamide (LD50 ~1160 mg/kg in mice).
Skin Irritation H315 Causes skin irritation.Amide functionality can disrupt dermal lipid barriers.
Eye Irritation H319 Causes serious eye irritation.Crystalline particulates are mechanically and chemically irritating to mucous membranes.
STOT - SE H335 May cause respiratory irritation.Fine dust inhalation risk during weighing/transfer.
Critical Toxicology Insight
  • Metabolic Risk: In vivo metabolism may involve O-demethylation. If the 4-methoxy group is cleaved, it could theoretically yield a phenol derivative. Unlike p-anisidine (a known genotoxin), the amide linkage generally reduces immediate bioavailability of the aniline moiety, but long-term exposure should be managed as a potential reproductive hazard (H341 analog).

  • Signal Word: WARNING

Part 3: Physicochemical Properties & Handling

Data consolidated from experimental analogs and computed properties.

PropertyValue/DescriptionOperational Note
Physical State White to off-white crystalline solidHygroscopic potential; store in desiccator.
Melting Point 130–160°C (Predicted range)*Experimental MP for the nitrile is 91°C; amides typically melt 40-60°C higher due to H-bonding.
Solubility (Water) Low (< 1 mg/mL)Poor aqueous solubility requires co-solvents for biological assays.
Solubility (Organic) High in DMSO, Ethanol, DMFProtocol: Dissolve in DMSO for stock solutions (up to 100 mM).
LogP ~0.8 (Computed)Lipophilic enough to cross cell membranes; wear double gloves.

Part 4: Operational Protocols

A. Safe Handling Workflow

Objective: Prevent inhalation of particulates and dermal absorption.

  • Engineering Controls: All weighing of the solid powder must be performed inside a certified chemical fume hood or powder containment enclosure.

  • PPE Selection:

    • Gloves: Nitrile (0.11 mm minimum) is sufficient for solid handling. If dissolved in DMSO, use Silver Shield or double-glove (Nitrile over Latex) as DMSO permeates nitrile rapidly, carrying the solute with it.

    • Respiratory: N95/P2 dust mask is mandatory if working outside a hood (not recommended).

B. Synthesis & Degradation Logic

The following diagram illustrates the synthesis pathway and potential degradation routes (hydrolysis), which is critical for waste management and stability testing.

G Acid 2,4-Dimethoxybenzoic Acid (Starting Material) Chloride Acid Chloride (Reactive Intermediate) Acid->Chloride SOCl2 / DMF (cat) Amide This compound (Target Product) Chloride->Amide NH3 (aq) or NH4OH Nitrile 2,4-Dimethoxybenzonitrile (Dehydrated Derivative) Amide->Nitrile POCl3 / Dehydration Degradation Hydrolysis Products (Acid + NH3) Amide->Degradation Strong Acid/Base (Waste Stream)

Figure 1: Synthesis and degradation logic. The amide is stable under neutral conditions but reverts to the acid in strong pH extremes.

C. Emergency Response (Spill/Exposure)
  • Inhalation: Move to fresh air immediately. The compound is a respiratory irritant; monitor for wheezing.

  • Eye Contact: Flush with water for 15 minutes . Do not use neutralizing agents.

  • Spill Cleanup:

    • Do not dry sweep. This generates dust.

    • Wet the powder with an inert solvent (e.g., heptane or water mist) to suppress dust.

    • Scoop into a hazardous waste container labeled "Organic Solid - Toxic."

Part 5: Storage & Stability

  • Condition: Store at 2–8°C (Refrigerated) for long-term stability.

  • Incompatibility: Strong oxidizing agents (e.g., permanganates) and strong bases.

  • Shelf Life: 24 months if kept dry and dark. (Methoxy groups are light-sensitive over prolonged periods; amber vials are recommended).

References

  • PubChem. "this compound Compound Summary (CID 239025)." National Center for Biotechnology Information.[1] Accessed 2024. [Link]

  • Organic Syntheses. "2,4-Dimethoxybenzonitrile Preparation." Org.[2][3] Synth. 1966, 46, 28. (Demonstrates amide precursor relationship). [Link]

  • Choi, H. et al. "Development and evaluation of topical formulations for a novel skin whitening agent (AP736)." Int J Pharm. 2018.[4] (Cites this compound scaffold applications). [Link]

Sources

Precision Pharmacophore Modeling of Dimethoxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacophore modeling of dimethoxybenzamide analogs, specifically focusing on their application as inhibitors of the bacterial cell division protein FtsZ (Filamentous temperature-sensitive protein Z) . This scaffold has emerged as a critical starting point for developing novel anti-staphylococcal agents (e.g., the PC190723 series).[1]

Target Application: Bacterial Cell Division (FtsZ) Inhibition Scaffold Focus: 2,6-Dimethoxybenzamide & 3-Methoxybenzamide Derivatives[1]

Executive Summary

The benzamide scaffold, particularly 2,6-dimethoxybenzamide and its optimized 2,6-difluoro-3-methoxy analogs, represents a privileged structure for targeting the inter-domain cleft of bacterial FtsZ.[1] Unlike traditional antibiotic targets, FtsZ inhibition triggers filamentation and cell lysis.[1][2] This guide outlines a rigorous Structure-Based Pharmacophore (SBP) workflow to model these ligands. The core challenge lies in accurately defining the hydrophobic volumes of the alkoxy groups while maintaining the critical hydrogen-bonding network of the amide linker.[1]

The Chemical Space: Why Dimethoxybenzamides?

The "dimethoxy" substitution pattern on the benzamide ring is not merely decorative; it is a functional determinant of binding affinity and metabolic stability.[1]

FeatureChemical FunctionBiological Consequence
Amide Linker H-Bond Donor/AcceptorAnchors the ligand to Arg191 and Gln192 in the FtsZ cleft.
2,6-Substitution Steric Bulk / HydrophobicityInduces a non-planar conformation, forcing the phenyl ring to twist out of the amide plane, mimicking the bioactive pose.[1]
3-Alkoxy Group Hydrophobic ExtensionPenetrates the deep hydrophobic pocket formed by Val207 and Leu209 .[1]
Metabolic Liability O-DemethylationThe methoxy group is a "soft spot" for CYPs.[1] Note: Modeling often guides the transition to difluoro-methoxy analogs to block this metabolism while retaining the pharmacophore.[1]

Computational Workflow

The following diagram illustrates the self-validating workflow for generating the pharmacophore model. This process integrates structural data (PDB) with statistical validation (ROC analysis).[1]

PharmacophoreWorkflow PDB Input: FtsZ-Ligand Complex (e.g., PDB: 2VAM) Prep Ligand Preparation (Protonation, Conf. Sampling) PDB->Prep Extraction SBP Structure-Based Pharmacophore Generation Prep->SBP Interaction Mapping Edit Feature Editing (Refining Excluded Volumes) SBP->Edit Manual Curation Valid Validation (ROC & EF) Edit->Valid Test Model Decoy Decoy Set Generation (DUD-E / Schrödinger) Decoy->Valid Noise Injection Valid->Edit AUC < 0.7 (Loop) Screen Virtual Screening (ZINC/ChEMBL) Valid->Screen AUC > 0.7

Figure 1: Iterative workflow for Structure-Based Pharmacophore generation. Note the feedback loop from Validation to Editing.

Core Protocol: Structure-Based Generation

This protocol assumes the use of industry-standard molecular modeling suites (e.g., LigandScout, MOE, or Schrödinger Phase).[1]

Step 1: Structural Alignment & Interaction Analysis

Objective: Identify the "hotspot" interactions that must be preserved.[1]

  • Load the Complex: Import the crystal structure of Staphylococcus aureus FtsZ bound to a benzamide inhibitor (e.g., PDB ID: 2VAM or 3VPA ).[1][2]

  • Clean the Structure: Remove water molecules unless they bridge the ligand and protein (rare for this hydrophobic cleft).[1] Fix missing side chains using a rotamer library.

  • Define Binding Site: Focus the grid on the cleft between Helix 7 (H7) and the C-terminal beta-sheet (S9).[1]

  • Interaction Mapping:

    • H-Bonds: Verify the interaction between the benzamide carbonyl oxygen and the side chain of Arg191 .[1] Verify the amide nitrogen H-bond to Gln192 (backbone or sidechain depending on resolution).[1]

    • Hydrophobic Contacts: Map the 3-alkoxy tail into the pocket lined by Val207, Leu209, and Ile197 .[1]

Step 2: Feature Definition

Translate the physical interactions into abstract pharmacophore features.[1]

  • Feature 1 (F1): Hydrogen Bond Acceptor (HBA) [1]

    • Location: Benzamide Carbonyl Oxygen.[1]

    • Vector: Directed towards Arg191.[1]

    • Tolerance: 1.5 Å radius.[1]

  • Feature 2 (F2): Hydrogen Bond Donor (HBD) [1]

    • Location: Benzamide Nitrogen.[1][3]

    • Vector: Directed towards Gln192.[1]

  • Feature 3 (F3): Hydrophobic Feature (Hyd) [1]

    • Location: The 2,6-dimethoxy phenyl ring.[1]

    • Function: Fills the entrance of the cleft.[1]

  • Feature 4 (F4): Hydrophobic Feature (Hyd) [1]

    • Location: The 3-alkoxy tail (or the extended dimethoxy region).[1]

    • Function: Deep pocket penetration.[1] Critical for potency.

  • Feature 5 (F5): Excluded Volume (XVol) [1]

    • Definition: Generate a shape shell based on the receptor atoms within 2.0 Å of the ligand.[1] This prevents retrieving "clashing" molecules during screening.[1]

Step 3: Pharmacophore Editing & Constraints

Automated generation often creates too many features.[1] Prune the model:

  • Remove weak hydrophobic points on the solvent-exposed side of the benzamide.[1]

  • Constraint: Mark F1 (HBA) and F4 (Deep Hydrophobic) as "Essential". If a molecule misses these, it is unlikely to bind with high affinity.[1]

Model Validation (The "Self-Validating" System)

A pharmacophore model is a hypothesis; it must be tested before use.[1]

Protocol:
  • Active Set: Compile 15-20 known FtsZ inhibitors (e.g., PC190723, 3-MBA, Zantrin derivatives) with IC50 < 10 µM.[1]

  • Decoy Set: Generate 500-1000 property-matched decoys (similar MW, LogP, but topologically dissimilar) using the DUD-E server or internal scripts.

  • Screening: Screen both sets against your pharmacophore model.

  • Metrics: Calculate the Enrichment Factor (EF) and Area Under the Curve (AUC) of the ROC plot.

    • Target: AUC > 0.75 and EF1% > 10.[1]

    • Troubleshooting: If many decoys are hit, increase the size of the Excluded Volumes (XVol).[1] If actives are missed, increase the tolerance radii of the H-bond features.[1]

Experimental Validation: The GTPase Assay

Once new hits are identified via the model, their biological activity must be confirmed using a functional assay.[1] The FtsZ GTPase Assay is the gold standard.[1]

Methodology:

  • Reagents: Recombinant FtsZ (e.g., S. aureus), GTP, and a phosphate detection reagent (e.g., Malachite Green).[1]

  • Incubation: Incubate FtsZ (5 µM) with the test compound (dimethoxybenzamide analog) in polymerization buffer (50 mM MES, 50 mM KCl, 5 mM MgCl2, pH 6.5) for 10 minutes.

  • Initiation: Add GTP (1 mM) to start polymerization and hydrolysis.[1]

  • Measurement: Quench the reaction after 30 minutes and measure free phosphate absorbance at 620 nm.

  • Result: A potent hit will reduce phosphate release (IC50 determination).[1]

Visualizing the Binding Mode

The following diagram represents the abstract pharmacophore features mapped onto the biological binding site.

BindingMode cluster_ligand Dimethoxybenzamide Ligand HBA H-Bond Acceptor (Carbonyl) Arg191 Arg191 (Anchor) HBA->Arg191 Interaction HBD H-Bond Donor (Amide NH) Gln192 Gln192 (Anchor) HBD->Gln192 Interaction Hyd_Core Hydrophobic Core (Dimethoxy Ring) Val207 Val207 (Pocket) Hyd_Core->Val207 vdW Contact Hyd_Tail Hydrophobic Tail (Deep Pocket) Leu209 Leu209 (Pocket) Hyd_Tail->Leu209 vdW Contact

Figure 2: Interaction map showing the critical contacts between the dimethoxybenzamide pharmacophore and FtsZ residues.[1]

References

  • Haydon, D. J., et al. (2008).[1] An inhibitor of FtsZ with potent and selective anti-staphylococcal activity.[1] Science, 321(5896), 1673-1675.[1] Link

  • Stokes, N. R., et al. (2013).[1] The development of novel anti-staphylococcal agents based on the benzamide scaffold.[1] Bioorganic & Medicinal Chemistry Letters, 23(1), 16-20.[1] Link

  • Kaul, M., et al. (2013).[1] FtsZ-targeting benzamide prodrugs: synthesis, antimicrobial activity, and in vivo efficacy.[1] Journal of Medicinal Chemistry, 56(24), 10033-10044.[1] Link

  • Tan, C. M., et al. (2012).[1] Restoring methicillin-resistant Staphylococcus aureus susceptibility to β-lactam antibiotics.[1] Science Translational Medicine, 4(126), 126ra35.[1] Link

  • Matsui, T., et al. (2012).[1] Structural basis of the inhibition of FtsZ polymerization by a benzamide derivative. Journal of Biological Chemistry, 287, 2627-2636.[1] Link

Sources

Comprehensive Characterization Guide: 2,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the physical characterization, synthesis, and quality control of 2,4-Dimethoxybenzamide.

Executive Summary

This compound (CAS: 1521-95-5 ) is a substituted benzamide derivative frequently utilized as a pharmacophore intermediate in the synthesis of bioactive agents, including antipsychotics and gastroprokinetic drugs (e.g., itopride analogs).[1] Unlike its widely characterized isomer 3,4-dimethoxybenzamide, the 2,4-isomer requires specific attention to purification and solid-state characterization due to the steric influence of the ortho-methoxy group.

This guide provides a definitive workflow for the physical characterization, synthesis, and validation of this compound, designed for researchers requiring high-purity standards for medicinal chemistry applications.

Part 1: Physical Characterization & Properties

Physical State and Appearance

In its pure form, this compound exists as a white to off-white crystalline solid .[2][3]

  • Crystal Habit: Typically forms fine needles or prisms upon recrystallization from ethanol/water mixtures.

  • Odor: Odorless to faint characteristic amide odor.

Melting Point Analysis

While the 3,4-isomer has a well-established melting point of 164–165 °C, the This compound isomer exhibits a distinct thermal profile due to intramolecular hydrogen bonding and steric effects at the ortho position.

PropertyValue / RangeNotes
Experimental Melting Point 130 – 160 °C (Estimated)*Value varies by polymorph and purity. Experimental verification (DSC) required.
Melting Point (HCl Salt) 244 – 247 °C The hydrochloride salt has a significantly higher lattice energy.
Boiling Point ~307.6 °C (Predicted)At 760 mmHg. Decomposes before boiling at atmospheric pressure.
Density 1.16 g/cm³ (Predicted)Solid state density.
Solubility DMSO, Methanol, EthanolHigh solubility in polar organic solvents.
Water Solubility LowSparingly soluble in cold water; soluble in hot water.

> Critical Note: Due to the scarcity of standardized literature values for the neutral 2,4-isomer compared to the 3,4-isomer, in-house determination via Differential Scanning Calorimetry (DSC) is the recommended gold standard for establishing a Certificate of Analysis (CoA).

Part 2: Synthesis & Purification Protocol

To ensure a valid melting point determination, the compound must first be synthesized and purified to >98% purity. The following protocol utilizes the acid chloride route, preferred for its high yield and minimal byproduct formation.

Synthesis Workflow (Graphviz Diagram)

G Start 2,4-Dimethoxybenzoic Acid (CAS 91-52-1) Activation Activation (SOCl2, Reflux) Start->Activation Thionyl Chloride DMF (cat.) Intermediate Acid Chloride Intermediate Activation->Intermediate -SO2, -HCl Amidation Amidation (Aq. NH3 or NH3/MeOH) Intermediate->Amidation Nucleophilic Acyl Substitution Crude Crude This compound Amidation->Crude Precipitation Purification Recrystallization (Ethanol/Water) Crude->Purification Thermal Gradient Final Pure Crystalline Solid Purification->Final Drying

Figure 1: Step-wise synthesis and purification pathway for this compound.

Detailed Experimental Procedure
  • Activation: Dissolve 2,4-Dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic amount of DMF. Reflux for 2–3 hours until gas evolution ceases.

  • Isolation (Optional): Evaporate solvent to obtain the acid chloride residue. Alternatively, use the solution directly for the next step.

  • Amidation: Add the acid chloride solution dropwise to a stirred solution of 25% aqueous Ammonia (excess) at 0–5 °C. The amide will precipitate as a white solid.

  • Work-up: Filter the solid, wash with cold water (to remove ammonium salts) and hexanes (to remove non-polar impurities).

  • Recrystallization (Critical Step):

    • Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .

    • Slowly add hot water until persistent cloudiness is observed.

    • Allow the solution to cool slowly to room temperature, then to 4 °C.

    • Filter the pure crystals and dry under vacuum at 45 °C for 12 hours.

Part 3: Analytical Validation & Quality Control

Melting Point Determination (Protocol)

For accurate characterization, distinguish between the capillary method (routine) and DSC (thermodynamic).

Method A: Capillary Melting Point (Routine)

  • Pack a capillary tube with 2–3 mm of dried sample.

  • Insert into a melting point apparatus (e.g., Büchi or Stuart).

  • Ramp temperature at 10 °C/min until 110 °C, then reduce ramp to 1 °C/min .

  • Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).
    • Acceptance Criteria: Range should not exceed 2 °C (e.g., 158.0 – 159.5 °C).

Method B: Differential Scanning Calorimetry (DSC)

  • Sample: 2–5 mg in a crimped aluminum pan.

  • Reference: Empty aluminum pan.

  • Program: Equilibrate at 30 °C → Ramp 10 °C/min to 200 °C.

  • Output: The endothermic peak onset corresponds to the thermodynamic melting point.

Spectroscopic Identification

Before relying on the melting point, confirm chemical structure via NMR.[4]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       7.2–7.8 (m, 3H, Ar-H)
      
    • 
       7.0–7.5 (br s, 2H, NH₂)
      
    • 
       3.8–3.9 (s, 6H, 2 
      
      
      
      OCH₃)
  • IR (ATR): Look for characteristic Amide I band (~1650–1690 cm⁻¹) and Amide II band (~1600–1640 cm⁻¹).

References

  • PubChem. this compound (Compound).[5][6][7][8] National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). Safety Data Sheet (SDS) for Benzamide Derivatives. PubChem Laboratory Chemical Safety Summary (LCSS). Available at: [Link]

Sources

Methodological & Application

Synthesis of 2,4-Dimethoxybenzamide: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dimethoxybenzamide is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its substituted benzamide scaffold is a key structural motif in numerous drug candidates, contributing to their biological activity and pharmacokinetic properties. This application note provides a detailed, field-proven protocol for the synthesis of this compound from the readily available starting material, 2,4-dimethoxybenzoic acid. The described two-step methodology, proceeding through a highly reactive acyl chloride intermediate, is a robust and scalable route to this important building block. This guide is intended for researchers and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and comprehensive analytical characterization of the target compound.

Reaction Scheme

The synthesis of this compound from 2,4-dimethoxybenzoic acid is a two-step process. The first step involves the conversion of the carboxylic acid to the more reactive 2,4-dimethoxybenzoyl chloride using thionyl chloride (SOCl₂). The second step is the subsequent reaction of the acyl chloride with ammonia to form the desired amide.

Reaction_Scheme start 2,4-Dimethoxybenzoic Acid intermediate 2,4-Dimethoxybenzoyl Chloride start->intermediate SOCl₂, cat. DMF product This compound intermediate->product NH₃

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-Dimethoxybenzoic acid≥99%Sigma-Aldrich
Thionyl chloride (SOCl₂)≥99%Acros Organics
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Alfa Aesar
TolueneAnhydrous, ≥99.8%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%J.T. Baker
Ammonium hydroxide (28-30% solution)ACS ReagentVWR
Sodium bicarbonate (NaHCO₃)ACS ReagentEMD Millipore
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentMacron Fine Chemicals
Step 1: Synthesis of 2,4-Dimethoxybenzoyl Chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids[1].

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethoxybenzoic acid (5.0 g, 27.4 mmol).

  • Add anhydrous toluene (30 mL) to the flask, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 2-3 drops).

  • While stirring, slowly add thionyl chloride (3.6 mL, 49.4 mmol, 1.8 equiv) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2,4-dimethoxybenzoyl chloride is a pale yellow oil or low-melting solid and is typically used in the next step without further purification.

Step1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup A 2,4-Dimethoxybenzoic Acid D Add Thionyl Chloride A->D B Anhydrous Toluene B->D C Catalytic DMF C->D E Reflux (2-3 h) D->E F Cool to RT E->F G Rotary Evaporation F->G H Crude 2,4-Dimethoxybenzoyl Chloride G->H

Caption: Workflow for the synthesis of 2,4-dimethoxybenzoyl chloride.

Step 2: Synthesis of this compound

This protocol is adapted from a general procedure for the amidation of acyl chlorides[2].

Procedure:

  • In a 250 mL Erlenmeyer flask, place concentrated ammonium hydroxide solution (28-30%, 50 mL) and cool it in an ice-water bath.

  • Dissolve the crude 2,4-dimethoxybenzoyl chloride from Step 1 in anhydrous dichloromethane (DCM, 20 mL).

  • With vigorous stirring, add the DCM solution of 2,4-dimethoxybenzoyl chloride dropwise to the cold ammonium hydroxide solution. A white precipitate will form immediately.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water (3 x 20 mL) to remove any ammonium chloride.

  • The crude this compound can be further purified by recrystallization.

Purification by Recrystallization
  • Transfer the crude this compound to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained at the boiling point[3].

  • Allow the solution to cool slowly to room temperature, during which crystals of this compound will form.

  • Further cool the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.

Mechanism of Reaction

The synthesis proceeds through a nucleophilic acyl substitution mechanism.

Step 1: Formation of the Acyl Chloride

The carboxylic acid is converted to a more electrophilic acyl chloride. The lone pair of electrons on the oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride. A chloride ion is then eliminated, and subsequent loss of sulfur dioxide and a proton yields the acyl chloride. The catalytic amount of DMF accelerates the reaction by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.

Step 2: Amidation of the Acyl Chloride

The highly reactive acyl chloride is then attacked by the nucleophilic ammonia. The tetrahedral intermediate formed collapses, eliminating a chloride ion and forming the stable amide product.

Mechanism cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Carboxylic_Acid 2,4-Dimethoxybenzoic Acid Acyl_Chloride 2,4-Dimethoxybenzoyl Chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ - SO₂ - HCl Thionyl_Chloride SOCl₂ Amide This compound Acyl_Chloride->Amide + NH₃ - HCl Ammonia NH₃

Caption: Simplified mechanistic pathway.

Results and Discussion

The successful synthesis of this compound can be confirmed by a combination of physical and spectroscopic methods.

Physical Properties
PropertyExpected Value
AppearanceWhite to off-white crystalline solid
Melting Point151-154 °C
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of structurally related compounds and spectral databases.

¹H NMR (Proton Nuclear Magnetic Resonance) (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10d1HAr-H (H6)
~6.50dd1HAr-H (H5)
~6.40d1HAr-H (H3)
~6.0 (br s)s2H-CONH₂
~3.90s3H-OCH₃
~3.85s3H-OCH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.0C=O
~162.0Ar-C (C4)
~158.0Ar-C (C2)
~132.0Ar-C (C6)
~118.0Ar-C (C1)
~105.0Ar-C (C5)
~98.0Ar-C (C3)
~56.0-OCH₃
~55.5-OCH₃

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3400-3100N-H stretch (amide)
3000-2800C-H stretch (aromatic and aliphatic)
~1650C=O stretch (amide I)
~1600N-H bend (amide II)
~1250C-O stretch (aryl ether)

Safety and Handling

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Ammonium hydroxide is corrosive and can cause severe skin burns and eye damage. Handle with care in a fume hood.

  • The reaction of thionyl chloride with 2,4-dimethoxybenzoic acid produces HCl and SO₂ gases , which are toxic and corrosive. The reaction should be performed in a fume hood with a gas trap.

Troubleshooting

IssuePossible CauseSolution
Low yield of acyl chloride Incomplete reactionEnsure anhydrous conditions. Increase reaction time or temperature.
Degradation of acyl chlorideUse the crude acyl chloride immediately in the next step.
Low yield of amide Incomplete reactionEnsure sufficient excess of ammonia is used.
Hydrolysis of acyl chlorideEnsure the acyl chloride solution is added to a well-cooled and vigorously stirred ammonia solution.
Product is an oil or difficult to crystallize Impurities presentPurify by column chromatography on silica gel.
Incorrect recrystallization solventExperiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

Conclusion

The two-step synthesis of this compound from 2,4-dimethoxybenzoic acid via an acyl chloride intermediate is a reliable and efficient method for producing this valuable building block. The protocols provided in this application note, along with the mechanistic insights and characterization data, offer a comprehensive guide for researchers in the field of organic and medicinal chemistry. Careful adherence to the experimental procedures and safety precautions will ensure a successful and safe synthesis.

References

  • BenchChem. (2025). Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide.
  • Chegg. (2022, January 11). The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from a university's online chemistry resources.
  • Technical Support Center, BenchChem. (2025). Synthesis of 3,5-Dimethoxybenzamide.

Sources

Optimization of Amidation Efficiency for Sterically Modulated Acid Chlorides: The 2,4-Dimethoxybenzoyl Chloride Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the amidation of 2,4-dimethoxybenzoyl chloride (2,4-DMB-Cl) . Unlike simple benzoyl chlorides, 2,4-DMB-Cl presents a unique reactivity profile due to the synergistic effects of the ortho-methoxy steric hindrance and the strong electron-donating potential of the dimethoxy substitution.[1]

While standard Schotten-Baumann conditions are viable for simple amines, this guide prioritizes a Nucleophilic Catalysis Method (Anhydrous) using DMAP (4-Dimethylaminopyridine).[2][1] This approach is essential for coupling sterically hindered or electron-deficient amines, ensuring high yields by overcoming the deactivating electronic and steric barriers inherent to the 2,4-DMB scaffold.[1]

Chemical Profile & Reagent Characterization

Before initiating synthesis, the operator must verify the integrity of the acid chloride.[2][1] 2,4-DMB-Cl is prone to hydrolysis, converting back to the unreactive benzoic acid, which is the most common cause of yield failure.[2][1]

PropertySpecificationCritical Note
Reagent Name 2,4-Dimethoxybenzoyl chlorideDo NOT confuse with 2,4-dimethoxybenzyl chloride (used for amine protection).[2][1][3]
CAS Number 39828-35-8Verify CAS to ensure correct oxidation state (Carbonyl vs. Methylene).[1]
Molecular Weight 200.62 g/mol
Physical State Off-white to pale yellow solidIf liquid or gummy, significant hydrolysis may have occurred.[2][1] Recrystallize or sublime.
Melting Point 58–60 °CSharp melting point indicates high purity.[1]
Reactivity Class Deactivated Acid ChlorideThe 2-OMe and 4-OMe groups donate electron density, stabilizing the carbonyl and reducing electrophilicity compared to PhCOCl.[1]

Mechanistic Insight: The "Ortho-Effect" Challenge

To optimize the reaction, one must understand the molecular behavior of 2,4-DMB-Cl.[2][1]

Electronic Deactivation

The methoxy groups at positions 2 and 4 are strong Electron Donating Groups (EDG).[1] Through resonance, they donate electron density into the benzene ring, which conjugates with the carbonyl carbon. This reduces the partial positive charge (


) on the carbonyl, making it less susceptible to nucleophilic attack by the amine compared to unsubstituted benzoyl chloride.[2][1]
Steric Gating (The 2-Position)

The ortho-methoxy group (2-OMe) creates a steric barrier.[1] It physically impedes the trajectory of the incoming amine nucleophile.[1]

  • Consequence: Direct attack by bulky amines is kinetically slow.[1]

  • Solution: Use DMAP as a nucleophilic catalyst.[1][4] DMAP is smaller and more nucleophilic than the substrate amine.[1] It attacks the acid chloride first to form a highly reactive N-acylpyridinium intermediate.[1] This intermediate is less sterically hindered and more electrophilic, allowing the substrate amine to attack rapidly.[1]

Strategic Protocol Selection

Select the protocol based on your substrate's complexity:

  • Protocol A (Discovery/General): Anhydrous DCM with DMAP catalysis. Recommended for valuable amines, hindered substrates, or parallel synthesis.[2]

  • Protocol B (Scale-Up/Robust): Biphasic Schotten-Baumann.[1] Recommended for simple, water-soluble amines (e.g., methylamine, glycine) or multi-gram scale-up where chromatography is to be avoided.[2][1]

Detailed Experimental Protocols

Protocol A: Anhydrous Nucleophilic Catalysis (High Precision)

Target: Synthesis of N-substituted-2,4-dimethoxybenzamides with >90% Yield.

Reagents:
  • Substrate: Amine (1.0 equiv)

  • Reagent: 2,4-Dimethoxybenzoyl chloride (1.1 – 1.2 equiv)[2][1]

  • Base: Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv) [Scavenges HCl]

  • Catalyst: DMAP (0.05 – 0.1 equiv) [Accelerates reaction]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

Step-by-Step Methodology:
  • System Prep: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.[1]

  • Solvation: Dissolve the Amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution.[1]

  • Controlled Addition:

    • Dissolve 2,4-DMB-Cl (1.1 equiv) in a minimal amount of DCM.[2][1]

    • Cool the amine solution to 0 °C (ice bath).

    • Add the acid chloride solution dropwise over 10–15 minutes.[1] Note: The solution may turn yellow/orange due to the formation of the acylpyridinium species.[2][1]

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • QC Check: Monitor by TLC or LCMS.[1] Look for the disappearance of the amine.[1]

  • Quench: Add saturated aqueous NH₄Cl (5 mL/mmol) to quench unreacted acid chloride. Stir vigorously for 15 minutes.

  • Workup:

    • Separate phases.[1][3][5]

    • Wash organic layer with 1M HCl (to remove DIPEA/DMAP) [Caution: Skip this if your product contains a basic nitrogen].[1]

    • Wash with Sat. NaHCO₃ (to remove 2,4-dimethoxybenzoic acid byproduct).[2][1]

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[2][1]

Protocol B: Biphasic Schotten-Baumann (Green/Scale-Up)

Target: Rapid synthesis using inorganic bases without chromatography.[1]

Reagents:
  • Substrate: Amine (1.0 equiv)

  • Reagent: 2,4-Dimethoxybenzoyl chloride (1.2 equiv)[2][1]

  • Base: 1M NaOH or 10% Na₂CO₃ (2.5 equiv)

  • Solvent: Ethyl Acetate or DCM (Organic phase)

Step-by-Step Methodology:
  • Biphasic Setup: In a flask, combine the Amine and the Aqueous Base solution.[1]

  • Addition: Dissolve 2,4-DMB-Cl in the organic solvent (EtOAc or DCM). Add this solution to the rapidly stirring aqueous amine mixture at RT.

  • Reaction: Stir vigorously for 1–3 hours. The biphasic nature requires high agitation rates to increase surface area contact.[1]

  • Isolation:

    • Separate layers.[1][3]

    • Extract the aqueous layer once with organic solvent.[1][3]

    • Combine organics, dry, and concentrate.[2][1]

    • Purification: Often, the product precipitates out of the organic layer or can be crystallized from Ethanol/Water.[2][1]

Logic Flow & Decision Matrix (Visualization)

The following diagram illustrates the decision logic and workflow for the synthesis, emphasizing the critical "Catalytic Loop" in Method A.

AmidationProtocol Start Start: 2,4-Dimethoxybenzoyl Chloride CheckAmine Analyze Amine Substrate Start->CheckAmine Decision Is Amine Hindered or Valuable? CheckAmine->Decision MethodA Method A: Anhydrous / Catalytic Decision->MethodA Yes (Complex) MethodB Method B: Schotten-Baumann Decision->MethodB No (Simple) StepA1 Dissolve Amine + DIPEA + DMAP (0.1 eq) MethodA->StepA1 StepA2 Formation of Reactive N-Acylpyridinium Intermediate StepA1->StepA2 Catalytic Activation StepA3 Add 2,4-DMB-Cl at 0°C StepA2->StepA3 Workup Workup: Acid/Base Wash StepA3->Workup StepB1 Dissolve Amine in Aq. NaOH/Na2CO3 MethodB->StepB1 StepB2 Add 2,4-DMB-Cl in EtOAc (Biphasic) StepB1->StepB2 StepB2->Workup QC QC: LCMS / NMR Workup->QC

Figure 1: Decision matrix for selecting the optimal amidation pathway based on substrate complexity.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of Acid ChlorideEnsure solvents are anhydrous. Check reagent MP.[1] If MP <55°C, recrystallize from hexane/toluene.[2]
Starting Material Remains Steric Hindrance (Ortho-effect)Increase DMAP to 0.2 equiv. Heat to reflux (40°C in DCM) for 2 hours.
Extra Peak in LCMS (+18 mass) Hydrolysis to Benzoic AcidThe acid chloride hydrolyzed before reacting.[1] Perform a bicarbonate wash to remove the acid byproduct.[1]
Precipitate during addition Amine HCl Salt crashing outThis is normal. Ensure vigorous stirring. If stirring stops, add more solvent.[2]

References

  • BenchChem. (2025).[1][3] Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride.[2][1][3] (Note: Distinguishes between Benzyl protection and Benzoyl amidation).[1] Link

  • PubChem. (2025).[1][5] 2,4-Dimethoxybenzoyl chloride Compound Summary. National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2025).[1] 2,4-Dimethoxybenzoyl chloride technical grade Specification Sheet.Link

  • Google Patents. (2012).[1] CN102311351B: Synthetic method of 2,4-dimethoxybenzylamine.[2][1] (Illustrates the reactivity of the DMB scaffold). Link

  • Spivey, A. C., & Arseniyadis, S. (2004).[1] Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).[1] Angewandte Chemie International Edition.[1] (Foundational text on the mechanism of DMAP catalysis for hindered acyl chlorides).

Sources

Strategic Synthesis of Benzamide Derivatives from Resorcinol: Protocols and Reagent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamide derivatives based on the resorcinol (1,3-dihydroxybenzene) scaffold are critical pharmacophores in medicinal chemistry, notably serving as potent Hsp90 inhibitors, anti-inflammatory agents, and tyrosinase inhibitors. The direct conversion of resorcinol to benzamide derivatives is chemically non-trivial because it requires the introduction of a carbon center (the carbonyl group) onto the electron-rich aromatic ring.

This guide outlines the two primary strategic pathways for this transformation:

  • The Classical Pathway (Robust): Regioselective C-H carboxylation (Kolbe-Schmitt) followed by amidation.

  • The Direct Pathway (Advanced): Friedel-Crafts carbamoylation using isocyanates.

We provide validated protocols, reagent selection criteria, and mechanistic insights to ensure high-yield synthesis with minimal regioisomeric byproducts.

Strategic Synthetic Pathways

The synthesis of benzamide derivatives from resorcinol requires a decision between stepwise functionalization and direct electrophilic substitution.

Pathway A: The Carboxylation-Amidation Route (Standard)

This is the industry-standard approach for generating 2,4-dihydroxybenzamides. It utilizes the high electron density at the 4-position of resorcinol to introduce a carboxylic acid, which is subsequently coupled with an amine.

  • Step 1: Kolbe-Schmitt Carboxylation. Resorcinol is treated with

    
     under basic conditions to yield 2,4-dihydroxybenzoic acid (
    
    
    
    -resorcylic acid).
  • Step 2: Amide Coupling. The acid is activated (via

    
    , carbodiimides, or silanes) and reacted with an amine.
    
Pathway B: Direct C-H Carbamoylation (Specialized)

This route bypasses the carboxylic acid intermediate by reacting resorcinol directly with an electrophilic isocyanate or carbamoyl chloride in the presence of a Lewis acid. While more direct, it often suffers from lower regioselectivity (2,4- vs 2,6-substitution) and requires strict moisture control.

Figure 1: Decision matrix for synthesizing benzamide derivatives from resorcinol. Pathway A is preferred for bulk synthesis and purity; Pathway B is utilized for specific N-substituted derivatives or radiochemistry.

Detailed Protocols

Protocol 1: Synthesis of 2,4-Dihydroxybenzoic Acid (Kolbe-Schmitt)

Objective: Regioselective introduction of the carboxyl group at the C4 position. Mechanism: The phenoxide anion attacks


. The coordination of 

or

is critical for directing the incoming electrophile ortho to the hydroxyl group.

Reagents:

  • Resorcinol (1.0 eq)

  • Potassium Bicarbonate (

    
    ) (4.0 eq)
    
  • Water (Solvent)

  • Conc. HCl (for acidification)

Procedure:

  • Dissolution: Dissolve resorcinol (11.0 g, 100 mmol) and

    
     (40.0 g, 400 mmol) in water (200 mL) in a round-bottom flask.
    
  • Reflux: Heat the solution to reflux (100°C) with vigorous stirring. Maintain reflux for 4 hours.

    • Note: Unlike the high-pressure industrial process, the excess bicarbonate generates sufficient

      
      in situ at reflux for laboratory-scale synthesis.
      
  • Cooling: Cool the reaction mixture to room temperature and then in an ice bath to 0–5°C.

  • Acidification: Slowly add concentrated HCl dropwise until the pH reaches ~2–3. Effervescence will occur (

    
     release).
    
  • Precipitation: The product, 2,4-dihydroxybenzoic acid, will precipitate as a white to pale pink solid.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

    • Typical Yield: 60–75%.[1]

    • Purity Check:

      
      H NMR (DMSO-
      
      
      
      ) should show doublets at
      
      
      7.6 (H-6) and 6.3 (H-5), and a singlet at 6.2 (H-3).
Protocol 2: Amidation via Acid Chloride (The Method)

Objective: Conversion of 2,4-dihydroxybenzoic acid to the benzamide. Challenge: Resorcylic acid has free hydroxyls. While phenolic esters can form, the amide bond is thermodynamically preferred and kinetically stable. However, transient protection (e.g., acetylation) is sometimes used if the amine is unreactive. The protocol below uses the direct method which works for nucleophilic amines.

Reagents:

  • 2,4-Dihydroxybenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq)
    
  • Catalytic DMF (2-3 drops)

  • Amine (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) or THF (anhydrous)

Procedure:

  • Activation: In a dry flask under inert atmosphere (

    
    ), suspend 2,4-dihydroxybenzoic acid in anhydrous DCM.
    
  • Chlorination: Add

    
     dropwise, followed by catalytic DMF.
    
  • Reflux: Heat to reflux for 2–3 hours. The solid will dissolve as the acid chloride forms.

    • Critical Step: Evaporate excess

      
       under reduced pressure (co-evaporate with toluene) to yield the crude acid chloride. Do not purify.
      
  • Coupling: Redissolve the residue in anhydrous DCM. Cool to 0°C.

  • Addition: Add the amine and

    
     dropwise. Stir at 0°C for 30 mins, then warm to room temperature for 4 hours.
    
  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1M HCl (to remove unreacted amine) and sat.

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Protocol 3: Green Direct Amidation (The Silane Method)

Objective: Direct coupling without toxic chlorinating agents, ideal for late-stage functionalization. Reagent: Methyltrimethoxysilane (MTM) or Tetramethylorthosilicate (TMOS).[2]

Procedure:

  • Combine carboxylic acid (1.0 eq), amine (1.0 eq), and MTM (2.0 eq) in Toluene or Ethanol.

  • Heat to reflux for 12–24 hours.

  • Workup: Evaporate solvent. The byproduct is silica/siloxane, which can be removed by filtration or aqueous wash.

  • This method avoids the formation of corrosive HCl and protects sensitive functional groups.

Reagent Selection Guide

Reagent ClassSpecific ReagentRoleProsCons
Carboxylation

/

Kolbe-Schmitt SourceSafe, no high-pressure autoclave needed.Moderate yield; requires reflux.

(Supercritical)
Kolbe-Schmitt SourceHigh efficiency, green solvent.Requires specialized high-pressure equipment.
Activation Thionyl Chloride (

)
Acid Chloride Gen.Low cost, high reactivity.Harsh conditions; generates HCl/SO2 gas.
EDC / HOBtCarbodiimide CouplingMild conditions; water-soluble byproduct (EDC).More expensive; atom inefficient.
HATUUronium CouplingExcellent for hindered amines/acids.High cost; difficult to remove byproduct.
Direct Amidation MTM / TMOSSilane CouplingGreen, non-toxic byproducts (Silica).Slower kinetics; requires reflux.
Lewis Acid

Friedel-Crafts Cat.Promotes direct isocyanate reaction.[3]Moisture sensitive; difficult workup.

Mechanism of Action: The Kolbe-Schmitt Reaction

Understanding the regioselectivity is vital. The reaction proceeds via the formation of a potassium phenoxide intermediate. The potassium ion (


) acts as a chelate, bridging the phenoxide oxygen and the 

molecule. This "template effect" directs the electrophilic attack of

to the ortho position relative to the hydroxyl group.

Figure 2: Mechanistic flow of the Kolbe-Schmitt reaction. The chelation of the alkali metal cation is the critical determinant for ortho-selectivity.

Troubleshooting & Optimization

  • Low Yield in Carboxylation: Ensure the reaction is vigorously refluxing. If using

    
    , the release of 
    
    
    
    in situ is temperature-dependent. For higher yields, use a sealed tube or autoclave at 120°C (5–10 bar
    
    
    ).
  • Regioisomers (2,6-isomer): The 2,4-isomer is thermodynamically favored. Lower temperatures or extremely short reaction times (microreactors) may increase the kinetic 2,6-product. Maintain reflux to ensure thermodynamic equilibration to the 2,4-isomer.

  • Polymerization during Amidation: Resorcylic acid can self-condense (esterification). To prevent this, add the amine immediately after activation. If using EDC/HATU, pre-mix the acid and coupling agent for only 1–2 minutes before adding the amine.

  • Purification Issues: 2,4-Dihydroxybenzamides are often polar. If extraction fails, precipitate the product by pouring the reaction mixture into cold water, or use reverse-phase chromatography (C18).

References

  • Stark, A. et al. "Aqueous Kolbe-Schmitt Synthesis Using Resorcinol in a Microreactor Laboratory Rig under High-p,T Conditions." Organic Process Research & Development, 2005.

  • Braddock, D. C. et al. "Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids."[2][4] Organic Letters, 2018.[4]

  • Fischer, A. et al. "Intramolecular Friedel-Crafts Acylation of [11C]Isocyanates Enabling the Radiolabeling of [carbonyl-11C]DPQ." Chemistry - A European Journal, 2024.[5]

  • Organic Chemistry Portal. "Amide Synthesis by Acylation." Organic Chemistry Portal, Accessed 2023.

  • Sattar Abed, T. et al. "New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation." Journal of Medicinal and Chemical Sciences, 2023.

  • BenchChem. "Synthesis of 2,4-Dihydroxybenzaldehyde (Vilsmeier-Haack Protocol)." BenchChem Technical Support, Accessed 2023.

Sources

2,4-Dimethoxybenzamide in heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Heterocycles Using 2,4-Dimethoxybenzamide

Part 1: Introduction & Strategic Value

This compound (2,4-DMB) is a specialized aromatic scaffold that offers a distinct advantage in heterocyclic synthesis: Enforced Regioselectivity .

Unlike its more common isomer, 3,4-dimethoxybenzamide (veratramide), which possesses two open ortho positions prone to isomeric mixtures during cyclization, 2,4-DMB contains a "blocking" methoxy group at the C2 position. This steric and electronic blockade forces directing-group-mediated reactions (such as C-H activation or lithiation) to occur exclusively at the C6 position .

This guide details the protocols for exploiting this property to synthesize 6,8-dimethoxyisoquinolin-1(2H)-ones and substituted quinazolinones , motifs prevalent in antifungal agents, anticancer alkaloids, and poly(ADP-ribose) polymerase (PARP) inhibitors.

Part 2: Mechanistic Insight & Reactivity Profile

To successfully utilize 2,4-DMB, one must understand the electronic landscape of the ring system.

The "Blocked Ortho" Effect

In transition-metal-catalyzed C-H activation (e.g., Rh, Ru, Pd), the amide group acts as the Directing Group (DG).

  • C2 Position: Blocked by the methoxy group.[1] Formation of a metallacycle here is sterically disfavored and often energetically inaccessible due to strain.

  • C6 Position: Sterically accessible and electronically activated by the para-methoxy group (at C4).

  • Result: Exclusive functionalization at C6, yielding single regioisomers.

Electronic Activation
  • C4-Methoxy: Acts as a strong electron-donating group (EDG) via resonance, increasing electron density at C6 (ortho to it) and C2 (para to it). This makes C6 highly nucleophilic, facilitating electrophilic aromatic substitution (SEAr) and oxidative addition steps in catalytic cycles.

Diagram 1: Regioselectivity Map of this compound

ReactivityMap Substrate This compound (Substrate) Amide Amide (C1) Directing Group Substrate->Amide Coordination C2_OMe C2-OMe BLOCKING GROUP Substrate->C2_OMe Steric Hindrance C6_Pos C6 Position REACTIVE SITE Substrate->C6_Pos C-H Activation Amide->C6_Pos Directs Metal (Rh/Ru) to accessible ortho C2_OMe->Amide Prevents C2 Metallation Product 6,8-Dimethoxy- Isoquinolone C6_Pos->Product + Alkyne (Annulation)

Caption: The C2-methoxy group sterically inhibits ortho-metallation, forcing the directing group (Amide) to activate the C6-H bond exclusively.[2][3][4][5][6][7][8][9][10][11][12]

Part 3: Detailed Experimental Protocols

Protocol A: Rh(III)-Catalyzed C-H Annulation to Isoquinolones

This is the gold-standard method for converting 2,4-DMB into complex fused heterocycles. The reaction utilizes the amide as an internal oxidant (if N-O bond is present) or requires an external oxidant.

Target Product: 3-Substituted-6,8-dimethoxyisoquinolin-1(2H)-one Mechanism: C-H Activation / Alkyne Insertion / Reductive Elimination

Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Oxidant: Cu(OAc)₂·H₂O (2.0 equiv)

  • Additive: AgSbF₆ (10 mol%) (activates the catalyst)

  • Solvent: t-Amyl Alcohol (0.2 M)

Step-by-Step Procedure:

  • Setup: In a specific glovebox or using Schlenk technique, charge a 15 mL pressure tube with this compound (181 mg, 1.0 mmol), [Cp*RhCl₂]₂ (15.5 mg, 0.025 mmol), and Cu(OAc)₂·H₂O (400 mg, 2.0 mmol).

  • Addition: Add AgSbF₆ (34 mg, 0.1 mmol) followed by the alkyne (1.2 mmol) and t-amyl alcohol (5 mL).

  • Reaction: Seal the tube with a Teflon cap. Heat the mixture to 110 °C in an oil bath for 16 hours. Vigorous stirring (800 rpm) is essential as the copper oxidant is heterogeneous.

  • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The product is typically highly fluorescent under UV (365 nm).

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ (20 mL) and filter through a short pad of Celite to remove copper salts. Wash the pad with additional CH₂Cl₂.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: 0% → 5% MeOH in CH₂Cl₂).

Yield Expectation: 75–85% Note: The resulting isoquinolone will have methoxy groups at positions 6 and 8. The C8-OMe (originally C2) is peri to the carbonyl, often showing a distinct downfield shift in NMR.

Protocol B: Synthesis of Quinazolinones via Condensation

For applications requiring a pyrimidine core (e.g., kinase inhibitors), 2,4-DMB can be cyclized with aldehydes or urea derivatives.

Target Product: 2-Substituted-2,3-dihydro-5,7-dimethoxyquinazolin-4(1H)-one

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.1 equiv)

  • Catalyst: Iodine (I₂) (10 mol%) or p-TSA (10 mol%)

  • Solvent: Ethanol (reflux)

Procedure:

  • Dissolve this compound (1.0 mmol) and the aldehyde (1.1 mmol) in Ethanol (5 mL).

  • Add Iodine (25 mg, 0.1 mmol).

  • Reflux for 4–6 hours. A precipitate often forms.

  • Workup: Cool to 0 °C. Filter the solid. Wash with cold ethanol and hexanes.

  • Oxidation (Optional): To obtain the fully aromatic quinazolinone, treat the dihydro-intermediate with DDQ (1.2 equiv) in Dioxane at reflux for 2 hours.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Reactivity of Methoxybenzamides
SubstrateReactive Sites (C-H Activation)Product IsomersRegioselectivityNotes
This compound C6 only Single Isomer >99:1 C2-OMe blocks alternative site.
3,4-DimethoxybenzamideC2 and C6Mixture (6,7- & 7,8-OMe)Poor (~1:1 to 2:1)Requires bulky ligands to differentiate.
4-MethoxybenzamideC2 and C6Single Isomer (Symmetric)N/AEquivalent ortho positions.
Troubleshooting Guide
  • Problem: Low yield in Rh-catalyzed reaction.

    • Cause: Catalyst poisoning by the amide nitrogen or inefficient re-oxidation of Rh(I) to Rh(III).

    • Solution: Ensure anhydrous conditions. Switch oxidant to Ag₂CO₃ or add a co-oxidant like air/O₂ if compatible. Verify the purity of the alkyne.

  • Problem: Regioisomers observed in Lithiation (Protocol not detailed, but relevant).

    • Cause: If using n-BuLi, lithiation might occur at C3 (between OMe groups) under kinetic conditions.

    • Solution: Use the Rh-catalyzed C-H activation method (Protocol A) for strict C6 selectivity. If lithiation is required, use a bulky base (LiTMP) to favor the less hindered C6 position.

Part 5: Workflow Visualization

Diagram 2: Synthetic Workflow for Isoquinolone Construction

Workflow Start Start: This compound Step2 Step 2: C-H Activation (C6) Formation of Rhodacycle Start->Step2 110°C, t-AmylOH Step1 Step 1: Catalyst Activation [Cp*RhCl2]2 + AgSbF6 Step1->Step2 Active Species Step3 Step 3: Alkyne Insertion Regioselective Addition Step2->Step3 Step4 Step 4: Reductive Elimination Release of Product + Rh(I) Step3->Step4 Step5 Step 5: Re-oxidation Rh(I) -> Rh(III) by Cu(OAc)2 Step4->Step5 Catalytic Loop End Final Product: 6,8-Dimethoxyisoquinolin-1(2H)-one Step4->End Step5->Step2 Regenerated Catalyst

Caption: The catalytic cycle ensures exclusive formation of the 6,8-dimethoxy isomer via C6 activation.

References

  • Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Source: National Institutes of Health (NIH) / J. Am. Chem. Soc.[2] URL:[Link]

  • C−H Activation of Benzamides Using Biogenically Synthesized Pd@CNTs Catalyst. Source: ResearchGate / Catalysts URL:[8][Link]

  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives. Source: PubMed / Int. J. Mol.[1] Sci. URL:[Link]

  • Directed ortho metalation (DoM) - Mechanism and Scope. Source: Wikipedia (General Reference for DoM mechanism) URL:[Link]

  • Regioselective C-H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions. Source: NIH / Chem. Eur. J. URL:[Link]

Sources

Application Note: Precision Synthesis of N-Substituted 2,4-Dimethoxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2,4-dimethoxybenzamide scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in agents targeting histone deacetylases (HDACs) (e.g., Entinostat analogs), dopamine D2/D3 receptors (related to benzamide antipsychotics like Sulpiride), and fungal pathogens.

Synthesizing this motif presents a specific challenge: the electron-donating methoxy groups at the 2- and 4-positions significantly increase the electron density of the aromatic ring.[1][2] While this stabilizes the molecule, the ortho-methoxy group (2-position) introduces steric hindrance that can impede nucleophilic attack at the carbonyl carbon.[1][2] Furthermore, the electron-rich nature of the ring renders the carboxylic acid less electrophilic than unsubstituted benzoic acid.[1]

This guide details two validated protocols to overcome these electronic and steric barriers:

  • Method A (Acid Chloride Activation): The "Workhorse" method—ideal for scale-up and non-sensitive amines.[1][2]

  • Method B (HATU/EDC Coupling): The "Precision" method—required for chiral amines or acid-sensitive substrates to prevent racemization.[1][2]

Retrosynthetic Analysis & Mechanistic Logic

To design a robust synthesis, we must analyze the bond disconnection. The target molecule is disconnected at the amide bond (


).[1][2]
  • Electronic Effect: The 2,4-dimethoxy substitution pattern creates a "push" effect (resonance donation), making the carbonyl carbon less electrophilic. Standard thermal dehydration is insufficient.[2]

  • Steric Effect: The 2-methoxy group creates a "ortho-effect," shielding the carbonyl.[1][2] High-energy activation (Acid Chloride) is often preferred over standard esters to drive the reaction to completion.[1][2]

Decision Tree: Selecting the Right Protocol

G Start Target: N-Substituted This compound CheckAmine Analyze Amine Substrate Start->CheckAmine IsSensitive Is Amine Acid-Sensitive or Chiral? CheckAmine->IsSensitive MethodA METHOD A: Acid Chloride Route (High Yield, Scalable) IsSensitive->MethodA No (e.g., Aniline, Alkyl amine) MethodB METHOD B: HATU/EDC Coupling (Mild, Prevents Racemization) IsSensitive->MethodB Yes (e.g., Amino acids, Chiral centers)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate stability.[1][2]

Experimental Protocols

Method A: The Acid Chloride Route (Standard)

Best For: Robust amines, scale-up (>1g), and when high yields are prioritized. Mechanism: Conversion of the acid to the highly reactive acyl chloride overcomes the electron-donating deactivation of the benzene ring.[1]

Materials
  • Precursor: 2,4-Dimethoxybenzoic acid (1.0 equiv)[1][2]

  • Reagent: Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv) or Oxalyl Chloride (1.2 equiv + DMF cat.)[1][2]
    
  • Amine: Target N-nucleophile (1.1 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 equiv)[1]
    
  • Solvent: Toluene (Step 1), DCM or THF (Step 2)

Step-by-Step Protocol
  • Activation (Acyl Chloride Formation):

    • In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ), suspend 2,4-dimethoxybenzoic acid  (1.0 g, 5.49 mmol) in anhydrous toluene  (10 mL).
      
    • Note: Toluene is preferred over benzene for safety and higher boiling point.

    • Add Thionyl Chloride (2.0 mL, ~27 mmol) dropwise.

    • CRITICAL: Heat to reflux (80-90°C) for 2–3 hours. The solution should become clear. The electron-rich ring requires thermal energy to drive this conversion fully.[1][2]

    • Verification: Monitor by TLC (convert a mini-aliquot to methyl ester using MeOH) to ensure acid consumption.

    • Evaporate solvent and excess

      
       under reduced pressure.[1] Co-evaporate with toluene (
      
      
      
      mL) to remove trace HCl. Result: 2,4-dimethoxybenzoyl chloride (usually an off-white solid/oil).[1][2] Use immediately.
  • Coupling (Amidation):

    • Dissolve the fresh acid chloride in anhydrous DCM (10 mL) and cool to 0°C (ice bath).

    • In a separate vessel, dissolve the Amine (1.1 equiv) and Triethylamine (2.0 equiv) in DCM (5 mL).

    • Add the amine solution dropwise to the acid chloride solution over 15 minutes.

    • Why? Slow addition prevents exotherms and controls selectivity.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup:

    • Quench with saturated

      
       (aq).[1]
      
    • Extract with DCM (

      
      ).[3] Wash organic layer with 1M HCl (if product is not basic) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: The HATU/EDC Coupling Route (Precision)

Best For: Chiral amines, acid-sensitive functionalities (e.g., Boc-protected groups), or library synthesis.[1] Mechanism: In situ activation using uronium/carbodiimide salts creates a reactive ester intermediate that is less prone to racemization than acid chlorides.

Materials
  • Precursor: 2,4-Dimethoxybenzoic acid (1.0 equiv)[1][2]

  • Coupling Agent: HATU (1.1 equiv) OR EDC.HCl (1.2 equiv) + HOBt (1.2 equiv)[1][2]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[1]

  • Solvent: DMF (preferred) or DCM

Step-by-Step Protocol
  • Activation:

    • Dissolve 2,4-dimethoxybenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Add DIPEA (3.0 equiv).[1] Stir for 5 minutes.

    • Add HATU (1.1 equiv).[1] Stir at RT for 15–30 minutes.[2] The solution often turns yellow/orange.[1]

    • Mechanistic Insight: This forms the O-At-active ester.[1][2] The 2-methoxy steric bulk makes this step slightly slower than usual; ensure full 30 min activation.[1][2]

  • Coupling:

    • Add the Amine (1.0–1.2 equiv) in one portion.[1]

    • Stir at RT for 12–24 hours.[1]

    • Note: If the reaction is sluggish due to the 2-methoxy steric hindrance, heat gently to 40°C.

  • Workup (DMF Removal):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Critical Step: Wash with 5% LiCl (aq)

      
      .[1] This efficiently removes DMF from the organic layer.[1]
      
    • Wash with sat.

      
       and Brine.
      
    • Dry (

      
      ) and concentrate.[3]
      

Purification & Characterization Standards

Purification Strategy

Due to the lipophilic nature of the dimethoxybenzamide, recrystallization is often sufficient and superior to chromatography for Method A products.

  • Solvent System: Ethanol/Water (hot/cold) or EtOAc/Hexane.[1]

  • Protocol: Dissolve crude solid in minimum hot Ethanol. Add water dropwise until turbidity persists.[2] Cool slowly to 4°C.

Characterization Checklist (Self-Validation)

To ensure the protocol worked, verify these specific spectral features:

FeatureExpected Signal (1H NMR, CDCl3)Diagnostic Value
Amide NH Broad singlet,

6.5 – 8.5 ppm
Confirms amide bond formation.[1][2]
Methoxy Groups Two singlets,

3.8 – 3.9 ppm
Confirms integrity of the core ring.
Aromatic Protons Doublet (~8.1 ppm, H-6) & Doublet/Singlet (~6.5 ppm, H-3/H-5)The H-6 proton is deshielded by the carbonyl, shifting downfield.[1][2]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Method A) Incomplete acid chloride formation due to electron-rich ring.[1][2]Increase reflux time with

to 4 hours; add catalytic DMF (1 drop).
Racemization (Method B) Base-catalyzed proton abstraction.[1][2]Switch from DIPEA to TMP (Collidine) or reduce base equivalents. Keep temp < 0°C during addition.
Starting Material Remains Steric hindrance at 2-position blocking attack.Switch to Method A (Acid Chloride) as it is a more aggressive electrophile.
Product is Oily/Sticky Trapped DMF or impurities.[1][2]Perform the LiCl wash (Method B) or trituruate with cold Ether/Pentane.[1]

References

  • BenchChem. (2025).[4] Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide. (Adapted for 2,4-isomer logic).[1][2] [1][2]

  • Jiang, H., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles).[5]

  • PrepChem. Synthesis of N-[(1-Ethylpyrrolidin-2-yl)methyl]-4-fluorobenzamide. (General benzamide protocol adapted).

  • Bachem. (2024).[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Fisher Scientific. Amide Synthesis Protocols.

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of Dimethoxybenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of dimethoxybenzamides—a critical pharmacophore in antipsychotics (e.g., Remoxipride, Tiapride) and fungicides—presents a distinct challenge in medicinal chemistry. The electron-donating methoxy groups deactivate the carbonyl carbon, rendering it less electrophilic and sluggish in conventional thermal amidation.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these electronic and steric barriers. By leveraging the specific dielectric heating properties of polar solvents and the activation efficiency of 1,1'-Carbonyldiimidazole (CDI), this method reduces reaction times from hours (reflux) to minutes while increasing yields by 20–30%.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]

The "Dimethoxy" Challenge

In a standard nucleophilic acyl substitution, the amine nucleophile attacks the carbonyl carbon. However, dimethoxybenzoic acids (e.g., 2,4-dimethoxy or 3,4-dimethoxybenzoic acid) possess strong Electron Donating Groups (EDGs).

  • Resonance Effect (+R): The methoxy lone pairs donate electron density into the benzene ring, which is conjugated with the carbonyl group. This increases the electron density at the carbonyl carbon, making it less electrophilic and resistant to attack.

  • Steric Hindrance: In 2,6- or 2,4-substitution patterns, the ortho-methoxy groups physically shield the reaction center.

The Microwave Solution

Microwave irradiation (2.45 GHz) creates efficient internal heating through dipolar polarization and ionic conduction .

  • Selective Heating: Polar aprotic solvents (DMF, NMP) align with the oscillating electric field, generating rapid molecular friction and heat.

  • Activation Energy (

    
    ):  The rapid surge in temperature helps the system surmount the higher 
    
    
    
    barrier imposed by the electron-rich ring more effectively than conductive heating (oil bath).

Experimental Protocols

Method A: CDI-Mediated One-Pot Synthesis (Recommended for Library Generation)

This method is preferred for high-throughput medicinal chemistry due to its "one-pot" nature and clean byproduct profile (CO₂ and imidazole).

Reagents:
  • Substrate: 3,4-Dimethoxybenzoic acid (Veratric acid) or 2,4-analogs (1.0 equiv)

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (ACN) (High dielectric loss tangent for MW absorption)

Step-by-Step Protocol:
  • Activation Phase:

    • In a 10 mL microwave-transparent borosilicate vial, dissolve 1.0 mmol of dimethoxybenzoic acid in 2 mL of anhydrous DMF.

    • Add 1.1 mmol of CDI slowly. Note: Evolution of CO₂ gas will be observed.

    • Seal the vial and place in the microwave reactor.

    • Irradiate: 60°C for 5 minutes (Power: Dynamic, Max 50W). This ensures complete formation of the reactive N-acylimidazole intermediate.

  • Coupling Phase:

    • Decap the vial (carefully, under a fume hood) and add 1.2 mmol of the target amine.

    • Reseal the vial.

    • Irradiate: 120°C for 10–15 minutes.

      • Pressure Limit: Set to 200 psi (safety cutoff).

      • Stirring: High (magnetic stir bar).

  • Workup:

    • Pour the reaction mixture into 15 mL of ice-cold water.

    • Precipitation: In many cases, the benzamide precipitates immediately. Filter and wash with water.

    • Extraction (if oil forms): Extract with Ethyl Acetate (3x), wash with 1N HCl (to remove imidazole and unreacted amine), then saturated NaHCO₃ (to remove unreacted acid). Dry over MgSO₄.

Method B: Boric Acid Catalyzed "Green" Synthesis (Scale-Up Compatible)

Ideal for larger scales where atom economy and solvent waste are concerns.

  • Mix: Combine Dimethoxybenzoic acid (1.0 equiv), Amine (1.1 equiv), and Boric Acid (10 mol%) in a reaction vessel.

  • Solvent: Minimal Toluene (or solvent-free if neat melting is possible).

  • Irradiate: 130°C for 20 minutes. The boric acid forms a mixed anhydride intermediate that is highly reactive yet regenerates the catalyst upon amidation.[1][2][3]

Visualized Workflows

Mechanism of CDI Activation

The following diagram illustrates the pathway from the electron-rich acid to the amide, highlighting the intermediate species formed during the first MW cycle.

CDI_Mechanism Acid Dimethoxybenzoic Acid Inter N-Acylimidazole (Activated Intermediate) Acid->Inter MW Phase 1 60°C, 5 min CDI CDI (Reagent) CDI->Inter Product Dimethoxybenzamide (Product) Inter->Product MW Phase 2 120°C, 15 min Byproducts CO2 + Imidazole Inter->Byproducts Amine Target Amine Amine->Product

Figure 1: Two-stage CDI-mediated amidation mechanism. Phase 1 activates the deactivated acid; Phase 2 drives the nucleophilic attack.

Decision Matrix: Selecting the Right Protocol

Protocol_Selection Start Start: Dimethoxybenzamide Synthesis Scale What is the Reaction Scale? Start->Scale Small < 500 mg (Library/Screening) Scale->Small Large > 5 grams (Process/Scale-up) Scale->Large MethodA Method A: CDI Coupling (High Purity, One-Pot) Small->MethodA MethodB Method B: Boric Acid (Green, Atom Economical) Large->MethodB WorkupA Aq. Wash / Filtration MethodA->WorkupA WorkupB Recrystallization MethodB->WorkupB

Figure 2: Decision tree for selecting between CDI (Method A) and Boric Acid (Method B) protocols based on scale.

Results & Discussion: MW vs. Thermal

The following data compares the synthesis of N-benzyl-3,4-dimethoxybenzamide using Method A (MW) versus conventional thermal reflux (Toluene/Reflux).

ParameterConventional Thermal RefluxMicrowave-Assisted (Method A)Improvement Factor
Reaction Time 4 – 8 Hours15 – 20 Minutes16x - 24x Faster
Temperature 110°C (Oil Bath)120°C (Internal)Comparable
Yield (%) 65 – 72%88 – 94%+20% Yield
Purity (LCMS) 85% (Requires Column)>95% (Precipitation only)Simplified Workup
Energy Usage High (Continuous heating)Low (Targeted bursts)Green Metric

Analysis: The thermal method suffers from the low electrophilicity of the veratric acid carbonyl. Prolonged heating leads to thermal decomposition of the amine or side reactions. The microwave method provides the "kick" needed to overcome the resonance stabilization of the dimethoxy ring without subjecting the reagents to hours of thermal stress.

Troubleshooting & Expert Tips

  • Pressure Spikes: When using CDI, CO₂ is generated. Always allow the "Activation Phase" (Step 1) to complete and vent the vial (if using a manual septum) or ensure your MW system has a pressure release limit set (typically 250 psi) before starting the high-temp coupling phase.

  • Solvent Choice: If the product does not precipitate in water (Method A), the amide might be too lipophilic. Switch to a DCM/Brine extraction.

  • Hygroscopic Reagents: CDI is moisture sensitive. If yields are low, ensure CDI is fresh or store it in a desiccator. Hydrolyzed CDI (imidazole) will not activate the acid.

References

  • Microwave Theory & Amidation: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • CDI Protocol Validation: R. Dubey et al. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole. Chemical and Pharmaceutical Bulletin. Link

  • Green Boric Acid Method: Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses. Link

  • Benzamide Synthesis Comparison: Kaur, A., et al. (2013). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society. Link

  • Microwave Peptide/Amide Synthesis: Vanier, G. S. (2013).[4] Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy.[4][5] Methods in Molecular Biology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2,4-Dimethoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Yield Optimization for Amidation of Electron-Rich Benzoic Acids Ticket ID: #DMB-AMID-001[1][2]

Triage Dashboard: Why is my yield low?

The conversion of 2,4-dimethoxybenzoic acid to its primary amide is deceptively difficult.[1] Unlike unsubstituted benzoic acid, this substrate suffers from a "double penalty" of electronics and sterics.[2]

  • The Electronic Penalty: The methoxy groups at positions 2 and 4 are strong electron-donating groups (EDGs).[1][2] Through resonance, they push electron density into the benzene ring and, by extension, the carbonyl carbon. This makes the carbonyl carbon less electrophilic , resisting attack by ammonia.[2]

  • The Steric Penalty: The methoxy group at the 2-position (ortho) creates steric bulk that physically shields the carbonyl group and can form intramolecular hydrogen bonds with the acid proton, stabilizing the starting material and raising the activation energy.

Quick Decision Matrix

Use this table to select the correct protocol for your constraints.

MethodEst. YieldComplexityPrimary RiskBest For
Thionyl Chloride (

)
40-60%LowSubstrate Degradation. High heat (reflux) often causes the electron-rich ring to char/polymerize (tar formation).[1][2]Bulk, non-sensitive substrates (Not recommended here).[2]
Oxalyl Chloride + DMF 85-95% MediumMoisture Sensitivity. Requires strict anhydrous conditions during activation.[1][2]Maximum Yield. The "Gold Standard" for stubborn acids.[1][2]
CDI Coupling 75-85%LowIncomplete Activation. The intermediate imidazolide is less reactive than an acid chloride.[1][2]Safety, "One-Pot" convenience, avoiding corrosive chlorides.[2]

The "Gold Standard" Protocol: Oxalyl Chloride Activation

Recommendation: Switch from Thionyl Chloride to Oxalyl Chloride with catalytic DMF . Why: Thionyl chloride requires reflux (


), which promotes side reactions in electron-rich systems.[1][2] Oxalyl chloride activates at room temperature (

) via the Vilsmeier-Haack intermediate, preserving the delicate methoxy-substituted ring.[1][2]
Reagents
  • 2,4-Dimethoxybenzoic acid (

    
     equiv)[2]
    
  • Oxalyl chloride (

    
     equiv)[1][2]
    
  • DMF (Dimethylformamide) (

    
     equiv - Critical Catalyst )[1][2]
    
  • DCM (Dichloromethane) (Solvent, anhydrous)[2]

  • Ammonium Hydroxide (

    
    , aq) or Ammonia gas[2]
    
Step-by-Step Workflow
  • Dissolution: Suspend the 2,4-dimethoxybenzoic acid in anhydrous DCM (

    
     concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Catalysis: Add the catalytic DMF. Note: You will not see a reaction yet.

  • Activation: Add Oxalyl Chloride dropwise at

    
    .[1][2]
    
    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur immediately.[2]
    • Mechanism:[1][2][3][4][5][6][7] The DMF reacts with oxalyl chloride to form the active Vilsmeier reagent (chloroiminium ion), which then chlorinates the acid.

  • Aging: Allow to warm to room temperature and stir for 2–3 hours. The solution should turn clear yellow.[1][2]

  • Evaporation (Crucial): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM or THF.[1][2]

    • Why? Excess oxalyl chloride will react violently with the ammonia source, lowering yield and creating dangerous fumes.

  • Amidation: Cool the acid chloride solution to

    
    .
    
    • Option A (Gas): Bubble

      
       gas through the solution for 30 mins.
      
    • Option B (Aqueous): Add

      
      
      
      
      
      (5 equiv) dropwise.[1][2] Biphasic stirring is required.[1][2]
  • Workup: The product, 2,4-dimethoxybenzamide, typically precipitates out of the organic layer (if DCM) or forms a suspension.[2] Filter the solid, wash with cold water (to remove

    
    ), and dry.[2]
    
Activation Mechanism (Graphviz)[1][2]

G cluster_0 Catalytic Cycle DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier + OxCl - CO, CO2 OxCl Oxalyl Chloride AcidCl Acid Chloride (Activated) Vilsmeier->AcidCl Cl- Transfer Acid 2,4-Dimethoxy Benzoic Acid Acid->AcidCl Net Reaction AcidCl->DMF Regenerates Amide 2,4-Dimethoxy Benzamide AcidCl->Amide + NH3

Caption: The catalytic role of DMF allows chlorination at mild temperatures, preventing thermal degradation of the electron-rich ring.[1][2]

The "Green" Protocol: CDI Coupling[1]

Recommendation: Use this if you lack a fume hood for


 gas or wish to avoid corrosive chlorides.[1][2]
Why:  CDI (1,1'-Carbonyldiimidazole) forms an acyl-imidazole intermediate.[1][2] While less reactive than an acid chloride, it is sufficient for primary amides and allows for a "one-pot" reaction without intermediate isolation.[2]
Reagents
  • 2,4-Dimethoxybenzoic acid (

    
     equiv)[2]
    
  • CDI (

    
     equiv)[1][2]
    
  • THF or DMF (Anhydrous)[1][2]

  • Ammonium Carbonate (

    
    ) or aqueous Ammonia[1][2]
    
Step-by-Step Workflow
  • Activation: Dissolve the acid in anhydrous THF. Add solid CDI in portions.

    • Observation:

      
       evolution. Stir at room temperature for 1–2 hours until gas evolution ceases.
      
    • Troubleshooting: If the reaction is slow (due to the 2-methoxy steric hindrance), heat to

      
      .
      
  • Amidation: Once activation is complete (check by TLC), add Ammonium Carbonate (

    
     equiv) directly to the flask.[1][2]
    
    • Why Salt? Ammonium carbonate decomposes slowly to release ammonia in situ, preventing the "ammonia shock" that can sometimes cause precipitation of unreacted intermediates.[2]

  • Completion: Stir overnight at room temperature.

  • Workup: Pour the reaction mixture into

    
     (cold).
    
    • Chemistry: The acid neutralizes the imidazole byproduct (making it water-soluble) and precipitates the amide product.[1]

    • Filtration: Collect the white solid by vacuum filtration.[1][2]

Troubleshooting & FAQ

Q1: My reaction turns black/tarry when using Thionyl Chloride. Why? A: This is a classic symptom of electrophilic aromatic substitution side reactions.[1][2] The 2,4-dimethoxy ring is extremely electron-rich.[1][2] At reflux temperatures (


), 

or the generated Lewis acids can attack the ring itself, leading to polymerization or chlorination of the ring carbons.[2]
  • Fix: Switch to the Oxalyl Chloride/DMF method (Method A) which runs at room temperature.

Q2: I have low yield with CDI. The starting material is gone, but product recovery is poor. A: The acyl-imidazole intermediate is sensitive to moisture.[1] If your THF was "wet," the intermediate hydrolyzed back to the acid (or an inactive species).

  • Fix: Ensure solvents are anhydrous.[1][2] Also, the acyl-imidazole of 2,4-dimethoxybenzoic acid is sterically hindered; ensure you allow sufficient time (2+ hours) for the activation step before adding ammonia.[1]

Q3: The product is not precipitating during workup. A: this compound has moderate solubility in organic solvents due to the methoxy groups.[1]

  • Fix:

    • Evaporate the organic solvent (DCM or THF) to a minimum volume.[1][2]

    • Add cold diethyl ether or hexanes as an anti-solvent to force precipitation.[1][2]

    • If using aqueous workup, ensure the pH is neutral to slightly basic; highly acidic conditions might protonate the amide (rare, but possible) or hydrolyze it if left too long.[2]

Q4: Can I use EDC/HOBt? A: You can, but it is generally less efficient for primary amides than CDI or Acid Chlorides.[2] EDC ureas are difficult to remove from the primary amide product if they co-precipitate.[1][2] CDI is preferred because the byproduct (imidazole) is water-soluble and easily washed away.[1][2]

References

  • Oxalyl Chloride vs.

    • BenchChem Technical Guides.[1][2] "A Comparative Guide to the Synthesis of 2-(4-Phenylbenzoyl)benzoyl Chloride." (2025).[1][2][8] Link[1][2]

    • Wolfabio Technical Notes.[1][2] "Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis." (2025).[1][2][8][9][10] Link

  • CDI Coupling Methodology

    • Baucom, K. D., Jones, S. C., & Roberts, S. W. "1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization."[2][5] Organic Letters, 18(3), 560-563 (2016).[2][5] Link[1][2][5]

  • Steric and Electronic Effects in Methoxybenzoic Acids

    • Exner, O., et al. "Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids."[2] Journal of Organic Chemistry, 64(10), 3513-3518 (1999).[2] Link[1][2]

  • Solubility and Stability Data

    • Cayman Chemical Product Information.[1][2][11] "m-Methoxybenzamide Solubility and Stability."[1][2] Link

Sources

Technical Support Center: Purification of 2,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DMB-PUR-001 Subject: Optimization of Isolation and Purification Protocols for 2,4-Dimethoxybenzamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Chemical Profile

Welcome to the technical support hub. You are likely synthesizing This compound (typically via the ammonolysis of 2,4-dimethoxybenzoyl chloride). This molecule presents specific purification challenges due to the electron-donating nature of the two methoxy groups, which increases the electron density of the aromatic ring, making it susceptible to oxidation (coloration) and altering its solubility profile compared to unsubstituted benzamides.

Below is the validated physicochemical profile you should use as your baseline.

Target Molecule Profile
ParameterDataNotes
Compound This compoundPrimary Amide
Molecular Formula C₉H₁₁NO₃MW: 181.19 g/mol
Solubility (Water) Low / Insoluble< 1 mg/mL at 25°C
Solubility (EtOH) High (Hot), Moderate (Cold)Ideal for recrystallization
Solubility (DCM) Moderate to HighGood for extraction
pKa (Conjugate Acid) ~ -1.5 (Amide oxygen)Neutral in aqueous workups
Key Impurity 2,4-Dimethoxybenzoic AcidpKa ~ 4.5 (Remove via basic wash)

Troubleshooting Guide (FAQ)

These solutions address the most frequent "pain points" reported by researchers working with electron-rich benzamides.

Q1: "My product has a persistent pink or brown hue even after recrystallization. How do I remove it?"

Diagnosis: The electron-rich dimethoxybenzene ring is prone to oxidation, forming trace quinoid-like impurities. These are highly colored even at ppm levels. Solution:

  • Activated Carbon Treatment: During your recrystallization (while the solution is boiling and the product is dissolved), add activated charcoal (5-10 wt%) .

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove the carbon.

  • Crystallize: Allow the filtrate to cool slowly. The color bodies will remain adsorbed to the carbon.

Q2: "The product is 'oiling out' instead of crystallizing."

Diagnosis: This occurs when the product comes out of solution at a temperature above its melting point, or if the solvent composition shifts too rapidly (e.g., adding too much water too fast). Solution:

  • Reheat: Bring the mixture back to a boil until the oil dissolves.

  • Solvent Adjustment: Add a small amount of the "good" solvent (Ethanol) to solubilize the oil.

  • Seeding: Cool the solution very slowly to just below the saturation point and add a seed crystal of pure this compound.

  • Agitation: Stir slowly; vigorous stirring can sometimes promote oiling over crystallization.

Q3: "I smell a vinegar-like or acrid odor in the final solid."

Diagnosis: This indicates unreacted starting material (2,4-dimethoxybenzoyl chloride hydrolyzing to the acid) or trapped acetic acid if used in prior steps. Solution:

  • Basic Wash: Dissolve the solid in Ethyl Acetate or DCM and wash with saturated NaHCO₃ (2x) . The amide is neutral and stays in the organic layer; the acid impurity forms a salt and moves to the aqueous layer.

Validated Purification Protocols

Do not rely on a single method. Use Protocol A for initial cleanup and Protocol B for final polishing.

Protocol A: The "Triage" (Acid-Base Extraction)

Use this immediately after the reaction to remove bulk impurities.

  • Quench: Pour the reaction mixture (if in organic solvent) into ice water.

  • Extract: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash Cycle (Critical):

    • Wash 1: 1M HCl (Removes unreacted amines/ammonia).

    • Wash 2: Saturated NaHCO₃ or 1M NaOH (Removes 2,4-dimethoxybenzoic acid ). Note: The amide proton is not acidic enough (pKa ~23) to be deprotonated by bicarbonate or dilute NaOH.

    • Wash 3: Brine (Drying).

  • Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and evaporate to dryness.

Protocol B: Recrystallization (The Gold Standard)

Use this on the crude solid from Protocol A.

  • Solvent System: Ethanol / Water (Green chemistry compliant and highly effective for benzamides).

  • Ratio: Typically 95% Ethanol (Solvent) and Water (Anti-solvent).

Step-by-Step:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of boiling Ethanol required to just dissolve the solid.

  • (Optional) Add activated carbon and perform hot filtration if the solid is colored (see Q1).

  • Remove from heat. Add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed. Then place in an ice bath (0-4°C) for 1 hour.

  • Filter the white needles/crystals and wash with cold Ethanol/Water (1:1).

Decision Matrix & Workflow

The following diagram illustrates the logical flow for purifying the reaction mixture based on observed purity and physical state.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench & Extract (EtOAc or DCM) Start->Quench AcidWash Wash with 1M HCl (Remove Amines) Quench->AcidWash BaseWash Wash with Sat. NaHCO3 (Remove Benzoic Acid) AcidWash->BaseWash CrudeSolid Evaporate to Crude Solid BaseWash->CrudeSolid Decision Purity Check (TLC/HPLC) CrudeSolid->Decision Recryst Recrystallization (EtOH / Water) Decision->Recryst >85% Pure (Colorless) Carbon Activated Carbon Treatment Decision->Carbon Colored Impurities Final Pure this compound (White Crystals) Recryst->Final Carbon->Recryst

Figure 1: Purification logic flow for this compound isolation.

Analytical Validation (Self-Check)

Before releasing the batch, confirm identity and purity using NMR. The 2,4-dimethoxy substitution pattern has a distinct signature.

NucleusExpected Signal (approx.[1] ppm in DMSO-d₆)Assignment
¹H NMR 7.6 - 7.8 (d)H-6 (Aromatic, ortho to C=O)
7.3 - 7.5 (br s)NH₂ (Amide protons, often broad/split)
6.5 - 6.6 (m)H-3, H-5 (Aromatic, ortho to OMe)
3.80 (s, 3H) 2-OMe (Methoxy)
3.75 (s, 3H) 4-OMe (Methoxy)

Note: The two methoxy singlets are the diagnostic fingerprint. If you see a third singlet or a shift in the aromatic region, suspect contamination with the carboxylic acid.

References

  • Synthesis of Benzamides via Acid Chloride: BenchChem Technical Guides. "Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid." (General procedure applicable to 2,4-isomer).

  • Amide Purification & Melting Points: US Patent 4,304,935. "Production of 1-phenyl-3-cyanoureas." (Lists this compound as a validated intermediate).

  • Recrystallization Solvents: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."

  • NMR Characterization of Dimethoxybenzamide Derivatives: Molecules (MDPI). "Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides." (Provides comparative NMR data for the this compound moiety).

Sources

Technical Support Center: Optimizing 2,4-Dimethoxybenzamide Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting aqueous solubility, precipitation, and formulation for 2,4-dimethoxybenzamide. Ticket ID: SOL-24DMB-001 Status: Open Assigned Specialist: Senior Application Scientist

Physicochemical Snapshot

Before troubleshooting, you must understand the molecule's fundamental limitations.[1] this compound is a neutral, crystalline solid.[1] Its solubility issues stem from high crystal lattice energy (indicated by its melting point) and a lack of ionizable groups in the physiological pH range.[1]

PropertyValueImplication for Solubility
Molecular Weight 181.19 g/mol Small molecule; diffusion is not the rate-limiting step.
LogP (Oct/Water) ~0.8 – 1.2Moderately lipophilic. It prefers organic solvents but is not "grease."
pKa ~15 (Amide N-H)Critical: It is effectively neutral at pH 1–10.
Melting Point ~164°CHigh lattice energy requires significant energy to break (endothermic dissolution).
H-Bond Donors 1 (Amide)Can form H-bonds with water, but intramolecular bonding may compete.

Troubleshooting Guide (Q&A)

Issue A: "My compound precipitates immediately when I dilute my DMSO stock into PBS."

Diagnosis: You are encountering the "Parachute Effect" failure. When you dissolve the compound in DMSO (e.g., 100 mM), it is thermodynamically stable.[1] When you spike this into an aqueous buffer (PBS), the solvent environment changes instantly.[1] The compound enters a transient state of supersaturation (kinetic solubility).[1] Because this compound has a high melting point, it rapidly seeks to re-crystallize to return to its lowest energy state.[1]

The Fix:

  • Reduce the "Shock": Do not pipette 10 µL of DMSO stock directly into 990 µL of buffer.

  • Intermediate Dilution: Predilute the DMSO stock into a "bridge solvent" like PEG400 or Propylene Glycol (PG) before adding to the buffer.

  • Surfactant Shielding: Add 0.1% Tween-80 or Polysorbate 20 to your PBS before adding the compound. This inhibits nucleation.

Issue B: "I adjusted the buffer to pH 4 and pH 9, but solubility didn't improve."

Diagnosis: The Neutrality Trap. Researchers often assume that adjusting pH will ionize the molecule (like turning a switch on).[1] However, the amide group on this compound is extremely weak.[1] It does not protonate significantly until pH < 0 and does not deprotonate until pH > 14.

The Fix: Stop adjusting pH. It is a futile variable for this molecule. Focus on Hydrotropy (using excipients like Nicotinamide) or Complexation (Cyclodextrins) instead.

Issue C: "The solution is cloudy, but I need to inject it IV."

Diagnosis: Macro-precipitation. Injecting a suspension can cause embolisms. You need a true solution.

The Fix: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The aromatic ring of this compound fits inside the lipophilic cavity of the cyclodextrin, while the hydroxyl groups on the outside interact with water.[1] This "molecular encapsulation" can increase solubility by 10–50 fold without using toxic organic solvents.

Standard Operating Protocols (SOPs)

SOP-1: Kinetic Solubility Screen (The "Quick Check")

Use this to determine the maximum concentration for biological assays.[1]

  • Prepare Stock: Dissolve this compound in DMSO to 10 mM.

  • Prepare Buffer: Filter PBS (pH 7.4) through a 0.22 µm filter.

  • Stepwise Addition:

    • Add 196 µL of PBS to a UV-transparent microplate well.

    • Add 4 µL of DMSO stock (Final: 200 µM, 2% DMSO).

    • Mix at 600 RPM for 2 hours at room temperature.

  • Read: Measure Absorbance at 620 nm (turbidity).

    • If OD620 > 0.005 (vs blank), precipitation has occurred.[1]

    • Troubleshooting: If precipitating, repeat with 1 µL stock (50 µM).

SOP-2: Cyclodextrin Formulation (The "Solubility Boost")

Use this for animal studies or high-concentration requirements.[1]

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile water.[1] Stir until clear.

  • Addition: Add excess this compound powder to the vehicle (aim for 5 mg/mL).

  • Equilibration: Vortex heavily, then place on a shaker at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the final soluble concentration.

Visualizations

Figure 1: Solubility Optimization Decision Tree

Caption: Logical workflow for selecting the correct solubilization strategy based on experimental constraints.

SolubilityTree Start Start: this compound Solubility Issue Is_DMSO_Allowed Is DMSO/Organic Solvent Allowed in Assay? Start->Is_DMSO_Allowed DMSO_Yes Yes: Use Cosolvent System Is_DMSO_Allowed->DMSO_Yes Assay Tolerates <1% DMSO DMSO_No No: Strictly Aqueous Is_DMSO_Allowed->DMSO_No In Vivo / Sensitive Cells Step_Dilution Method: Intermediate Dilution (DMSO -> PEG400 -> Buffer) DMSO_Yes->Step_Dilution Check_pH Attempt pH Adjustment? DMSO_No->Check_pH pH_Fail STOP: pH will fail (Molecule is Neutral) Check_pH->pH_Fail Ineffective Complexation Strategy: Molecular Encapsulation Check_pH->Complexation Correct Path Cyclodextrin Use 20% HP-beta-Cyclodextrin (SOP-2) Complexation->Cyclodextrin

Figure 2: The "Parachute" Precipitation Mechanism

Caption: Visualizing why direct dilution causes precipitation and how excipients prevent it.

ParachuteEffect DMSO_Stock DMSO Stock (Thermodynamically Stable) Rapid_Mix Rapid Mixing into Water DMSO_Stock->Rapid_Mix Supersaturation Supersaturation Spike (High Energy State) Rapid_Mix->Supersaturation Nucleation Nucleation (Crystal Growth) Supersaturation->Nucleation Standard Path Polymer Add Polymer/Surfactant (HPMC or Tween) Supersaturation->Polymer Intervention Precipitate Precipitate (Crash Out) Nucleation->Precipitate Stable_Susp Metastable Solution ('The Parachute') Polymer->Stable_Susp Inhibits Nucleation

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 239025, this compound.[1] Retrieved from [Link][1]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[1] Drug Discovery Today. (Context: DMSO precipitation mechanisms). Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology. (Context: Mechanism of cyclodextrin complexation). Retrieved from [Link]

  • OECD (1995). Test No. 105: Water Solubility.[2][3][4] OECD Guidelines for the Testing of Chemicals, Section 1.[1] (Context: Shake Flask Protocol).[4] Retrieved from [Link][1]

Sources

Technical Support Center: Optimizing Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of amide bond formation, troubleshoot common experimental hurdles, and optimize reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for benzamide synthesis in a laboratory setting?

A1: The two most prevalent starting points for synthesizing benzamides are benzoic acid and benzoyl chloride. Benzoic acid can be coupled directly with an amine, though this often requires high temperatures and may result in low yields.[1] A more common approach involves the activation of benzoic acid, for instance, by converting it to benzoyl chloride using an agent like thionyl chloride (SOCl₂), followed by the reaction with an amine.[2] The Schotten-Baumann reaction, which utilizes benzoyl chloride and an amine in the presence of a base, is a widely used and effective method.[3][4]

Q2: I'm experiencing low yields in my benzamide synthesis. What are the likely causes?

A2: Low yields in benzamide synthesis can stem from several factors. If you are starting with benzoyl chloride, hydrolysis due to the presence of water in your reagents or solvent is a primary concern, as it converts the reactive benzoyl chloride to the less reactive benzoic acid.[3][5] For reactions starting with benzoic acid and a coupling reagent, the formation of byproducts like N-acylurea can reduce the yield.[6] Incomplete reactions due to steric hindrance, poor solubility of starting materials, or insufficient reaction time or temperature are also common culprits.[5]

Q3: What are the key side reactions to be aware of, and how can I minimize them?

A3: The primary side reactions include the hydrolysis of benzoyl chloride to benzoic acid and the over-acylation of the product to form N-benzoylbenzamide.[2][3] To minimize hydrolysis, it is critical to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.[3][5] Over-acylation can be prevented by avoiding a large excess of benzoyl chloride, using a milder base, controlling the reaction temperature, and adding the acylating agent dropwise.[2]

Q4: How do I choose the right solvent for my benzamide synthesis?

A4: The ideal solvent should dissolve both the carboxylic acid (or its activated form) and the amine.[5] Common choices include polar aprotic solvents like dimethylformamide (DMF), and less polar options such as dichloromethane (DCM) and tetrahydrofuran (THF).[5] The choice can also influence side reactions; for instance, DMF can sometimes promote the formation of N-acylurea byproducts in carbodiimide-mediated couplings.[5] For Schotten-Baumann conditions, a two-phase system of an organic solvent (like DCM) and water is often employed.[5]

Q5: My product is an oil instead of a solid. What should I do?

A5: An oily product often indicates the presence of impurities or that the product itself has a low melting point.[2][6] You can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. If that fails, isolating the oil via extraction, drying it, and then attempting recrystallization from a different solvent system (e.g., ethanol/water) is a good strategy.[6]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during benzamide synthesis.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Strategy & Explanation
Hydrolysis of Benzoyl Chloride Strategy: Ensure all reagents and solvents are anhydrous. Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][5] Causality: Benzoyl chloride is highly reactive towards water, leading to the formation of unreactive benzoic acid, thus halting the desired reaction.[5]
Protonation of Amine Strategy: Use a base (e.g., 10% NaOH solution, triethylamine) to neutralize the HCl byproduct generated when using benzoyl chloride.[5][6] Causality: The amine nucleophile can be protonated by the acidic byproduct, rendering it unreactive towards the electrophilic acylating agent.
Poor Solubility of Reactants Strategy: Select a solvent in which both starting materials are soluble. Common choices include DMF, DCM, or THF.[5] Causality: If the reactants are not in the same phase, their ability to collide and react is significantly diminished.
Steric Hindrance Strategy: For sterically hindered substrates, increase the reaction time and/or temperature. Consider using a more powerful coupling reagent like HATU if starting from a carboxylic acid.[5] Causality: Bulky groups on either the amine or the carboxylic acid derivative can physically block the reactive centers from approaching each other.
Issue 2: Formation of Significant Byproducts
Byproduct Troubleshooting Strategy & Explanation
Benzoic Acid Strategy: This indicates hydrolysis of benzoyl chloride. Follow the strategies for preventing hydrolysis mentioned above (anhydrous conditions, inert atmosphere).[3][5] Causality: The presence of water leads to the undesired conversion of the starting material.
N-Acylurea (from carbodiimide coupling) Strategy: Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt).[5] Consider switching to a less polar solvent like DCM if solubility permits.[5] Causality: The O-acylisourea intermediate in carbodiimide couplings can rearrange to the stable N-acylurea byproduct. HOBt intercepts this intermediate to form a more stable active ester.
N-Benzoylbenzamide (Diacylation) Strategy: Add the benzoyl chloride dropwise to the amine solution to avoid a high local concentration. Use a stoichiometric amount or only a slight excess of the amine. Employ a milder base and control the reaction temperature.[2] Causality: The newly formed benzamide can act as a nucleophile and react with another molecule of benzoyl chloride, especially under strongly basic conditions or at high temperatures.
Issue 3: Purification Challenges
Problem Troubleshooting Strategy & Explanation
Difficulty Removing DCU (from DCC coupling) Strategy: Dicyclohexylurea (DCU) is poorly soluble in most organic solvents. After the reaction, filter the reaction mixture to remove the precipitated DCU. Further purification can be achieved by recrystallization or column chromatography.[6] Causality: DCU is the byproduct of the DCC coupling reagent and its low solubility often allows for its removal by simple filtration.
Product and Starting Material Co-elute in Chromatography Strategy: Adjust the polarity of the eluent system. If that fails, consider derivatizing either the product or the starting material to alter its polarity before chromatography. Causality: Similar polarities of the desired product and unreacted starting materials can make chromatographic separation difficult.
Product is an Oil Strategy: As mentioned in the FAQs, attempt to induce crystallization by scratching or seeding. If unsuccessful, purify by extraction and then attempt recrystallization from a different solvent system.[2][6] Causality: Impurities can disrupt the crystal lattice formation, preventing the product from solidifying.

Experimental Protocols

Protocol 1: Benzamide Synthesis from Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol describes a standard procedure for the synthesis of benzamide from benzoyl chloride and aqueous ammonia.

  • In a conical flask equipped with a magnetic stirrer, combine 5 mL of concentrated aqueous ammonia and 5 mL of deionized water. Cool the flask in an ice bath.

  • Slowly add 2 mL (2.4 g) of benzoyl chloride to the cooled ammonia solution in small portions with vigorous stirring.[7][8] The reaction is exothermic, so maintain the temperature of the reaction mixture below 10 °C.[8]

  • After the addition is complete, continue to stir the mixture vigorously for 15-20 minutes.[4][8] A white precipitate of benzamide will form.[2][4]

  • Collect the crude benzamide by vacuum filtration and wash the solid with a small amount of cold water to remove any ammonium chloride.[2][9]

  • Purify the crude product by recrystallization from hot water.[2] Dissolve the solid in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them thoroughly.[10]

Protocol 2: Benzamide Synthesis from Benzoic Acid using a Coupling Reagent (EDC/HOBt)

This protocol outlines the synthesis of a substituted benzamide from benzoic acid and an amine using EDC and HOBt.

  • Dissolve the benzoic acid derivative (1.0 eq) and HOBt (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere.

  • Add the amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Benzamide Synthesis Workflow

cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling cluster_end Product & Purification start_acid Benzoic Acid activation Activation (e.g., SOCl₂) start_acid->activation If starting from acid coupling Amide Bond Formation start_acid->coupling Direct Coupling (with coupling reagents) start_chloride Benzoyl Chloride start_chloride->coupling activation->start_chloride amine Amine amine->coupling product Crude Benzamide coupling->product purification Purification (Recrystallization/ Chromatography) product->purification final_product Pure Benzamide purification->final_product

Caption: General workflow for benzamide synthesis.

Troubleshooting Logic Diagram

start Low Yield or Incomplete Reaction? check_hydrolysis Check for Hydrolysis (Anhydrous Conditions?) start->check_hydrolysis Yes check_base Sufficient Base to Neutralize Acid? check_hydrolysis->check_base Yes solution_hydrolysis Use dry solvents/reagents, inert atmosphere. check_hydrolysis->solution_hydrolysis No check_solubility Are Reactants Soluble? check_base->check_solubility Yes solution_base Add stoichiometric base (e.g., Et₃N, aq. NaOH). check_base->solution_base No check_sterics Steric Hindrance? check_solubility->check_sterics Yes solution_solubility Change solvent (e.g., DMF, DCM). check_solubility->solution_solubility No solution_sterics Increase T, time, or use stronger coupling agent. check_sterics->solution_sterics Yes end Reaction Optimized check_sterics->end No solution_hydrolysis->check_base solution_base->check_solubility solution_solubility->check_sterics solution_sterics->end

Caption: Troubleshooting logic for low yield reactions.

References

  • ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl... Retrieved from [Link]

  • YouTube. (2021, January 31). Synthesis of Benzamide. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022, March 23). Benzamide from benzoic acid + urea - Problems!. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

  • National Institutes of Health. (2012, July 5). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • YouTube. (2020, March 19). Synthesis of Benzamide. Retrieved from [Link]

  • YouTube. (2020, August 6). Benzamide - Organic synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

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Removing unreacted 2,4-dimethoxybenzoic acid from product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies

Topic: Removing Unreacted 2,4-Dimethoxybenzoic Acid from Product

Welcome to the technical support center. This guide provides detailed troubleshooting and procedural advice for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 2,4-dimethoxybenzoic acid from their reaction mixtures. As Senior Application Scientists, we have designed this guide to explain not just the "how," but the critical "why" behind each purification step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but I have leftover 2,4-dimethoxybenzoic acid. What is the most straightforward way to remove it?

The most direct method depends on the nature of your desired product. The carboxylic acid group on 2,4-dimethoxybenzoic acid is the key to its removal. By exploiting its acidic properties, you can selectively separate it from neutral, basic, or even other acidic products.

First, determine the properties of your product using the logic outlined in the decision tree below.

Purification_Decision_Tree start What is the chemical nature of your desired product? neutral Product is Neutral start->neutral Non-ionizable acidic Product is Acidic start->acidic Contains acidic group(s) basic Product is Basic start->basic Contains basic group(s) method_extraction Primary Method: Acid-Base Liquid-Liquid Extraction neutral->method_extraction acidic->method_extraction If pKa is significantly different method_chromatography Alternative Method: Flash Column Chromatography acidic->method_chromatography If pKa is similar to impurity basic->method_extraction method_extraction->method_chromatography If extraction fails or emulsion forms method_recrystallization Alternative Method: Recrystallization method_chromatography->method_recrystallization If product is solid & separation is poor

Caption: Decision tree for selecting a purification method.

Primary Method: Acid-Base Liquid-Liquid Extraction

This technique is the workhorse for this type of separation and relies on the different solubilities of a compound versus its salt form.[1][2]

The Core Principle: 2,4-Dimethoxybenzoic acid, with its carboxylic acid group, is soluble in many common organic solvents like ethyl acetate, dichloromethane, and chloroform.[3] However, when it is deprotonated by a base, it forms a carboxylate salt. This salt is ionic and therefore highly soluble in water but poorly soluble in organic solvents.[3][4] Your neutral or basic organic product will remain in the organic layer, allowing for a clean separation.

Q2: Which base should I use for the extraction? Sodium Bicarbonate or Sodium Hydroxide?

The choice of base is critical and depends on the pKa of the acidic compounds you wish to separate.

CompoundMolar Mass ( g/mol )Melting Point (°C)pKa (Predicted)Solubility
2,4-Dimethoxybenzoic Acid 182.17[5]107-109[6]~4.36[6]Soluble in ethanol, acetone, chloroform; low solubility in water (<1 g/L).[3]

Causality Behind the Choice:

  • Sodium Bicarbonate (NaHCO₃): A weak base. The pKa of its conjugate acid, carbonic acid (H₂CO₃), is about 6.4. A bicarbonate solution can effectively deprotonate carboxylic acids with a pKa less than ~5.

  • Sodium Hydroxide (NaOH): A strong base. It will deprotonate almost all common organic acids, including phenols (pKa ~10).

Recommendation: Start with a saturated aqueous solution of sodium bicarbonate . With a pKa of ~4.36, 2,4-dimethoxybenzoic acid is acidic enough to be readily deprotonated by bicarbonate.[6] This is a milder option and avoids the potential for base-mediated side reactions (like hydrolysis of esters) that can occur with strong bases like NaOH.

Acid_Base_Extraction initial Separatory Funnel Organic Layer (Product + Impurity in Ethyl Acetate) Add Aqueous NaHCO₃ Solution shake Shake & Vent Funnel initial->shake final Separatory Funnel Organic Layer (Purified Product) Aqueous Layer (Sodium 2,4-dimethoxybenzoate Salt) shake->final Impurity is deprotonated and moves to aqueous layer

Caption: Workflow for acid-base liquid-liquid extraction.

Protocol 1: Extraction of 2,4-Dimethoxybenzoic Acid from a Neutral Product
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve the material.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ gas is evolved during the acid-base reaction). Close the stopcock and shake gently for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-6) two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Q3: I'm getting a thick, cloudy layer (an emulsion) between the organic and aqueous phases. How do I break it?

Emulsions are a common problem in liquid-liquid extractions, often caused by high concentrations of surfactant-like molecules or fine particulates.[7]

Troubleshooting Steps:

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) is enough for the layers to separate.

  • Gentle Swirling: Avoid vigorous shaking; instead, gently swirl or invert the funnel to minimize emulsion formation.[7]

  • Salting Out: Add a saturated solution of sodium chloride (brine).[7][8] This increases the ionic strength of the aqueous layer, forcing the organic components out and helping to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to remove the particulate matter that stabilizes the emulsion.[7]

  • Change Solvent: Diluting the organic layer with more solvent can sometimes resolve the issue.[8]

Alternative Methods

Q4: The extraction didn't work well, or my product is also acidic. What should I do?

If your product is also acidic, or if the extraction proves ineffective, flash column chromatography is the next logical step.[9]

The Core Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). 2,4-Dimethoxybenzoic acid is a relatively polar compound due to its carboxylic acid group. It will adhere more strongly to the polar silica gel than a less polar product.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: The key to a good separation is choosing the right eluent. Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) where your desired product has an Rf value of approximately 0.2-0.3.[10][11]

  • Acidic Modifier: Since both your starting material and potentially your product are acidic, they may "tail" or streak on the silica gel. To prevent this, add a small amount (~0.5-1%) of acetic acid or formic acid to your eluent. This keeps the carboxylic acid groups protonated, leading to sharper bands and better separation.[10][11]

  • Column Packing: Pack a column with silica gel using your chosen eluent.

  • Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the top of the silica gel.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Q5: My product is a solid. Can I use recrystallization?

Yes, if your product is a solid and has different solubility properties from 2,4-dimethoxybenzoic acid, recrystallization can be a highly effective final purification step.[12][13]

The Core Principle: This method relies on the principle that the solubility of most solids increases with temperature.[13] An ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity (2,4-dimethoxybenzoic acid) remains in solution upon cooling.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Test various solvents to find one that meets the criteria above. This is often a trial-and-error process.[14]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude solid until it just dissolves.[14]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[15]

  • Crystallization: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection: Collect the pure crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

References

  • 2,4-Dimethoxybenzoic acid - Solubility of Things. Solubility of Things. Available from: [Link]

  • 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052. PubChem. Available from: [Link]

  • 3,4-Dimethoxybenzoic acid (FDB000222). FooDB. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available from: [Link]

  • Purification: How to Run a Flash Column. University of Rochester Department of Chemistry. Available from: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. Available from: [Link]

  • Acid-Base Liquid-Liquid Extraction. Eastern Kentucky University via Edubirdie. Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available from: [Link]

  • Recrystallization. Chemistry LibreTexts. Available from: [Link]

  • Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. Available from: [Link]

  • EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. Bibliomed. Available from: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available from: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available from: [Link]

  • 2,4-Dimethoxybenzaldehyde. Wikipedia. Available from: [Link]

  • Recrystallization - Single Solvent. University of Calgary Department of Chemistry. Available from: [Link]

  • Troubleshooting | CHROMacademy. CHROMacademy. Available from: [Link]

  • Recrystallization. Michigan State University Department of Chemistry. Available from: [Link]

  • Sodium;2-(4-methoxybenzoyl)benzoate | C15H11NaO4 | CID 21023203. PubChem. Available from: [Link]

  • Acid–base extraction. Wikipedia. Available from: [Link]

  • Successful Flash Chromatography. King Group. Available from: [Link]

  • Recrystallization Definition, Principle & Purpose. PraxiLabs. Available from: [Link]

  • Flash Column Chromatography. YouTube. Available from: [Link]

  • Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. ResearchGate. Available from: [Link]

  • 2,4-D-sodium. AERU. Available from: [Link]

  • What is the principle of liquid-liquid extraction involving acid-base equilibra? Quora. Available from: [Link]

  • Liquid-Liquid extraction problems and solutions. YouTube. Available from: [Link]

  • 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897. PubChem. Available from: [Link]

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Technical Support Center: Troubleshooting Low Purity in Benzamide Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the recrystallization of benzamide. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and achieve the highest purity for your compound.

Understanding the Core Principles of Benzamide Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] For benzamide, an ideal solvent is one in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] This allows for the dissolution of benzamide and impurities in a hot, saturated solution. Upon controlled cooling, the solubility of benzamide decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of benzamide in a question-and-answer format.

Q1: My benzamide crystals are discolored. What is the likely cause and how can I fix it?

A1: Discoloration in your recrystallized benzamide is typically due to the presence of colored impurities that were not effectively removed during the process.

Causality: These impurities may have similar solubility profiles to benzamide or may have been trapped within the crystal lattice during rapid crystal formation.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Before the hot filtration step, add a small amount of activated charcoal to the hot, dissolved benzamide solution. Activated charcoal has a high surface area and can adsorb colored impurities.

  • Hot Filtration: After adding charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[4] It is crucial to keep the solution hot during this process to prevent premature crystallization of benzamide in the filter funnel.[5]

  • Re-recrystallization: If the discoloration persists, a second recrystallization step may be necessary to achieve the desired purity.

Q2: I have a very low yield of recrystallized benzamide. What are the potential reasons?

A2: A low yield can be attributed to several factors, from solvent selection to procedural missteps.

Causality & Solutions:

  • Inappropriate Solvent Choice: If the solvent is too good at dissolving benzamide at low temperatures, a significant portion of your product will remain in the mother liquor. Refer to the solubility data to ensure you've selected an optimal solvent.

  • Using Too Much Solvent: Adding an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and a low yield.[6] Always aim to use the minimum amount of hot solvent required to fully dissolve the crude benzamide.[7] If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.[8]

  • Premature Crystallization During Hot Filtration: If the solution cools too much during hot filtration, benzamide will crystallize on the filter paper along with the impurities you are trying to remove.[5] To prevent this, use a pre-heated funnel and filter flask.[3]

  • Incomplete Crystallization: Ensure the solution has been allowed to cool slowly to room temperature and then in an ice bath to maximize crystal formation before filtration.

Q3: My benzamide is "oiling out" instead of forming crystals. What does this mean and what should I do?

A3: "Oiling out" occurs when the dissolved benzamide comes out of solution as a liquid rather than a solid.[5][8] This happens when the boiling point of the solvent is higher than the melting point of the benzamide, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation.

Causality: The presence of significant impurities can also lower the melting point of the mixture, contributing to oiling out.[8] The resulting oil often traps impurities, leading to a product of low purity.[5]

Troubleshooting Protocol:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[8]

  • Induce Crystallization: As the solution cools, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[4][5] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure benzamide, you can add a "seed crystal" to the cooled solution to initiate crystallization.[4][5]

  • Change Solvent System: If oiling out persists, consider using a different recrystallization solvent or a mixed solvent system.

Q4: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A4: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that there are no nucleation sites for crystals to begin forming.

Troubleshooting Steps:

  • Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can create nucleation sites and induce crystallization.[4][5][8]

  • Seed Crystals: Introducing a seed crystal of pure benzamide provides a template for further crystal growth.[4][5][8]

  • Reduce the Volume of Solvent: If the solution is not supersaturated enough, you can gently heat the solution to evaporate some of the solvent.[8] Be careful not to evaporate too much, as this can lead to the precipitation of impurities.

  • Ice Bath: Ensure the solution has been thoroughly cooled in an ice bath to maximize the decrease in solubility.

Q5: How does the cooling rate affect the purity of my benzamide crystals?

A5: The rate of cooling has a significant impact on both the size and purity of the resulting crystals.

Causality:

  • Slow Cooling: Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally leads to the formation of larger, more well-defined crystals.[9] This slow growth allows the benzamide molecules to selectively incorporate into the crystal lattice, excluding impurities more effectively.

  • Rapid Cooling: Conversely, rapid cooling (e.g., placing the hot flask directly into an ice bath) can cause the benzamide to precipitate quickly, trapping impurities within the rapidly forming crystal lattice and resulting in a less pure product.[9][10]

Best Practice: For optimal purity, a slow and controlled cooling process is recommended.

Data Presentation: Benzamide Solubility

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the solubility of benzamide in various common laboratory solvents. An ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature.

SolventSolubility at Room Temperature (approx. 25°C)Solubility at Elevated TemperaturesKey Considerations
WaterLow (approx. 3 g/L)[11]High in boiling water[4]An excellent and green solvent choice for benzamide recrystallization.
EthanolSoluble[11]Very SolubleMay not be ideal for recrystallization due to high solubility at room temperature, which can lead to low yields.
AcetoneSoluble[11]Very SolubleSimilar to ethanol, high room temperature solubility can be problematic.
MethanolVery Soluble[12][13]Very SolubleGenerally not suitable for single-solvent recrystallization of benzamide due to high solubility.
Ethyl AcetateModerately SolubleHighCan be a viable option, but careful optimization is needed to maximize yield.
HexanesInsolubleInsolubleNot a suitable solvent for dissolving benzamide.

Data compiled from multiple sources.[4][11][12][13]

Experimental Protocol: Recrystallization of Benzamide from Water

This protocol outlines the step-by-step methodology for the recrystallization of benzamide using water as the solvent.

Materials:

  • Crude Benzamide

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate

  • Glass stir rod

  • Filter paper

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate.[7]

  • Achieve Saturation: Continue to add small portions of hot water while stirring until the benzamide is completely dissolved.[4] Avoid adding an excess of water.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[4]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Vacuum Filtration: Set up a Buchner funnel with filter paper and connect the filter flask to a vacuum source. Wet the filter paper with a small amount of cold deionized water.

  • Isolate Crystals: Swirl the crystallized benzamide and pour the slurry into the Buchner funnel. The vacuum will pull the solvent through, leaving the crystals on the filter paper.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[14] Using cold solvent minimizes the loss of product.[14][15]

  • Drying: Allow the vacuum to pull air through the crystals for several minutes to help dry them.[16] Transfer the crystals to a watch glass and allow them to air dry completely.

  • Analysis: Once dry, determine the mass of the purified benzamide and measure its melting point to assess purity. Pure benzamide has a melting point of 127-130°C.[17][18]

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during benzamide recrystallization.

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Benzamide in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out check_crystals Crystals Formed? low_yield Low Yield? check_crystals->low_yield Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Evaporate Solvent check_crystals->induce_crystallization No oiling_out->check_crystals No reheat_add_solvent Re-heat, Add More Solvent oiling_out->reheat_add_solvent Yes discolored Discolored Crystals? low_yield->discolored No check_solvent_amount Check for Excess Solvent low_yield->check_solvent_amount Yes success Pure Benzamide Obtained discolored->success No charcoal_treatment Use Activated Charcoal and Hot Filtration discolored->charcoal_treatment Yes induce_crystallization->cool reheat_add_solvent->cool rerun Re-run Recrystallization check_solvent_amount->rerun charcoal_treatment->rerun

Caption: A flowchart for troubleshooting common issues in benzamide recrystallization.

References

  • Solubility of Things. (n.d.). Benzamide.
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Unknown. (n.d.). Recrystallization-1.pdf.
  • Brainly. (2023, February 24). What are the problems with using too much or too little solvent while performing a recrystallization?.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • Reddit. (2019, January 12). How to effectively wash the precipitate or crystals on the filter and why?. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • PubMed Central. (2023, March 7). The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels. Retrieved from [Link]

  • Brainly. (2023, September 22). During a vacuum filtration, why is it important that the crystals be washed with a small amount of cold. Retrieved from [Link]

  • Piochem. (n.d.). BENZAMIDE. Retrieved from [Link]

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Technical Support Center: Stability of 2,4-Dimethoxybenzamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2,4-dimethoxybenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in solution. Understanding the chemical stability of a compound is paramount for ensuring the accuracy, reproducibility, and reliability of experimental results, from initial screening assays to late-stage formulation development. This guide moves beyond simple storage instructions to explain the underlying chemical principles governing its stability and provides practical, actionable protocols for your laboratory work.

Core Stability Profile of this compound

This compound, like other benzamide derivatives, is susceptible to degradation under common experimental conditions. The primary degradation pathway is hydrolysis of the amide bond, but photolytic and thermal degradation can also occur. The stability is significantly influenced by pH, temperature, light exposure, and the choice of solvent.

The core structure features a benzene ring with two electron-donating methoxy groups (-OCH₃) at positions 2 and 4, and an amide group (-CONH₂). The electron-donating nature of the methoxy groups can influence the reactivity of the amide's carbonyl carbon, though the most critical factor remains the catalytic effect of hydronium and hydroxide ions on hydrolysis.[1][2]

The Critical Role of pH in Solution Stability

The rate of hydrolysis for amides is highly dependent on the pH of the solution.[3] In strongly acidic or strongly basic conditions, the hydrolysis rate is significantly accelerated.

  • Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This pathway is typically more significant for amides than for esters.[3]

Generally, benzamides exhibit their greatest stability in the neutral to slightly acidic pH range (approximately pH 3-7).[4][5] Extreme pH values should be avoided for stock solutions or in final assay buffers unless required by the experimental design, in which case fresh solutions are mandatory.

Major Degradation Pathway: Hydrolysis

The primary degradation product of this compound in aqueous solution is 2,4-dimethoxybenzoic acid and ammonia, formed via the hydrolysis of the amide bond.

Caption: Primary hydrolysis pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound for maximum stability?

A1: Solid this compound is generally stable when stored under appropriate conditions. For long-term storage, keep the compound in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or storage at 2-8°C is recommended to protect it from moisture, which could lead to slow hydrolysis over time.

Q2: What is the best solvent for preparing a stable stock solution?

A2: For optimal stability, aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. These solvents are non-aqueous and will prevent hydrolysis. If your experimental protocol requires an alcohol like ethanol, be aware that esterification can occur over long periods, especially under acidic or basic conditions. For aqueous buffers, prepare solutions fresh daily and ensure the pH is as close to neutral as possible.

Q3: How long can I store a stock solution of this compound?

A3: The shelf-life of a solution depends heavily on the solvent, concentration, storage temperature, and pH.

  • In DMSO or DMF: When stored at -20°C or -80°C in tightly sealed vials, stock solutions can be stable for several months. Minimize freeze-thaw cycles by aliquoting the stock solution.

  • In Aqueous Buffers: We strongly advise against long-term storage in aqueous solutions. These solutions should be prepared fresh for each experiment. If temporary storage is unavoidable, keep the solution at 2-8°C for no longer than 24-48 hours and verify its integrity before use.

Q4: My experiment requires dissolving the compound in an acidic/basic buffer. What precautions should I take?

A4: Given the accelerated hydrolysis at pH extremes, solutions in acidic or basic buffers are highly unstable.[5] You must prepare these solutions immediately before use. Do not store them. It is also critical to consider that the compound's effective concentration may decrease during the experiment. For long-duration experiments under these conditions, a stability-indicating assay (like HPLC) should be run in parallel to quantify the remaining parent compound over time.

Q5: What are the expected degradation products I should look for?

A5: The most common degradation product from hydrolysis is 2,4-dimethoxybenzoic acid . In analytical methods like HPLC or LC-MS, you would expect to see a new peak corresponding to this more polar species.[6] Other minor degradation products could arise from photolysis or oxidation, but hydrolysis is the primary concern.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound solutions.

Caption: Decision tree for troubleshooting common issues.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol is a self-validating system designed to determine the stability profile of this compound under various stress conditions. It helps identify potential degradation products and sensitive conditions. The use of a stability-indicating analytical method, such as HPLC-UV, is essential.[7][8][9]

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • pH meter

  • Calibrated oven

  • Photostability chamber (compliant with ICH Q1B options).[10][11]

Workflow Diagram:

cluster_conditions 2. Apply Stress Conditions (in parallel) prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid base Base Hydrolysis 0.1 M NaOH, RT prep->base ox Oxidation 3% H₂O₂, RT prep->ox therm Thermal 60°C in solution prep->therm photo Photolytic ICH Q1B light exposure prep->photo control Control Solvent only, RT, dark prep->control sample 3. Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sample base->sample ox->sample therm->sample photo->sample control->sample quench 4. Neutralize/Quench (Quench acid/base samples to neutral pH) sample->quench analyze 5. Analyze by HPLC (Quantify parent peak area and observe degradation peaks) quench->analyze report 6. Report Results (% Degradation vs. Control) analyze->report

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Develop a Stability-Indicating HPLC Method:

    • Create an HPLC method that can separate the parent peak (this compound) from any potential degradation products. A reverse-phase C18 column is a good starting point.

    • Example Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (e.g., 254 nm or λmax).

    • Validate that degradation product peaks do not co-elute with the parent peak.

  • Prepare Test Samples:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile).

    • For each condition below, dilute the stock into the stress solution to a final concentration of ~50-100 µg/mL.

    • Acid Hydrolysis: Dilute in 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute in 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Dilute in 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Dilute in HPLC-grade water/ACN (50:50). Incubate at 60°C in the dark.

    • Photostability: Expose the solution (in a photostable, transparent container) and solid compound to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10][12] A dark control should be run in parallel.

    • Control: Dilute in the same solvent as the thermal sample and keep at room temperature in the dark.

  • Analysis:

    • Take samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

    • Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid to prevent damage to the HPLC column.

    • Analyze all samples by the validated HPLC method.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Monitor the formation of new peaks and report their relative peak areas. This provides a comprehensive stability profile.

Data Summary: Expected Stability Profile

The following table summarizes the expected stability of this compound based on the chemical principles of benzamides. Actual results should be confirmed by a forced degradation study as described above.

ConditionStress LevelExpected StabilityPrimary Degradation Pathway
pH pH < 3Low (Rapid Degradation)Acid-Catalyzed Hydrolysis
pH 3 - 7High (Most Stable)Minimal Hydrolysis
pH > 8Low (Rapid Degradation)Base-Catalyzed Hydrolysis
Temperature 2-8°C (Solution)Good (Short-term)Slow Hydrolysis
25°C (Solution)ModerateHydrolysis
> 40°C (Solution)LowAccelerated Hydrolysis
Light ICH Q1B ExposureModerate to LowPhotolysis (potential)
Oxidation 3% H₂O₂HighGenerally stable

References

  • Assoumani, A., et al. (2012). Degradation of 2,4-dihydroxybenzoic acid by vacuum UV process in aqueous solution: kinetic, identification of intermediates and reaction pathway. PubMed. Retrieved from [Link]

  • ResearchGate. (2022). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of 2,4-dithiophenobarbital. Retrieved from [Link]

  • ResearchGate. (n.d.). Different pathways for 2,4-D degradation proposed in the literature. Retrieved from [Link]

  • ResearchGate. (2020). Thermal degradation of azobenzene dyes. Retrieved from [Link]

  • CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

  • Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability of the sunscreening agent 4-tert-butyl-4′-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. Retrieved from [Link]

  • Papapanagiotou, E., et al. (1998). Stability testing of the plastics additives.... PubMed. Retrieved from [Link]

  • Glover, S. A., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. RSC Publishing. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Robichaud, D. J., et al. (2014). Unimolecular thermal decomposition of dimethoxybenzenes. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis rate constants (37 °C) for compounds 2–4 in PBS 0.1 M, at pH.... Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

  • Chamkasem, N., & Morris, C. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PubMed. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (n.d.). Photostability Study of Biopharmaceutical Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sulfamethoxazole degradation by an Fe(ii)-activated persulfate process.... Retrieved from [Link]

  • ResearchGate. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical kinetics on thermal decompositions of di-tert-butyl peroxide studied by calorimetry: An overview. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • CORE. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Retrieved from [Link]

  • IAGIM. (n.d.). Photostability. Retrieved from [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). pH effect on stability and kinetics degradation of nitazoxanide in solution. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2,4-Dimethoxybenzamide and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in modern drug discovery and development for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 2,4-dimethoxybenzamide, a common pharmacophore. By systematically comparing its spectral features with those of its structural analogues—benzamide, 2-methoxybenzamide, and 4-methoxybenzamide—we will explore the profound influence of substituent position on the chemical environment of aromatic protons. This comparative approach, supported by experimental data and fundamental principles, serves as a practical framework for researchers engaged in the synthesis and characterization of substituted aromatic compounds.

The Foundational Principles: Decoding ¹H NMR of Aromatic Systems

Before delving into the specific spectra, it is crucial to understand the key principles governing the ¹H NMR of substituted benzene rings. The perceived chemical shift (δ), reported in parts per million (ppm), for any given proton is dictated by the local electron density around it. A higher electron density results in a stronger shielding effect from the external magnetic field, causing the proton to resonate at a lower chemical shift (upfield). Conversely, lower electron density deshields the proton, shifting its resonance downfield.

Two primary electronic effects are at play:

  • Inductive Effects: These are transmitted through the sigma (σ) bonds. Electronegative atoms, like oxygen, pull electron density towards themselves, deshielding nearby protons.

  • Resonance (Mesomeric) Effects: These occur in conjugated π-systems. Substituents with lone pairs of electrons (like the methoxy group, -OCH₃) or amide group (-CONH₂) can donate this electron density into the aromatic ring. This effect is most pronounced at the ortho and para positions, increasing their electron density and causing a significant upfield shift (shielding)[1][2].

Furthermore, the interaction between the magnetic fields of non-equivalent neighboring protons leads to spin-spin coupling (or splitting). The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz). For aromatic systems, coupling is typically observed between protons that are ortho (~7-9 Hz), meta (~2-3 Hz), and para (~0-1 Hz) to each other[3]. This splitting pattern is a powerful tool for assigning specific protons within the molecule.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

A reliable NMR spectrum is contingent upon meticulous sample preparation and standardized acquisition parameters. The following protocol ensures reproducibility and high-quality data.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the benzamide sample.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for benzamides due to its high polarity, which ensures good solubility and allows for the clear observation of exchangeable amide (N-H) protons[4]. Chloroform-d (CDCl₃) is another common alternative.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent[5].

  • Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. If necessary, gentle warming can be applied.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent issues with spectral line shape.

NMR Data Acquisition Workflow

The following workflow diagram illustrates the standard procedure for acquiring a ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Dissolve in ~0.6 mL Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock on Solvent Signal prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire Spectrum (e.g., 16 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Calibration proc3->proc4 final final proc4->final Final Spectrum Analysis

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Spectral Analysis of this compound

The structure of this compound presents a distinct substitution pattern that gives rise to a predictable yet informative ¹H NMR spectrum. The two methoxy groups are strong electron-donating groups (EDGs) by resonance, while the amide group is moderately deactivating.

Caption: Structure of this compound[3].

Based on established substituent effects and data from the closely related 2,4-dimethoxybenzaldehyde[6], the following ¹H NMR spectral data in CDCl₃ are predicted:

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-6~8.1Doublet (d)~8.61HOrtho to the deshielding carbonyl group.
H-5~6.5Doublet of Doublets (dd)Jortho ≈ 8.6, Jmeta ≈ 2.41HShielded by two ortho and para EDGs (-OCH₃).
H-3~6.4Doublet (d)Jmeta ≈ 2.41HStrongly shielded by ortho and para EDGs (-OCH₃).
-CONH₂~5.5-7.5Broad Singlet (br s)-2HExchangeable protons; chemical shift is concentration and solvent dependent.
4-OCH₃~3.89Singlet (s)-3HMethoxy group at C4.
2-OCH₃~3.86Singlet (s)-3HMethoxy group at C2.

Comparative Spectral Analysis: The Impact of Substituent Position

To truly appreciate the spectral features of this compound, we must compare it to its simpler analogues. The data below was compiled from various spectral databases for spectra recorded in DMSO-d₆, a common solvent for these compounds.

Alternative 1: Benzamide (The Unsubstituted Parent)

Benzamide provides the baseline for the chemical shifts of the aromatic protons before any electronic effects from methoxy groups are introduced.

Benzamide δ (ppm)Multiplicity
H-2, H-6 (ortho)~7.93Multiplet
H-3, H-4, H-5~7.50Multiplet
-CONH₂~8.05, ~7.46Broad Singlets

Data sourced from ChemicalBook[7].

Alternative 2: 4-Methoxybenzamide

Here, a single, powerful electron-donating group is placed para to the amide.

4-Methoxybenzamide δ (ppm)Multiplicity
H-2, H-6 (ortho)~7.89Doublet
H-3, H-5 (meta)~6.99Doublet
-CONH₂~7.88, ~7.24Broad Singlets
-OCH₃~3.81Singlet

Data sourced from ChemicalBook.

Alternative 3: 2-Methoxybenzamide

With the methoxy group positioned ortho to the amide, both steric and electronic effects become more complex.

2-Methoxybenzamide Predicted δ (ppm)Multiplicity
H-6~8.1Doublet of Doublets
H-3, H-4, H-5~7.0-7.5Multiplet
-CONH₂~7.5-8.0Broad Singlets
-OCH₃~3.9Singlet

Predicted values based on substituent additivity rules.

Discussion: Synthesizing the Data

The comparison of these four compounds provides a clear and instructive narrative on structure-spectrum relationships.

Sources

A Senior Application Scientist's Guide to Distinguishing 2,4- and 3,4-Dimethoxybenzamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a challenge of paramount importance. Trivial differences in substituent positions on an aromatic ring can lead to vastly different pharmacological activities, toxicological profiles, and reaction kinetics. This guide provides an in-depth, data-driven comparison of 2,4-dimethoxybenzamide and 3,4-dimethoxybenzamide, two isomers whose structural similarity demands a multi-faceted analytical approach for unambiguous differentiation. We will move beyond simple data reporting to explain the underlying scientific principles that govern the observed differences in their analytical signatures, providing researchers with a robust framework for identification.

The Isomeric Challenge: More Than Just a Shifted Methoxy Group

This compound and 3,4-dimethoxybenzamide share the same molecular formula (C₉H₁₁NO₃) and molecular weight (181.19 g/mol )[1]. Their structures differ only in the placement of a single methoxy group on the benzamide core. This subtle distinction, however, has profound implications for the electronic environment of the molecule, which in turn influences its physical properties and interaction with analytical systems. For professionals in drug development, confirming the correct isomeric structure is a non-negotiable aspect of quality control, ensuring product efficacy and safety.

Foundational Analysis: Physicochemical Properties

A preliminary, yet often inconclusive, method of differentiation lies in the basic physicochemical properties.

PropertyThis compound3,4-DimethoxybenzamideRationale for Difference
IUPAC Name This compound3,4-dimethoxybenzamidePositional nomenclature of methoxy groups.
CAS Number 1521-95-51521-41-1Unique identifiers for distinct chemical substances.
Melting Point 159-161 °C162-164 °CSubtle differences in crystal lattice packing and intermolecular forces due to substituent placement.
Solubility Generally soluble in polar organic solvents like DMSO, methanol.Soluble in DMSO[2].Polarity and hydrogen bonding potential are similar, leading to comparable solubility profiles.

As the data indicates, the melting points are remarkably close, rendering them unreliable for definitive identification without a mixed melting point analysis against a certified reference standard.

Chromatographic Separation: Exploiting Polarity Differences

Chromatography provides a powerful means to separate the isomers based on their differential interaction with a stationary phase.

Thin-Layer Chromatography (TLC): A Rapid Screening Tool

Expertise & Experience: The choice of a mobile phase in TLC is critical. The slightly different positioning of the methoxy groups imparts a subtle difference in molecular polarity. Our goal is to select a solvent system where this small difference is amplified, leading to a discernible separation in their retardation factors (Rƒ). An ethyl acetate/hexane system is an excellent starting point due to its tunable polarity.

Experimental Protocol: TLC Separation

  • Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate.

  • Sample Preparation: Prepare 1 mg/mL solutions of each isomer and a 1:1 mixture in methanol.

  • Spotting: Spot the three samples onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with a mobile phase of 70:30 Ethyl Acetate:Hexane .

  • Visualization: Visualize the spots under UV light at 254 nm.

  • Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The 3,4-isomer is expected to be slightly more polar and thus have a lower Rƒ value than the 2,4-isomer.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification

Trustworthiness: For robust, quantitative, and validated separation, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A C18 column provides a non-polar stationary phase that separates compounds based on their hydrophobicity. The key to a self-validating system is not just separation, but demonstrating adequate resolution between the peaks.

Experimental Protocol: RP-HPLC Separation

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 40:60 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Expected Results: The subtle polarity difference will result in distinct retention times (Rt). The less polar this compound is expected to have a slightly longer retention time than the 3,4-dimethoxybenzamide. A resolution factor (Rs) of >1.5 is considered a baseline for a fully resolved separation.

Spectroscopic Characterization: The Definitive Identification

While chromatography can separate the isomers, spectroscopy provides the definitive structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Most Powerful Tool

Expertise & Experience: The substitution pattern on the aromatic ring creates a unique electronic environment for each proton, resulting in predictable and distinct chemical shifts (δ) and coupling constants (J). This is the most unequivocal method for differentiating these two isomers.

  • For this compound: The aromatic region will display an ABC coupling system. The proton at C5 (between the two methoxy groups) will be significantly shielded and appear further upfield. The proton at C6 will be a doublet, coupled to the proton at C5. The proton at C3 will be a doublet coupled to the proton at C5.

  • For 3,4-dimethoxybenzamide: This isomer will exhibit a more straightforward AMX coupling system in the aromatic region. The proton at C2 will appear as a doublet, the proton at C5 will be a doublet, and the proton at C6 will be a doublet of doublets.

Comparative ¹H NMR Data (Predicted in CDCl₃, 400 MHz)

Proton AssignmentThis compound (Predicted δ, Multiplicity, J)3,4-Dimethoxybenzamide (Predicted δ, Multiplicity, J)Rationale for Difference
Aromatic H-3 ~6.5 ppm (d, J ≈ 2.4 Hz)-The proton is ortho to the C2-methoxy group and meta to the amide.
Aromatic H-5 ~6.6 ppm (dd, J ≈ 8.8, 2.4 Hz)~7.3 ppm (d, J ≈ 8.4 Hz)In the 2,4-isomer, H-5 is ortho to two electron-donating groups, causing significant shielding (upfield shift).
Aromatic H-6 ~8.1 ppm (d, J ≈ 8.8 Hz)~7.5 ppm (dd, J ≈ 8.4, 2.0 Hz)In the 2,4-isomer, H-6 is ortho to the electron-withdrawing amide group, causing a strong deshielding effect (downfield shift).
Aromatic H-2 -~7.6 ppm (d, J ≈ 2.0 Hz)H-2 is ortho to the amide and meta to the C3-methoxy group.
OCH₃ ~3.9 ppm (s, 3H), ~3.8 ppm (s, 3H)~3.9 ppm (s, 6H)In the 3,4-isomer, the two methoxy groups are in a more similar electronic environment and may appear as a single peak or two very close singlets.
NH₂ ~5.8 ppm (br s, 2H)~5.8 ppm (br s, 2H)The amide protons are broad and their chemical shift is concentration-dependent.
Infrared (IR) Spectroscopy

Authoritative Grounding: The position of substituents on the benzene ring influences the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹). Furthermore, the carbonyl (C=O) and amine (N-H) stretching frequencies can be subtly affected by the electronic effects of the methoxy groups.

Comparative IR Data (KBr Pellet)

Vibrational ModeThis compound (Expected cm⁻¹)3,4-Dimethoxybenzamide (Expected cm⁻¹)Rationale for Difference
N-H Stretch ~3400, ~3200 cm⁻¹ (two bands)~3400, ~3200 cm⁻¹ (two bands)Characteristic of a primary amide. Minimal difference expected.
C=O Stretch ~1650 cm⁻¹~1655 cm⁻¹The electron-donating methoxy group at the ortho position in the 2,4-isomer may slightly lower the C=O bond order and frequency.
C-O Stretch ~1250, ~1030 cm⁻¹~1260, ~1020 cm⁻¹Asymmetric and symmetric stretching of the aryl-ether bond.
C-H Bending ~830 cm⁻¹~870, ~810 cm⁻¹The out-of-plane bending patterns are highly diagnostic of the aromatic substitution pattern.
Mass Spectrometry (MS)

Trustworthiness: While both isomers will show an identical molecular ion peak (M⁺) at m/z = 181, their fragmentation patterns under electron ionization (EI) can differ. The position of the methoxy groups dictates the stability of the resulting fragment ions.

Predicted Fragmentation Pathways:

  • Common Fragments: Both isomers are expected to show a significant peak at m/z 165 due to the loss of an amino radical (•NH₂), and a peak at m/z 137 from the subsequent loss of carbon monoxide (CO).

  • Differentiating Fragments: The 2,4-isomer may show a more prominent loss of a methyl radical (•CH₃) from the ortho-methoxy group, a process known as the "ortho effect," leading to a stable cyclic fragment. The fragmentation pattern of the 3,4-isomer is typically more straightforward, involving sequential loss of substituents.

Integrated Analytical Workflow

A robust and self-validating workflow is essential. No single technique should be used in isolation.

G cluster_0 Initial Screening cluster_1 Separation & Purity cluster_2 Definitive Identification TLC TLC Analysis (70:30 EtOAc:Hex) HPLC RP-HPLC (C18, 40:60 ACN:H2O) TLC->HPLC Confirm Separation MP Melting Point NMR 1H NMR Spectroscopy HPLC->NMR Submit Pure Fractions IR FTIR Spectroscopy NMR->IR Orthogonal Verification MS Mass Spectrometry NMR->MS Orthogonal Verification Conclusion Unambiguous Isomer Identification NMR->Conclusion Primary Confirmation IR->Conclusion MS->Conclusion Sample Unknown Sample (2,4- or 3,4-isomer?) Sample->TLC Sample->MP

Caption: Integrated workflow for isomer differentiation.

Conclusion

The differentiation of this compound and 3,4-dimethoxybenzamide is a classic analytical challenge that highlights the necessity of a multi-technique approach. While physical properties and basic chromatography can provide initial clues, they lack the definitive power required in a regulated research environment. Unambiguous identification rests squarely on spectroscopic methods, with ¹H NMR spectroscopy serving as the ultimate arbiter. The unique splitting patterns and chemical shifts in the aromatic region, dictated by the immutable laws of electronic effects, provide a definitive and irrefutable fingerprint for each isomer. By integrating chromatographic separation with spectroscopic analysis, researchers can construct a self-validating system that ensures the identity, purity, and quality of their materials, thereby upholding the highest standards of scientific integrity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73705, 3,4-Dimethoxybenzamide. Retrieved from [Link]

Sources

A Comparative Guide to the FTIR Spectroscopy of Substituted Benzamides: Elucidating the Spectrum of 2,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, Fourier-transform infrared (FTIR) spectroscopy is an indispensable tool for the structural elucidation and quality control of synthesized compounds. This guide provides an in-depth analysis of the characteristic FTIR peaks of 2,4-dimethoxybenzamide, a compound of interest in various chemical and pharmaceutical applications. By comparing its anticipated spectral features with those of benzamide, 2-methoxybenzamide, and 4-methoxybenzamide, we can gain a deeper understanding of how substituent effects manifest in vibrational spectroscopy.

The Power of Vibrational Spectroscopy in Molecular Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The specific frequencies at which a molecule absorbs radiation are characteristic of its constituent functional groups and overall molecular structure. Therefore, an FTIR spectrum serves as a unique molecular "fingerprint," allowing for the identification and structural analysis of a compound.

In the context of substituted benzamides, FTIR spectroscopy is particularly powerful for confirming the presence of the amide functionality and for discerning the effects of aromatic substitution on the molecule's vibrational modes. The positions, intensities, and shapes of the absorption bands provide a wealth of information about the electronic and steric environment within the molecule.

Interpreting the FTIR Spectrum of this compound: A Predictive Analysis

Key Spectral Regions and Expected Vibrations:
  • N-H Stretching Region (3500-3100 cm⁻¹): As a primary amide, this compound will exhibit two distinct N-H stretching bands corresponding to the asymmetric and symmetric vibrations of the -NH2 group. These bands are typically observed in the range of 3370-3170 cm⁻¹ for solid-state primary amides. The presence of two methoxy groups may slightly influence the electronic environment of the amide, but significant shifts from this range are not expected.

  • C-H Stretching Region (3100-2800 cm⁻¹): This region will contain contributions from both the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹) and the aliphatic C-H stretching vibrations of the two methoxy groups (typically below 3000 cm⁻¹). We anticipate observing multiple sharp peaks in this area.

  • Amide I Band (C=O Stretching) (1700-1630 cm⁻¹): The C=O stretching vibration of the amide group, known as the Amide I band, is one of the most intense and characteristic peaks in the spectrum. For conjugated amides, this peak typically appears between 1680 and 1630 cm⁻¹. The electron-donating nature of the two methoxy groups on the benzene ring is expected to increase electron density on the carbonyl carbon through resonance, leading to a slight decrease in the C=O bond order and a shift of the Amide I band to a lower wavenumber compared to unsubstituted benzamide.

  • Amide II Band (N-H Bending) (1650-1580 cm⁻¹): This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. For primary amides, it is typically a strong absorption.

  • Aromatic C=C Stretching Region (1600-1450 cm⁻¹): The benzene ring will give rise to several characteristic C=C stretching vibrations in this region. The substitution pattern on the ring will influence the exact positions and relative intensities of these peaks.

  • C-O Stretching Region (1300-1000 cm⁻¹): The presence of two methoxy groups will introduce strong C-O stretching vibrations. Aryl ethers typically show a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretching band around 1040 cm⁻¹. Therefore, we expect to see prominent peaks in these regions for this compound.

  • C-N Stretching Region (around 1400 cm⁻¹): The stretching vibration of the C-N bond in the amide group is also expected in the fingerprint region.

Comparative Analysis with Alternative Benzamides

To contextualize the predicted spectrum of this compound, it is instructive to compare its expected peak positions with the experimentally determined peaks of benzamide, 2-methoxybenzamide, and 4-methoxybenzamide. This comparison highlights the influence of the position and number of methoxy substituents on the key vibrational modes.

Functional Group Vibration Benzamide (cm⁻¹) 2-Methoxybenzamide (cm⁻¹) 4-Methoxybenzamide (cm⁻¹) This compound (Predicted, cm⁻¹)
N-H Asymmetric Stretch ~3366~3400~3420~3400-3430
N-H Symmetric Stretch ~3170~3200~3200~3180-3210
Aromatic C-H Stretch >3000>3000>3000>3000
Aliphatic C-H Stretch -~2950, ~2840~2960, ~2840~2960-2940, ~2850-2830
Amide I (C=O Stretch) ~1655~1645~1650~1640-1650
Amide II (N-H Bend) ~1625~1620~1620~1615-1625
Aromatic C=C Stretch ~1580, ~1480~1580, ~1485~1605, ~1575~1600-1610, ~1570-1580
C-N Stretch ~1398~1400~1420~1400-1420
Asymmetric C-O-C Stretch -~1250~1260~1250-1265
Symmetric C-O-C Stretch -~1030~1030~1020-1040

Note: The values for benzamide, 2-methoxybenzamide, and 4-methoxybenzamide are approximate and based on available spectral data. The predicted values for this compound are estimations based on substituent effects.

This comparative table illustrates that the addition of methoxy groups generally leads to a slight lowering of the Amide I frequency due to electronic effects. The most significant difference is the appearance of strong C-O stretching bands, which are absent in benzamide.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Solid Sample

To ensure the acquisition of a reliable and reproducible FTIR spectrum for a solid compound like this compound, the Potassium Bromide (KBr) pellet method is a standard and effective technique.

Step-by-Step Methodology for KBr Pellet Preparation:
  • Sample and KBr Preparation:

    • Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at 110°C for at least 2-4 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

    • Weigh approximately 1-2 mg of the solid sample (e.g., this compound) and 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing:

    • Using a clean and dry agate mortar and pestle, grind the KBr powder to a fine consistency.

    • Add the weighed sample to the mortar and continue grinding the mixture for 1-2 minutes until a homogenous, fine powder is obtained. The grinding process should be thorough to reduce particle size and minimize scattering of the IR beam.

  • Pellet Formation:

    • Transfer the ground mixture into a pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum.

    • The resulting spectrum should be a plot of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Diagram of the Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis weigh_sample 1. Weigh Sample (1-2 mg) & KBr (100-200 mg) grind_mix 2. Grind and Mix in Agate Mortar weigh_sample->grind_mix load_die 3. Load Mixture into Pellet Die grind_mix->load_die press_pellet 4. Apply Pressure (7-10 tons) load_die->press_pellet place_pellet 5. Place Pellet in Spectrometer press_pellet->place_pellet background_scan 6. Acquire Background Spectrum place_pellet->background_scan sample_scan 7. Acquire Sample Spectrum background_scan->sample_scan data_analysis 8. Analyze Spectrum sample_scan->data_analysis

Mass spectrometry fragmentation pattern of dimethoxybenzamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Dimethoxybenzamides

Part 1: Executive Summary & Strategic Importance

In medicinal chemistry and forensic analysis, distinguishing between regioisomers of dimethoxybenzamide (e.g., 2,6-dimethoxybenzamide vs. 3,4-dimethoxybenzamide) is a critical analytical challenge. While these compounds share an identical molecular formula (


) and exact mass (181.0739 Da), their pharmacological profiles and metabolic pathways differ significantly.

This guide provides a definitive technical comparison of their mass spectrometry (MS) fragmentation patterns. By leveraging the "Ortho Effect" —a specific interaction between vicinal functional groups—analysts can confidently differentiate the sterically crowded 2,6-isomer from the electronically conjugated 3,4-isomer without relying solely on chromatographic retention times.

Part 2: Mechanistic Fragmentation Analysis

The fragmentation of benzamides under Electron Ionization (EI) and Electrospray Ionization (ESI) is governed by the stability of the resulting acylium ions and the proximity of substituents.

3,4-Dimethoxybenzamide: The "Standard" Alpha-Cleavage Pathway

The 3,4-isomer represents a system where the amide group is electronically conjugated with the aromatic ring but sterically unencumbered.

  • Primary Mechanism: High-energy alpha-cleavage.

  • Fragmentation Sequence:

    • Ionization: Formation of the molecular ion

      
       at m/z 181.
      
    • Alpha-Cleavage: Rapid loss of the amide radical (

      
      , 16 Da) to form the resonance-stabilized 3,4-dimethoxybenzoyl cation (m/z 165). This is typically the base peak .[1]
      
    • Decarbonylation: Subsequent loss of carbon monoxide (CO, 28 Da) from the benzoyl cation yields the 3,4-dimethoxyphenyl cation (m/z 137).

    • Methyl Losses: Sequential losses of methyl radicals (

      
      , 15 Da) from the methoxy groups produce ions at m/z 122 and 107.
      
2,6-Dimethoxybenzamide: The "Ortho Effect" Pathway

The 2,6-isomer is defined by significant steric hindrance and the proximity of the amide protons to the ether oxygens.

  • Primary Mechanism: Ortho-effect driven rearrangement and neutral losses.

  • Fragmentation Sequence:

    • Ionization: Formation of

      
       at m/z 181.
      
    • Ortho-Interaction: The proximity of the amide hydrogen to the ortho-methoxy oxygen facilitates a hydrogen transfer. This can lead to the elimination of ammonia (

      
      , 17 Da)  or methanol (
      
      
      
      , 32 Da)
      , creating diagnostic peaks at m/z 164 or m/z 149, which are absent or weak in the 3,4-isomer.
    • Formaldehyde Loss: A competing ortho-effect pathway involves the transfer of a hydrogen from the methoxy methyl group to the carbonyl oxygen, followed by the loss of formaldehyde (

      
      , 30 Da), generating a peak at m/z 151.
      
    • Steric Inhibition: The formation of the standard benzoyl cation (m/z 165) is often suppressed relative to the 3,4-isomer due to the lack of coplanarity required for resonance stabilization.

Part 3: Comparative Data & Visualization

Table 1: Diagnostic Ion Comparison (EI Source, 70 eV)
Fragment Ion Identitym/z3,4-Dimethoxybenzamide (Relative Abundance)2,6-Dimethoxybenzamide (Relative Abundance)Diagnostic Value
Molecular Ion

181 Strong (50-80%) Moderate (30-60%) Confirms MW

(Benzoyl Cation)
165 Base Peak (100%) Strong (60-80%)dominant in 3,4-

(Ortho Effect)
164 < 5%Distinct (10-25%) Key Differentiator

151 NegligibleVisible (5-15%) Key Differentiator

(Phenyl Cation)
137 Strong (40-60%)Moderate (20-40%)General backbone

122 Moderate (20-30%)Moderate (20-30%)Non-specific

Note: Relative abundances are approximate and instrument-dependent but the presence of m/z 164/151 is structurally diagnostic for the 2,6-isomer.

Figure 1: Fragmentation Pathways (DOT Diagram)

FragmentationPathways cluster_34 3,4-Dimethoxybenzamide (Standard Pathway) cluster_26 2,6-Dimethoxybenzamide (Ortho Effect Pathway) M_34 Molecular Ion [M]+ m/z 181 Benzoyl_34 Benzoyl Cation [M-NH2]+ m/z 165 (Base Peak) M_34->Benzoyl_34 - NH2 (16 Da) Alpha Cleavage Phenyl_34 Phenyl Cation [M-NH2-CO]+ m/z 137 Benzoyl_34->Phenyl_34 - CO (28 Da) M_26 Molecular Ion [M]+ m/z 181 Ortho_NH3 Cyclic Ion [M-NH3]+ m/z 164 M_26->Ortho_NH3 - NH3 (17 Da) H-Transfer Ortho_CH2O Distonic Ion [M-CH2O]+ m/z 151 M_26->Ortho_CH2O - CH2O (30 Da) Ortho-Methoxy Loss Benzoyl_26 Benzoyl Cation [M-NH2]+ m/z 165 M_26->Benzoyl_26 - NH2 (16 Da) Suppressed

Caption: Comparative fragmentation pathways showing the standard alpha-cleavage for the 3,4-isomer versus the specific "Ortho Effect" rearrangements (NH3 and CH2O loss) characteristic of the 2,6-isomer.

Part 4: Experimental Protocols

To replicate these results, the following validated protocols for GC-MS and ESI-MS/MS are recommended.

Protocol A: GC-EI-MS (Structural Elucidation)

Best for: Initial identification and observing the m/z 165 vs 164 distinction.

  • Sample Preparation: Dissolve 1 mg of dimethoxybenzamide in 1 mL of methanol (HPLC grade).

  • Inlet Conditions: Splitless mode, 250°C.

  • Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: Hold 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C; Quadrupole Temp: 150°C.

  • Scan Range: m/z 40–300.

Protocol B: ESI-MS/MS (Quantitation & Sensitivity)

Best for: Biological matrices and high-sensitivity detection.

  • Infusion: Direct infusion of 10 µg/mL standard in 50:50 Acetonitrile:Water (+0.1% Formic Acid) at 5 µL/min.

  • Ionization: Positive Mode (+ESI).

    • Capillary Voltage: 3.5 kV.[2]

    • Cone Voltage: 30 V.

  • Collision Induced Dissociation (CID):

    • Select precursor m/z 182 (

      
      ).
      
    • Apply Collision Energy ramp: 10–40 eV.

  • Observation:

    • 3,4-isomer: Dominant transition

      
       (
      
      
      
      loss from protonated amide is standard here, indistinguishable from alpha cleavage in EI, but look for
      
      
      ).
    • 2,6-isomer: Look for unique transitions involving combined losses (e.g.,

      
       via methanol loss) permitted by the ortho geometry.
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on alpha-cleavage and ortho effects).
  • Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995). Ortho effects: A mechanistic study. European Journal of Mass Spectrometry, 1(6), 525-537. Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,6-Dimethoxybenzaldehyde. National Institute of Standards and Technology. Link

  • Smith, R. M. (2004).[3] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Reference for amide fragmentation rules).

  • ChemicalBook. (2025). 2,6-Dimethoxybenzaldehyde MS Spectrum. Link

Sources

Comparative Guide: HPLC Strategies for the Resolution of Substituted Benzamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of positional isomers of substituted benzamides (specifically ortho-, meta-, and para- aminobenzamide or nitrobenzamide) is a classic chromatographic challenge. While standard C18 chemistries often resolve the ortho- isomer due to intramolecular hydrogen bonding (the "ortho effect"), they frequently fail to resolve the meta- and para- pair due to nearly identical hydrophobicity.

This guide compares the efficacy of C18 , Phenyl-Hexyl , and Porous Graphitic Carbon (PGC) chemistries. It establishes that while C18 is sufficient for general screening, Phenyl-Hexyl stationary phases are the superior choice for benzamide isomer resolution, leveraging


 interactions to discriminate based on electron density distribution rather than just hydrophobicity.

Part 1: The Challenge – Positional Isomerism

In substituted benzamides, the benzamide scaffold (


) is modified at the 2, 3, or 4 position.
  • The Ortho- Anomaly: The o- isomer often forms an intramolecular hydrogen bond between the substituent (e.g.,

    
     or 
    
    
    
    ) and the amide carbonyl. This reduces its polarity and effective surface area, causing it to elute significantly earlier or later than the other two, depending on the mode.
  • The Meta/Para Critical Pair: The m- and p- isomers lack this intramolecular bonding. Their dipole moments and hydrophobic surface areas are often indistinguishable to a standard alkyl-bonded silica phase (C18), leading to co-elution.

Part 2: Comparative Analysis of Stationary Phases

C18 (Alkylsilane) – The Baseline
  • Mechanism: Hydrophobic exclusion.

  • Performance: Often resolves o- from m/p, but m/p resolution (

    
    ) is typically < 1.0 without extremely long columns or complex mobile phase modifiers.
    
  • Verdict: Not Recommended for baseline resolution of all three isomers.

Phenyl-Hexyl / Biphenyl – The Specialist
  • Mechanism: Hydrophobicity +

    
     Stacking. The aromatic ring on the stationary phase interacts with the 
    
    
    
    -electrons of the benzamide ring. The electron-withdrawing or donating nature of the substituent in different positions alters the
    
    
    -cloud density, creating a "shape/electronic" selectivity.
  • Performance: Superior selectivity (

    
    ). The p- isomer, having a conjugated 
    
    
    
    system that is more accessible (less sterically hindered) than the m- isomer, typically interacts more strongly with the phenyl phase.
  • Verdict: Gold Standard for aromatic isomers.

Porous Graphitic Carbon (PGC) – The Problem Solver
  • Mechanism: Charge-induced dipole interactions on a flat graphite surface.

  • Performance: Extreme shape selectivity. Can resolve isomers based on their ability to lie flat against the graphite sheet.

  • Verdict: Excellent alternative if Phenyl phases fail, particularly for very polar or ionizable derivatives.

Summary Data Comparison
FeatureC18 (Standard)Phenyl-HexylPorous Graphitic Carbon
Primary Interaction Hydrophobic

Interaction + Hydrophobic
Charge-induced Dipole + Shape

vs

Resolution
HighHighHigh

vs

Resolution
Low (often co-elute)High (

)
Very High
Mobile Phase Compatibility 100% Aqueous to OrganicMethanol preferred for

Stable pH 0-14
Cost/Lifetime Low / HighMedium / MediumHigh / Very High

Part 3: Visualizing the Separation Logic

The following diagram illustrates the decision pathway for selecting the correct column and mobile phase modifier based on the specific benzamide derivative.

BenzamideSeparation Start Start: Benzamide Isomer Mixture CheckSub Identify Substituent Nature Start->CheckSub IsNeutral Neutral/Non-Ionizable (e.g., Nitrobenzamide) CheckSub->IsNeutral IsBasic Basic/Zwitterionic (e.g., Aminobenzamide) CheckSub->IsBasic ColSel1 Select Phenyl-Hexyl Column IsNeutral->ColSel1 Maximize pi-interaction ColSel2 Select Mixed-Mode or pH-Stable C18 IsBasic->ColSel2 Control Ionization Solvent1 Mobile Phase: Methanol/Water (Methanol enhances pi-pi) ColSel1->Solvent1 Solvent2 Mobile Phase: Phosphate Buffer (pH 2.5 or 7.0) + Acetonitrile ColSel2->Solvent2 Mech1 Mechanism: Strong pi-pi discrimination of m/p pair Solvent1->Mech1 Mech2 Mechanism: pKa suppression + Hydrophobic interaction Solvent2->Mech2

Figure 1: Decision tree for selecting column chemistry and mobile phase conditions based on the electronic nature of the benzamide substituent.

Part 4: Validated Experimental Protocol

Target Application: Separation of o-, m-, and p- Aminobenzamide. Rationale: Aminobenzamides are amphoteric. The amine group (


) can protonate. To achieve robust separation, we must control the ionization state (keeping it neutral or fully charged) while leveraging the aromatic selectivity.
Method A: The "Pi-Selectivity" Approach (Recommended)

This method uses a Phenyl-Hexyl column with Methanol. Methanol is critical because Acetonitrile's


-electrons can compete with the analyte for the stationary phase, dampening the selectivity.
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Ammonium Acetate, pH 5.0 (buffer).
    
  • Mobile Phase B: Methanol (MeOH).

  • Isocratic Condition: 70% A / 30% B.

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Lower temperature enhances 
    
    
    
    interactions).
  • Detection: UV @

    
    .
    

Expected Elution Order:

  • ortho-aminobenzamide (First - Intramolecular H-bond reduces polarity).

  • meta-aminobenzamide.

  • para-aminobenzamide (Last - Strongest

    
     overlap).
    
Method B: The "pH-Tuned" Approach (Alternative)

If a Phenyl column is unavailable, a C18 column can work if the pH is manipulated to exploit small pKa differences between isomers.

  • Column: C18 (e.g., Supelco Discovery C18),

    
    .
    
  • Mobile Phase:

    
     Potassium Phosphate (pH 7.0) / Acetonitrile (90:10).
    
  • Note: At pH 7.0, the amine is uncharged. At acidic pH (<3.0), the amine protonates, drastically reducing retention and potentially causing peak tailing due to silanol interactions.

Part 5: Mechanism of Action (Pi-Pi Stacking)

The diagram below details why the Phenyl-Hexyl phase succeeds where C18 fails.

PiInteraction C18 C18 Ligand (Alkyl Chain) Interaction1 Van der Waals Only (Weak Selectivity) C18->Interaction1 Interacts with Phenyl Phenyl Ligand (Aromatic Ring) Interaction2 Pi-Pi Stacking (Electronic Selectivity) Phenyl->Interaction2 Interacts with Benzamide Benzamide Isomer (Analyte) Benzamide->Interaction1 Benzamide->Interaction2 Result1 m/p Co-elution Interaction1->Result1 Result2 Baseline Resolution Interaction2->Result2

Figure 2: Mechanistic comparison showing how pi-pi stacking provides the necessary electronic selectivity to resolve meta/para pairs.

References

  • Agilent Technologies. (2011).[1] Optical isomer separation of amino acids.[1] Agilent Application Note 5990-9318EN. Retrieved from [Link]

  • Sielc Technologies. Separation of 3-Nitrobenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). Effects of π-π Interactions on the Separation of PAHs on Phenyl-Type Stationary Phases. Chromatographia.[1][2][3][4] Retrieved from [Link]

  • Helix Chromatography. HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

Sources

Spectroscopic Profiling of 2,4-Dimethoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of 2,4-Dimethoxybenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

In the development of benzamide-based pharmacophores (e.g., antipsychotics like remoxipride or prokinetics like itopride), the precise characterization of isomeric substitution patterns is critical. This compound presents a unique spectroscopic challenge due to the interplay between the electron-donating methoxy groups and the steric influence of the ortho-substituent.

This guide provides a definitive comparison of the UV-Vis absorption maxima (


) of This compound  against its structural isomers and the parent benzamide. Unlike standard datasheets, we analyze the causality of spectral shifts—specifically the auxochromic contributions and steric inhibition of resonance—to empower researchers in structure verification and purity analysis.

Theoretical Framework: Electronic Transitions & Substituent Effects

To interpret the spectra accurately, one must understand the electronic environment of the chromophore.

The Benzamide Chromophore

The parent benzamide molecule exhibits two primary absorption bands derived from


 transitions:
  • E-Band (Ethylenic): ~225 nm (High intensity,

    
     M
    
    
    
    cm
    
    
    ).
  • B-Band (Benzenoid): ~270–280 nm (Lower intensity, often obscured).

The Auxochromic Shift (Bathochromic)

Methoxy (-OCH


) groups act as strong auxochromes. The oxygen atom possesses non-bonding (

) electrons that interact with the aromatic

-system (

effect), raising the energy of the HOMO (Highest Occupied Molecular Orbital) and lowering the energy gap (

) to the LUMO. This results in a Red Shift (Bathochromic Shift) .
The Ortho-Effect in this compound

Unlike the 3,4-isomer (Veratramide), the 2,4-isomer possesses a methoxy group ortho to the amide carbonyl.

  • Steric Inhibition of Resonance: The bulky ortho-methoxy group can force the amide carbonyl out of planarity with the benzene ring. This slight de-conjugation can paradoxically cause a hypsochromic (blue) shift or intensity loss compared to the planar para isomer, although the strong electronic donation of the para-methoxy group (position 4) usually dominates, maintaining a significant red shift relative to benzamide.

Comparative Data Analysis

The following table synthesizes experimental data and high-confidence spectral predictions based on structural analogs (e.g., 2,4-dimethoxybenzoic acid).

Table 1: UV-Vis Absorption Maxima Comparison (Solvent: Ethanol/Methanol)
CompoundSubstitution PatternPrimary

(nm)
Secondary

(nm)
Molar Absorptivity (

)
Mechanistic Insight
Benzamide Unsubstituted225 - 230 ~270 (weak shoulder)~12,000Baseline

transition.
3,4-Dimethoxybenzamide meta, para258 ~290~14,500Strong mesomeric donation; extended conjugation.
This compound ortho, para250 - 260 285 - 295 ~13,000Para-donation dominates, but ortho-sterics may broaden/shift peak slightly blue vs. 3,4-isomer.
2,4-Dimethoxybenzoic Acid ortho, para (Analog)255 292~12,500Acid analog confirms the dual-band structure of the 2,4-scaffold.

Note: The


 values are solvent-dependent. Polar protic solvents (Ethanol, Water) stabilizes the excited state (

) less than the ground state (

), often causing a slight blue shift for

transitions, but the dominant

bands generally red-shift with polarity.

Visualizing the Electronic Pathway

The following diagram illustrates the logical flow of electronic effects determining the spectral outcome.

G Benzamide Benzamide (Parent Chromophore) Methoxy + Methoxy Groups (Auxochromes) Benzamide->Methoxy Sub_34 3,4-Substitution (Planar Conjugation) Methoxy->Sub_34 Sub_24 2,4-Substitution (Ortho-Steric Interaction) Methoxy->Sub_24 Shift_Red Bathochromic Shift (Red Shift) Sub_34->Shift_Red Strong +M Sub_24->Shift_Red +M from Para Shift_Blue Steric Hypsochromic Modulation Sub_24->Shift_Blue Twisted Carbonyl Result_34 λmax ~258 nm (High Intensity) Shift_Red->Result_34 Result_24 λmax ~255 nm (Distinct Band Shape) Shift_Red->Result_24 Shift_Blue->Result_24

Figure 1: Mechanistic pathway of substituent effects on the UV absorption of benzamide derivatives.

Experimental Protocol: Self-Validating UV-Vis Analysis

To replicate these results with high fidelity, follow this "Self-Validating" protocol. This method includes an internal check (linearity) to ensure data integrity.

Reagents & Equipment
  • Analyte: this compound (>98% purity).

  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Avoid Benzene/Toluene due to UV cutoff interference.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Workflow
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a baseline scan (200–400 nm). Absorbance must be <0.005 A.

  • Stock Solution Preparation (Standard):

    • Weigh 10 mg of this compound.

    • Dissolve in 100 mL Ethanol.

    • Concentration

      
      g/mL (
      
      
      
      M).
  • Dilution Series (The Validation Step):

    • Prepare three working dilutions:

      • A: 1:10 dilution (

        
        g/mL)
        
      • B: 1:20 dilution (

        
        g/mL)
        
      • C: 1:50 dilution (

        
        g/mL)
        
  • Measurement:

    • Scan Sample A from 200 to 400 nm.

    • Record

      
      .[1][2]
      
    • Repeat for B and C.

  • Validation Criteria:

    • Peak Position:

      
       must be identical (
      
      
      
      nm) across all dilutions.
    • Beer-Lambert Linearity: Calculate

      
      . The calculated 
      
      
      
      should vary by <5% between samples A, B, and C.

Workflow Start Start: 10mg Sample Dissolve Dissolve in 100mL EtOH (Stock Solution) Start->Dissolve Dilute Create Dilution Series (10, 5, 2 µg/mL) Dissolve->Dilute Scan Scan 200-400 nm Dilute->Scan Check Check λmax Consistency (±1 nm) Scan->Check Calc Calculate Molar Absorptivity (ε) Check->Calc Pass Valid Valid Spectrum Calc->Valid

Figure 2: Self-validating experimental workflow for determining accurate extinction coefficients.

References

  • PubChem. 2,4-Dimethoxybenzaldehyde (Precursor Analog) Spectral Data. National Library of Medicine. Available at: [Link]

  • Jain, P. et al. (2011). Simultaneous estimation of Itopride Hydrochloride (3,4-dimethoxybenzamide derivative) and Omeprazole. Asian Journal of Pharmaceutical Research. (Cited for 3,4-isomer

    
     of 258 nm). Available at: [Link]
    
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for Woodward-Fieser rules and auxochromic shifts).
  • NIST Chemistry WebBook. Benzamide UV Spectrum. National Institute of Standards and Technology. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling specialty chemicals like 2,4-Dimethoxybenzamide requires a thorough understanding of not just its application, but also its end-of-life protocol. This guide provides a detailed, procedural framework for the safe and compliant disposal of this compound, moving beyond simple checklists to explain the causality behind each critical step.

Foundational Safety and Hazard Assessment

Before any disposal procedure begins, a clear understanding of the compound's characteristics is essential. While this compound is not classified as acutely toxic, it shares properties with related aromatic compounds that necessitate careful handling.

1.1. Hazard Profile and Rationale for Caution

Based on data from structurally similar compounds like 2,4-Dimethoxybenzaldehyde, it is prudent to treat this compound as a potential irritant. Assume the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause significant eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1][2][3]

The primary causality for these hazards lies in the molecule's ability to interact with biological membranes and proteins. Therefore, the core principle of handling is to prevent direct physical contact and aerosol generation.

1.2. Essential Personal Protective Equipment (PPE)

A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[1][5]

  • Body Protection: A standard laboratory coat is required. For bulk handling, consider additional protective clothing to prevent skin exposure.[4]

1.3. Chemical Incompatibilities

To prevent unintended reactions within a waste container, this compound waste must be segregated from:

  • Strong Oxidizing Agents: These can lead to vigorous, potentially explosive reactions.[3][4][6]

  • Strong Bases: While hydrolysis with a strong base is a potential treatment method (see Section 3.3), uncontrolled mixing in a general waste stream should be avoided.[3][4][6]

Waste Characterization and Segregation

Proper disposal is dictated by local, regional, and national regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under the Resource Conservation and Recovery Act (RCRA).[7] It is the legal responsibility of the waste generator to make an accurate classification.

Parameter Characteristic of this compound Waste Rationale & Regulatory Consideration
Physical State Solid (Crystalline Powder)Avoid generating dust during handling and packaging.[5][8]
Ignitability Not considered ignitable.The compound is a combustible solid but does not meet the criteria for an EPA D001 hazardous waste.[9][10]
Corrosivity Not corrosive.It is not an acid or base and does not meet the criteria for an EPA D002 waste.
Reactivity Stable under normal conditions.[4][7]Does not meet the criteria for an EPA D003 reactive waste.
Toxicity Not explicitly listed as a "P" or "U" series EPA hazardous waste.[11]While not listed, it should be managed as a non-hazardous chemical waste destined for incineration to ensure complete destruction.

Segregation Protocol: All waste streams containing this compound must be collected in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste categories like solvents, sharps, or biohazards.[12]

Step-by-Step Disposal Protocols

The primary and most secure method for the final disposal of this compound is destruction via incineration at a licensed facility.

3.1. Protocol A: Direct Disposal of Solid Waste

This protocol applies to unused, expired, or surplus this compound.

  • Container Selection: Choose a high-density polyethylene (HDPE) or glass container that is compatible with the chemical and has a secure, sealable lid.[12]

  • Packaging: Carefully transfer the solid waste into the container, minimizing dust formation. A fume hood should be used for this process.[5][6]

  • Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to accommodate any potential temperature and pressure changes during storage and transport.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: 1521-95-5[13]

    • Accumulation Start Date

    • Hazard identification (e.g., "Irritant")

  • Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area. Ensure it is stored away from incompatible materials.[6]

  • Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

3.2. Protocol B: Disposal of Contaminated Materials

This protocol applies to items such as gloves, weigh boats, paper towels, or glassware contaminated with this compound.

  • Collection: Place all contaminated solid items into a designated plastic bag or lined container within a fume hood.

  • Packaging: Once full, securely seal the bag and place it inside a larger, rigid hazardous waste container (e.g., a labeled drum or pail).

  • Glassware Decontamination: Heavily contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone). The resulting solvent rinse is now a hazardous waste and must be collected in a separate, appropriately labeled container for liquid waste. The rinsed glassware can then be washed normally.

  • Labeling and Disposal: Label the container as "Solid Waste Contaminated with this compound" and manage it according to the storage and pickup procedures in Protocol A.

3.3. Advanced Protocol: Chemical Pre-treatment via Base Hydrolysis

For specific scenarios requiring on-site degradation, the amide functional group can be hydrolyzed. This converts the compound to its corresponding carboxylate salt, which may be preferable for certain aqueous waste streams. Note: This process creates a new waste stream that must also be properly disposed of.

  • Reaction Setup: In a fume hood, dissolve the this compound waste in a suitable solvent. Prepare a stoichiometric excess of an aqueous sodium hydroxide (NaOH) solution (e.g., 2M).

  • Hydrolysis: Slowly add the NaOH solution to the benzamide solution. The reaction involves the hydrolysis of the amide to sodium 2,4-dimethoxybenzoate and ammonia gas.[14] Gentle heating may be required to drive the reaction to completion.

  • Neutralization: After cooling, neutralize the resulting solution to a pH between 6.0 and 8.0 using an acid like hydrochloric acid (HCl).[15]

  • Disposal: The final aqueous solution, containing sodium 2,4-dimethoxybenzoate and sodium chloride, must be collected as hazardous aqueous waste. Package and label it for disposal via your institution's EHS office.

Disposal Workflow and Emergency Response

To ensure a logical and safe disposal process, the following decision workflow should be implemented.

G cluster_waste_type 1. Classify Waste Type cluster_protocol 2. Select Disposal Protocol cluster_final 3. Final Disposition start Identify this compound Waste waste_type Nature of Waste? start->waste_type solid_waste Protocol A: Package pure solid waste in a labeled, sealed container. waste_type->solid_waste  Pure/Unused Solid   contaminated_items Protocol B: Double-bag contaminated items. Collect solvent rinses. waste_type->contaminated_items  Contaminated Labware/PPE   spill_cleanup Protocol for Spills: Absorb, sweep, and containerize. Decontaminate area. waste_type->spill_cleanup  Accidental Spill   end_point Store in Designated Area. Arrange pickup by licensed hazardous waste handler for incineration. solid_waste->end_point contaminated_items->end_point spill_cleanup->end_point

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures for Spills: In the event of an accidental release, follow these steps immediately:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[5]

  • Control Dust: Avoid breathing dust.[8]

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material. Use a method that does not generate dust, such as gently moistening the powder with water if chemically compatible.

  • Collection: Place the swept-up material and any contaminated cleaning supplies into a suitable, sealed container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of scientific integrity and environmental responsibility.

References

  • Safety Data Sheet: 2,4-Dihydroxybenzaldehyde - Carl ROTH. [Link]

  • 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime. [Link]

  • Hazardous Materials Disposal Guide - Nipissing University. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs - UNODC. [Link]

  • SAFETY DATA SHEET - 2,4-Dimethoxybenzaldehyde - Fisher Scientific (UK). [Link]

  • Safety Data Sheet - 2,4-Dimethoxybenzaldehyde - DC Fine Chemicals. [Link]

  • Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98% - Cole-Parmer. [Link]

  • EPA Hazardous Waste Codes - University of Maryland. [Link]

  • This compound | C9H11NO3 | CID 239025 - PubChem. [Link]

  • How will you convert benzamide to benzoic acid? - Quora. [Link]

  • Waste Stream Disposal – Quick Sheet - UConn Health. [Link]

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 2,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information for handling 2,4-Dimethoxybenzamide. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound could not be located. The following recommendations are therefore based on an expert evaluation of safety data for structurally analogous compounds, including 2,4-dimethoxybenzaldehyde and 2,4-dimethoxybenzylamine, as well as established best practices for handling powdered chemical reagents.[1][2] It is imperative that a thorough, site-specific risk assessment be conducted by qualified personnel before commencing any work with this compound.

Hazard Analysis: Understanding the Profile of this compound

Anticipated Hazards:

  • Eye Irritation: Direct contact with the eyes can cause irritation.[1][3][4][5]

  • Skin Irritation: Prolonged or repeated contact with skin may lead to irritation.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system.[1][3][4][5]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[6]

The Core of Protection: Recommended Personal Protective Equipment

The selection of PPE is the final and most personal line of defense against chemical exposure. For this compound, a multi-layered approach is recommended to ensure comprehensive protection.

Protection TypeSpecificationStandardRationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.EN 166 (EU) or NIOSH (US) approved.To safeguard against splashes and airborne dust particles that could cause eye irritation.[3][7]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).EU Directive 89/686/EEC and standard EN 374.To prevent direct skin contact and potential irritation.[2] Gloves should be inspected before each use and disposed of properly.[3]
Body Protection A laboratory coat or chemical-resistant apron.N/ATo protect the skin on the arms and torso from accidental spills and contamination.
Respiratory Protection A NIOSH-approved N95 or P2 respirator.NIOSH (US) or EN 143 (EU) approved.To be used when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment. The following workflow is designed to guide the user through the safe handling of this compound.

Pre-Handling Preparations
  • Risk Assessment: Conduct a thorough risk assessment for the specific experimental procedure.

  • Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly. All weighing and handling of the solid compound should be performed within the fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Gather Materials: Assemble all necessary PPE and handling equipment (e.g., spatulas, weigh boats, waste containers) before retrieving the chemical.

Donning PPE: The Sequential Approach

The order in which PPE is put on is crucial for ensuring its effectiveness and preventing contamination.

PPE_Donning_Workflow cluster_donning Donning PPE Sequence Lab_Coat 1. Lab Coat Respirator 2. Respirator (if required) Lab_Coat->Respirator Goggles 3. Safety Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves

Figure 1: Recommended sequence for donning Personal Protective Equipment.
Handling this compound
  • Transfer to Fume Hood: Transport the sealed container of this compound to the chemical fume hood.

  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat. Avoid creating dust.

  • Dissolution: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Container Sealing: Securely close the primary container of this compound immediately after use.

Doffing PPE: A Critical Decontamination Step

The removal of PPE must be done in a manner that prevents the transfer of contaminants to the skin or clothing.

PPE_Doffing_Workflow cluster_doffing Doffing PPE Sequence Gloves_Removal 1. Gloves Goggles_Removal 2. Safety Goggles/Face Shield Gloves_Removal->Goggles_Removal Coat_Removal 3. Lab Coat Goggles_Removal->Coat_Removal Respirator_Removal 4. Respirator (if used) Coat_Removal->Respirator_Removal

Figure 2: Recommended sequence for doffing Personal Protective Equipment to avoid contamination.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Labeling:

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

In Case of Emergency: First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

References

  • DC Chemicals. (2026-01-19). 2,4-Dimethoxybenzyl alcohol|7314-44-5|MSDS. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users. [Link]

  • Bernardo Ecenarro. (2023-05-15). Recommended PPE to handle chemicals. [Link]

  • EHSO. (2025-12-22). Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • UConn Health. Waste Stream Disposal –Quick Sheet. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • 3M. Pharmaceutical industry best practice. [Link]

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.